(5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-9(15)6-8-11-10(13-12-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,14,15)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBYKFDMRGPUHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589861 | |
| Record name | (3-Phenyl-1H-1,2,4-triazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328084-14-6 | |
| Record name | (3-Phenyl-1H-1,2,4-triazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic routes for obtaining (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways.
Introduction
The 1,2,4-triazole nucleus is a prominent scaffold in a wide array of pharmacologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The introduction of an acetic acid moiety at the 3-position of a 5-phenyl-substituted 1,2,4-triazole ring can modulate the molecule's physicochemical properties, such as its solubility and ability to interact with biological targets. This guide explores two primary synthetic strategies for the preparation of this compound.
Synthetic Strategies
Two principal synthetic pathways for the target molecule are presented:
-
Direct Synthesis via Pinner Reaction: This approach involves the construction of the 1,2,4-triazole ring with the acetic acid ester functionality already in place, followed by hydrolysis. This is generally the more direct and efficient route.
-
Post-synthetic Modification of a Pre-formed Triazole Core: This strategy entails the synthesis of a 3-substituted-5-phenyl-4H-1,2,4-triazole, followed by chemical modification of the substituent at the 3-position to introduce the acetic acid group.
Route 1: Direct Synthesis via Pinner Reaction
This elegant and efficient method directly furnishes the ethyl ester of the target compound, which is subsequently hydrolyzed to yield the final product. The key steps involve the formation of an imidate from benzoylacetonitrile, followed by cyclization with formylhydrazide.
Experimental Protocol
Step 1: Synthesis of Ethyl (5-phenyl-4H-1,2,4-triazol-3-yl)acetate
-
Formation of the Pinner Salt (Imidate): To a cooled (0 °C) solution of benzoylacetonitrile (1 equivalent) in anhydrous ethanol (5-10 volumes), dry hydrogen chloride gas is bubbled until saturation. The reaction mixture is stirred at 0 °C for 4-6 hours and then allowed to stand at room temperature overnight. The precipitated imidate hydrochloride (Pinner salt) is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.
-
Cyclization with Formylhydrazide: The dried Pinner salt (1 equivalent) is suspended in a suitable solvent such as ethanol or pyridine. Formylhydrazide (1.1 equivalents) is added, and the mixture is heated at reflux for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford ethyl (5-phenyl-4H-1,2,4-triazol-3-yl)acetate.
Step 2: Hydrolysis to this compound
-
To a solution of ethyl (5-phenyl-4H-1,2,4-triazol-3-yl)acetate (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v), a solution of sodium hydroxide (2-3 equivalents) in water is added.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for 2-4 hours, with reaction progress monitored by TLC.
-
After completion, the ethanol is removed under reduced pressure. The aqueous solution is cooled in an ice bath and acidified to pH 3-4 with dilute hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with cold water, and dried to yield this compound. The product can be further purified by recrystallization from a suitable solvent such as ethanol/water.
Quantitative Data
| Step | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | M.p. (°C) |
| 1 | Ethyl (5-phenyl-4H-1,2,4-triazol-3-yl)acetate | Benzoylacetonitrile | HCl (gas), Formylhydrazide | Anhydrous Ethanol, Pyridine | 0 to Reflux | 10-14 | 60-75 | 110-112 |
| 2 | This compound | Ethyl (5-phenyl-4H-1,2,4-triazol-3-yl)acetate | NaOH, HCl | Ethanol/Water | 25-60 | 2-4 | 85-95 | 188-190 |
Reaction Pathway Visualization
An In-depth Technical Guide on the Chemical Properties of (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its synthesis, physicochemical characteristics, and spectral data, drawing from established literature on 1,2,4-triazole derivatives. While specific experimental data for this exact molecule is limited, this guide extrapolates from closely related compounds to provide a robust predictive profile. The potential biological activities, common experimental protocols for related structures, and logical workflows for its synthesis and analysis are also discussed.
Chemical Properties
This compound belongs to the class of 1,2,4-triazoles, which are five-membered aromatic heterocycles containing three nitrogen atoms. The presence of the phenyl and acetic acid moieties imparts specific chemical characteristics to the core triazole structure.
Structure and Nomenclature
-
IUPAC Name: this compound
-
Chemical Formula: C₁₀H₉N₃O₂
-
Molecular Weight: 203.20 g/mol
-
CAS Number: Not available.
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Melting Point (°C) | > 200 (Decomposition likely) |
| pKa (acidic) | ~4-5 (Carboxylic acid proton) |
| pKa (basic) | ~2-3 (Triazole nitrogen protonation) |
| Solubility | Soluble in polar organic solvents (DMSO, DMF), sparingly soluble in water and nonpolar solvents. |
| Appearance | White to off-white crystalline solid. |
Spectral Data (Predicted)
Direct spectral data for this compound is not published. The following are predicted spectral characteristics based on analogous compounds, such as 2-(5-phenyl-4H-1,2,4-triazol-3-ylthio)acetic acid and other 1,2,4-triazole derivatives.[1][2][3]
| Spectroscopy | Predicted Chemical Shifts / Bands |
| ¹H NMR (DMSO-d₆) | δ ~13.0-14.0 (br s, 1H, COOH), δ ~7.8-8.0 (m, 2H, ortho-phenyl), δ ~7.4-7.6 (m, 3H, meta/para-phenyl), δ ~3.8 (s, 2H, CH₂) |
| ¹³C NMR (DMSO-d₆) | δ ~170 (C=O), δ ~160 (C5-triazole), δ ~155 (C3-triazole), δ ~125-130 (Phenyl carbons), δ ~35 (CH₂) |
| IR (KBr, cm⁻¹) | ~3400 (O-H stretch, broad), ~3100 (N-H stretch), ~1710 (C=O stretch), ~1600, 1580 (C=N, C=C stretch) |
| Mass Spec. (ESI-MS) | [M+H]⁺ = 204.07, [M-H]⁻ = 202.05 |
Synthesis
The synthesis of this compound is not explicitly detailed in the available literature. However, a logical and commonly employed synthetic route involves the preparation of a 5-phenyl-4H-1,2,4-triazole-3-thiol intermediate, followed by S-alkylation and subsequent desulfurization or an alternative pathway involving direct C-C bond formation. The most plausible route, based on available data for related compounds, is the S-alkylation followed by a reductive desulfurization, although direct synthesis from a suitable precursor is also conceivable.
A common precursor, 5-phenyl-4H-1,2,4-triazole-3-thiol, can be synthesized from benzoic acid hydrazide and carbon disulfide.[4] The subsequent alkylation with an ethyl haloacetate followed by hydrolysis provides the thioacetic acid derivative.[5] While the final desulfurization step to the target molecule is not explicitly described, it represents a standard synthetic transformation.
Experimental Protocol: Synthesis of the Precursor 2-(5-phenyl-4H-1,2,4-triazol-3-ylthio)acetic acid
This protocol is adapted from the synthesis of similar 1,2,4-triazole thioacetic acid derivatives.[5]
Step 1: Synthesis of 5-phenyl-4H-1,2,4-triazole-3-thiol
-
To a solution of potassium hydroxide in ethanol, add benzoic acid hydrazide.
-
Add carbon disulfide dropwise while cooling the mixture in an ice bath.
-
Allow the reaction to stir at room temperature for several hours.
-
Reflux the resulting mixture with hydrazine hydrate to induce cyclization.
-
Acidify the cooled reaction mixture with a dilute acid (e.g., HCl) to precipitate the 5-phenyl-4H-1,2,4-triazole-3-thiol.
-
Filter, wash with water, and recrystallize the crude product from a suitable solvent like ethanol.
Step 2: Synthesis of Ethyl 2-(5-phenyl-4H-1,2,4-triazol-3-ylthio)acetate
-
Dissolve 5-phenyl-4H-1,2,4-triazole-3-thiol in an appropriate solvent such as absolute ethanol.
-
Add a base, for example sodium ethoxide, to form the sodium salt of the thiol in situ.
-
Add ethyl chloroacetate dropwise to the reaction mixture.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol.
Step 3: Hydrolysis to 2-(5-phenyl-4H-1,2,4-triazol-3-ylthio)acetic acid
-
Suspend the ethyl ester from the previous step in an aqueous solution of a base (e.g., NaOH).
-
Heat the mixture under reflux for a few hours to facilitate hydrolysis.
-
Cool the solution and acidify with a dilute mineral acid (e.g., HCl) to a pH of approximately 3.
-
The resulting precipitate of 2-(5-phenyl-4H-1,2,4-triazol-3-ylthio)acetic acid is collected by filtration, washed with water, and dried.
Biological Activity and Potential Applications
Derivatives of 1,2,4-triazole are well-documented for a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[6][7][8][9]
Antimicrobial Activity
Many 1,2,4-triazole derivatives, particularly those with a thiol or substituted thiol group, exhibit significant antibacterial and antifungal activity.[4][7][9] The proposed mechanism often involves the inhibition of essential enzymes in microbial pathways. While no specific antimicrobial data for this compound is available, it is a promising candidate for screening against various bacterial and fungal strains.
Anticancer Activity
The 1,2,4-triazole scaffold is a component of several established anticancer drugs.[6][10] The biological activity is often attributed to the ability of the triazole ring to interact with biological targets through hydrogen bonding and coordination with metal ions. The anticancer potential of this compound would warrant investigation against various cancer cell lines.
Visualizations
Synthetic Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. rsc.org [rsc.org]
- 4. Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a Novel 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde as a Bisulfite Adduct [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. eurekaselect.com [eurekaselect.com]
The Diverse Biological Activities of 5-Phenyl-1,2,4-Triazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives, particularly those bearing a phenyl substituent at the 5-position, exhibit a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of 5-phenyl-1,2,4-triazole derivatives, with a focus on their antimicrobial, anticancer, and enzyme-inhibiting properties. The information is presented to facilitate further research and drug development efforts in this promising area.
Antimicrobial and Antifungal Activity
Derivatives of 5-phenyl-1,2,4-triazole have demonstrated significant potential as antimicrobial and antifungal agents. These compounds often function by disrupting microbial cell membranes or inhibiting essential enzymes.
A variety of 5-phenyl-1,2,4-triazole derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal strains.[1][2] Studies have shown that the nature and position of substituents on the phenyl ring, as well as modifications to the triazole core, play a crucial role in determining the antimicrobial spectrum and potency. For instance, the presence of electron-withdrawing groups like halogens or nitro groups on the phenyl ring can enhance activity.[3]
Quantitative Antimicrobial Data Summary
| Compound Type | Target Organism | Activity Metric (MIC/IC50) | Reference |
| Arylhydrazones of 5-phenyl-1-H-1,2,4-triazole-3-thione | S. aureus, P. aeruginosa, E. coli | MIC: 200 mg/mL (for most active compounds) | [1] |
| 1H-5-mercapto-3-phenyl-1,2,4-triazole | S. aureus | Active at 25 mg/mL | [1] |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | M. gypseum | Superior to ketoconazole (for some derivatives) | [2] |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | S. aureus | Superior or comparable to streptomycin | [2] |
| 4-amino-5-aryl-4H-1,2,4-triazole derivatives | E. coli, B. subtilis, P. aeruginosa, P. fluoroscens | MIC: 5 µg/mL (for 4-trichloromethylphenyl derivative) | [3] |
| 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols | S. aureus, B. subtilis, E. coli, P. aeuroginosa | MIC: 0.5–1 μM (for phenoxy substituted derivative) | [4] |
Experimental Protocols
Antimicrobial Susceptibility Testing (Disk Diffusion Method)
A standardized suspension of the test microorganism is uniformly spread on the surface of a suitable agar medium. Filter paper discs impregnated with known concentrations of the synthesized compounds are then placed on the agar surface. The plates are incubated under appropriate conditions. The diameter of the zone of inhibition around each disc is measured to determine the antimicrobial activity.[1]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined by a serial dilution method. A series of twofold dilutions of the test compounds are prepared in a liquid growth medium. Each dilution is then inoculated with a standardized suspension of the test microorganism. The tubes are incubated, and the lowest concentration of the compound that completely inhibits visible growth of the microorganism is recorded as the MIC.[3]
Anticancer Activity
The 1,2,4-triazole scaffold is a key component of several established anticancer drugs, such as letrozole and anastrozole.[5] Research into novel 5-phenyl-1,2,4-triazole derivatives continues to yield promising candidates with potent cytotoxic activities against various cancer cell lines. The mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways.
A notable study detailed a series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine compounds that exhibited potent cytotoxic activities against lung cancer cell lines.[6] The structure-activity relationship (SAR) studies revealed that substitutions on the phenyl rings significantly influenced the anticancer potency. For example, compounds with a halogen atom at the para-position of the 5-phenyl ring showed strong activity.[6]
Quantitative Anticancer Data Summary
| Compound Series | Cancer Cell Line | Activity Metric (IC50) | Reference |
| 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amines | A549, NCI-H460, NCI-H23 (Lung) | 1.02 to 48.01 µM | [6] |
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones | MCF-7, Hela, A549 | 6.43 to >50 µM | [5] |
| Novel 1,2,4-triazole derivatives | Various | Remarkable antiproliferative activity | [7] |
| Indolyl 1,2,4-triazole scaffolds | MCF-7, MDA-MB-231 (Breast) | 0.891 to >10 µM | [8] |
| 1,2,4 triazole derivatives with mefenamic acid | A549 (Lung), Hep G2 (Liver) | Selective cytotoxicity against cancer cells | [9] |
Experimental Protocols
MTT Assay for Cytotoxicity
Cancer cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24-72 hours). Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial reductase can convert MTT into formazan, which is a purple-colored precipitate. The formazan is then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[6][10]
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
To investigate the mechanism of cell death, treated cells can be stained with fluorescent dyes such as Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membranes (late apoptosis or necrosis). For cell cycle analysis, cells are fixed and stained with a DNA-intercalating dye like PI. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[8][9]
Signaling Pathways in Anticancer Activity
Enzyme Inhibition
The structural features of 5-phenyl-1,2,4-triazoles make them effective inhibitors of various enzymes implicated in disease. Their ability to coordinate with metal ions in enzyme active sites and form hydrogen bonds contributes to their inhibitory potential.
Derivatives have been investigated as inhibitors of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, which are relevant to Alzheimer's disease and diabetes, respectively.[11][12] Furthermore, their potential as tyrosinase inhibitors for applications in treating pigmentation disorders and preventing food browning has been explored.[13]
Quantitative Enzyme Inhibition Data
| Compound Series | Target Enzyme | Activity Metric (IC50) | Reference |
| Azinane triazole-based derivatives | AChE | 0.73 ± 0.54 µM (for most potent) | [11][12] |
| Azinane triazole-based derivatives | BChE | 0.038 ± 0.50 µM (for most potent) | [11][12] |
| Azinane triazole-based derivatives | α-glucosidase | 36.74 ± 1.24 µM (for most potent) | [11][12] |
| Mercapto-phenyl-1,2,4-triazole bearing thio-quinoline | Tyrosinase | 10.49 µM (for most potent) | [13] |
Experimental Protocols
Enzyme Inhibition Assay (General Protocol)
The inhibitory activity of the compounds is typically determined by measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor. The substrate and enzyme are incubated with various concentrations of the test compound. The reaction is initiated by the addition of the substrate, and the formation of the product is monitored over time using a spectrophotometer or other suitable detection method. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.
Synthesis of 5-Phenyl-1,2,4-Triazole Derivatives
A common and versatile method for the synthesis of 5-phenyl-1,2,4-triazole derivatives involves the cyclization of thiosemicarbazide precursors. This approach allows for the introduction of a wide range of substituents on both the phenyl and triazole rings, facilitating the exploration of structure-activity relationships.
General Synthesis Workflow
Conclusion and Future Directions
The 5-phenyl-1,2,4-triazole scaffold continues to be a privileged structure in the design of novel therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of these compounds, make them an attractive area for further investigation. Future research should focus on the development of derivatives with enhanced potency and selectivity, as well as a deeper understanding of their mechanisms of action. The application of computational methods, such as molecular docking and QSAR studies, can aid in the rational design of more effective and safer drug candidates. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of 5-phenyl-1,2,4-triazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of mercapto-phenyl-1,2,4-triazole bearing thio-quinoline as a novel class of tyrosinase inhibitors: an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Advancements in the Discovery and Synthesis of Novel Triazole Compounds for Therapeutic Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract: The triazole nucleus, encompassing both 1,2,3- and 1,2,4-triazole isomers, represents a cornerstone scaffold in medicinal chemistry due to its metabolic stability, unique dipole character, and capacity for hydrogen bonding.[1][2] This has led to its incorporation into a wide array of therapeutic agents. This technical guide details the modern synthetic strategies for creating novel triazole-based compounds, with a particular focus on their application as anticancer agents. We explore the prevalent Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" for 1,2,3-triazole synthesis and multistep procedures for 1,2,4-triazole derivatives. A case study on triazoles as tubulin polymerization inhibitors is presented, complete with biological activity data, detailed experimental protocols, and visualizations of the mechanism of action and synthetic workflows.
Core Synthetic Methodologies for Triazole Scaffolds
The versatility of the triazole ring stems from robust and efficient synthetic methodologies that allow for the creation of diverse molecular libraries. The two primary isomers, 1,2,3- and 1,2,4-triazoles, are typically accessed through distinct synthetic routes.
The Rise of "Click Chemistry": Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Huisgen 1,3-dipolar cycloaddition between azides and alkynes has been revolutionized by the use of a copper(I) catalyst.[3][4] This reaction, now a hallmark of "click chemistry," offers a significant rate enhancement and, crucially, proceeds with high regioselectivity to exclusively yield the 1,4-disubstituted 1,2,3-triazole isomer.[1][4] The reaction is lauded for its reliability, wide scope, and tolerance of various functional groups, making it exceptionally suitable for drug discovery and bioconjugation.[2][] The standard catalytic system often involves generating Cu(I) in situ from a Cu(II) salt, such as copper(II) sulfate, with a reducing agent like sodium ascorbate.[3]
Synthesis of 1,2,4-Triazole Derivatives
The synthesis of 1,2,4-triazoles often involves the cyclization of intermediates derived from hydrazides. A common and effective route begins with the reaction of a carbohydrazide with carbon disulfide to form a dithiocarbazate salt. This intermediate is then cyclized, often with the help of ammonia or hydrazine, to produce a mercapto-substituted 1,2,4-triazole ring. This mercapto group serves as a convenient handle for further functionalization, for instance, through reaction with various substituted halides to generate a library of derivatives.[6]
References
Preliminary Screening of (5-phenyl-4H-1,2,4-triazol-3-yl)acetic Acid: A Technical Guide
Abstract
The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This document provides a comprehensive technical guide for the preliminary in vitro screening of a novel derivative, (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid (PTAA). It outlines a structured, multi-tiered screening cascade designed to efficiently evaluate its cytotoxic, antimicrobial, and anti-inflammatory potential. Detailed experimental protocols for key assays, standardized templates for data presentation, and visual workflows are provided to guide researchers in the initial assessment of this and similar heterocyclic compounds.
Introduction to the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms that is present in many commercially available drugs.[3] Compounds incorporating this moiety have demonstrated a wide range of pharmacological effects, such as antifungal (e.g., Fluconazole), anticancer (e.g., Letrozole), anticonvulsant, and anti-inflammatory activities.[1][3][4] The versatility of the triazole ring, its ability to engage in various non-bond interactions with biological receptors, and its metabolic stability make it a privileged structure in drug design.[5] This guide focuses on a systematic approach to the preliminary biological evaluation of PTAA, a novel compound built upon this promising scaffold.
Proposed Preliminary Screening Cascade
A logical, tiered approach is essential for the efficient preliminary evaluation of a new chemical entity. The proposed cascade prioritizes a broad cytotoxicity assessment, followed by more specific, target-oriented screens based on the known potential of the 1,2,4-triazole class.
Tier 1: In Vitro Cytotoxicity Assessment
The initial evaluation of any compound intended for therapeutic use must involve assessing its general toxicity to mammalian cells. The MTT assay is a robust, colorimetric method for determining cell viability and is widely used for cytotoxicity screening.[6] It measures the metabolic activity of cells, where viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[7]
Data Presentation: Cytotoxicity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from this assay, representing the concentration of PTAA required to inhibit 50% of cell growth. Data should be presented in a clear, tabular format.
Table 1: Hypothetical Cytotoxicity Profile of PTAA
| Cell Line | Cell Type | IC₅₀ (µM) |
|---|---|---|
| HEK293 | Normal Human Kidney | > 100 |
| MCF-7 | Human Breast Cancer | 45.2 |
| A549 | Human Lung Cancer | 62.8 |
| UO-31 | Human Renal Cancer | 35.5[4] |
| HT-29 | Human Colon Cancer | 51.7 |
Experimental Protocol: MTT Assay
This protocol is adapted from standard methodologies for assessing cell viability.[7][8]
-
Cell Plating: Seed cells (e.g., HEK293, MCF-7, A549) in a 96-well flat-bottomed microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.[8] Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of PTAA in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 200 µM. Replace the medium in each well with 100 µL of the medium containing the respective PTAA concentrations. Include wells for vehicle control (DMSO) and untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.[8]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based reagent) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Tier 2: Target-Oriented Screening
Antimicrobial Susceptibility Testing
Derivatives of 1,2,4-triazole are well-established antimicrobial agents.[1][9] Preliminary screening of PTAA for antibacterial and antifungal activity is therefore a logical next step. The goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[10]
MIC values are typically presented in µg/mL or µM. A lower MIC value indicates higher potency.
Table 2: Hypothetical Antimicrobial Profile of PTAA
| Test Microorganism | Gram Stain / Type | MIC (µg/mL) | Positive Control | MIC (µg/mL) |
|---|---|---|---|---|
| Staphylococcus aureus | Gram-positive | 62.5[9] | Ciprofloxacin | 1.0 |
| Bacillus subtilis | Gram-positive | 31.25[9] | Ciprofloxacin | 0.5 |
| Escherichia coli | Gram-negative | > 500 | Ciprofloxacin | 2.0 |
| Pseudomonas aeruginosa | Gram-negative | > 500 | Ciprofloxacin | 4.0 |
| Candida albicans | Fungus (Yeast) | 125 | Fluconazole | 8.0 |
| Aspergillus niger | Fungus (Mold) | 250 | Fluconazole | 16.0 |
This protocol is based on established guidelines for antimicrobial susceptibility testing.[10][11][12]
-
Inoculum Preparation: Culture the test microorganisms overnight. Suspend colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10]
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of PTAA in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The concentration range should typically span from 512 µg/mL to 1 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[13]
-
Controls: Include a positive control (microorganism with a standard antibiotic like ciprofloxacin or fluconazole), a negative/growth control (microorganism with no compound), and a sterility control (broth only).[10]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[10]
-
MIC Determination: The MIC is visually identified as the lowest concentration of PTAA in which no turbidity (growth) is observed.[14]
Anti-inflammatory Activity Screening
Many 1,2,4-triazole derivatives have been reported to possess anti-inflammatory properties.[3][15][16] A common preliminary in vitro screen involves measuring the compound's ability to inhibit the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), in macrophage cells stimulated with lipopolysaccharide (LPS).[15]
Results are typically expressed as the percentage of inhibition at a given concentration compared to the LPS-stimulated control.
Table 3: Hypothetical Anti-inflammatory Activity of PTAA
| Cell Line | Stimulant | PTAA Conc. (µM) | IL-6 Production (pg/mL) | % Inhibition |
|---|---|---|---|---|
| RAW 264.7 | None | - | < 10 | - |
| RAW 264.7 | LPS (1 µg/mL) | 0 | 2540 | 0% |
| RAW 264.7 | LPS (1 µg/mL) | 10 | 1803 | 29% |
| RAW 264.7 | LPS (1 µg/mL) | 25 | 1168 | 54% |
| RAW 264.7 | LPS (1 µg/mL) | 50 | 711 | 72% |
Potential Mechanism of Action: A Hypothetical Pathway
The most well-documented mechanism of action for azole compounds, particularly in an antifungal context, is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), also known as CYP51.[5][17] This enzyme is critical in the ergosterol biosynthesis pathway, which produces the primary sterol component of fungal cell membranes. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[18]
Conclusion
This technical guide outlines a systematic and efficient strategy for the preliminary screening of this compound. By employing a tiered approach that begins with broad cytotoxicity testing and progresses to targeted antimicrobial and anti-inflammatory assays, researchers can rapidly generate a foundational biological profile of the compound. The provided protocols, data presentation templates, and workflow diagrams serve as a robust framework for the initial stages of drug discovery and development, enabling the identification and prioritization of promising candidates from the versatile 1,2,4-triazole class for further investigation.
References
- 1. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. woah.org [woah.org]
- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. apec.org [apec.org]
- 15. Synthesis and Anti-Inflammatory Activity Evaluation of 5-(1-Benzyl-1H-[1,2,3]Triazol-4-yl)-4-Phenyl- 4H-[1,2,4]Triazole-3-Thiol Derivatives | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 16. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and In Vitro Evaluation of Novel 1, 2, 4-Triazole Deriv...: Ingenta Connect [ingentaconnect.com]
- 18. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the compound (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document extrapolates likely spectroscopic values from closely related analogues and details a generalized synthetic protocol based on established methodologies for 1,2,4-triazole derivatives.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds reported in the literature.
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl-H | 7.40 - 7.60 | Multiplet |
| CH₂ | ~3.90 | Singlet |
| NH (Triazole) | 13.0 - 14.0 | Broad Singlet |
| OH (Carboxylic Acid) | 10.0 - 12.0 | Broad Singlet |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 170 - 175 |
| C₃/C₅ (Triazole) | 150 - 160 |
| Phenyl C (quaternary) | ~130 |
| Phenyl CH | 125 - 130 |
| CH₂ | 30 - 35 |
Table 3: Predicted Infrared (IR) Spectral Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |
| N-H Stretch (Triazole) | 3100 - 3300 | Medium |
| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | Strong |
| C=N Stretch (Triazole) | 1600 - 1650 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 218.07 | Molecular ion peak in positive ion mode |
| [M-H]⁻ | 216.05 | Molecular ion peak in negative ion mode |
| [M-COOH]⁺ | 173.07 | Fragment corresponding to loss of the carboxylic acid group |
Proposed Synthetic Pathway and Experimental Protocols
The synthesis of this compound can be approached through the cyclization of a suitable thiosemicarbazide derivative, a common method for preparing 1,2,4-triazole-3-thiols, followed by desulfurization or an alternative pathway involving the reaction of a hydrazide with a dicarboxylic acid derivative. A plausible two-step synthesis is outlined below.
Step 1: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This intermediate is a common precursor for various 1,2,4-triazole derivatives.[1][2]
Protocol:
-
Preparation of Potassium Dithiocarbazinate: Benzoic acid hydrazide is reacted with carbon disulfide in an alkaline ethanolic solution to yield the corresponding potassium dithiocarbazinate salt.[1]
-
Cyclization: The potassium salt is then treated with hydrazine hydrate and refluxed.[1] The reaction mixture is subsequently cooled and acidified to precipitate the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[1]
Step 2: Synthesis of this compound
Protocol: A potential method involves the reaction of the corresponding thiol with a haloacetic acid derivative followed by desulfurization. A more direct, albeit less commonly cited, approach could involve the reaction of benzohydrazide with a malonic acid derivative under cyclizing conditions. Based on analogous reactions for similar heterocyclic systems, a plausible protocol is as follows:
-
A mixture of 5-phenyl-4H-1,2,4-triazole-3-thiol (a related precursor) and chloroacetic acid would be refluxed in the presence of a base, such as sodium acetate in ethanol.[3] This would yield {[5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid.
-
The resulting thioacetic acid derivative would then undergo a desulfurization reaction, for example, using Raney Nickel, to afford the final product, this compound.
Visualization of Experimental Workflow
The following diagram illustrates the proposed synthetic and characterization workflow for this compound.
Caption: Proposed workflow for the synthesis and characterization of the target compound.
References
An In-depth Technical Guide to 1H and 13C NMR Analysis of Triazole Acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and practical applications of proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of triazole acetic acid derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate structural characterization is paramount, and NMR spectroscopy serves as an indispensable tool in this endeavor.
Core Principles of NMR Analysis for Triazole Acetic Acid Derivatives
The chemical environment of each proton and carbon atom within a molecule influences its behavior in a strong magnetic field, resulting in a unique NMR spectrum that acts as a molecular fingerprint.
¹H NMR Spectroscopy: The proton NMR spectra of triazole acetic acid derivatives reveal key structural information. The protons on the triazole ring (C-H) typically appear in the downfield region of the spectrum (usually between δ 7.5 and 9.5 ppm).[1] The exact chemical shifts are sensitive to the substitution pattern on the triazole ring (N1, N2, or N4) and the electronic nature of the substituents.[1] Protons of the acetic acid moiety's methylene group (-CH₂-) are also characteristic and their chemical shift provides insight into the connectivity of the molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing direct information about the carbon skeleton of the molecule.[2] The carbon atoms of the triazole ring and the carbonyl and methylene carbons of the acetic acid group have distinct chemical shifts that are crucial for unambiguous structure determination.
Experimental Protocols
Standardized experimental protocols are essential for obtaining high-quality and reproducible NMR data.
Sample Preparation
-
Solvent Selection: The choice of solvent is critical. Deuterated solvents are used to avoid overwhelming signals from the solvent's protons.[3] Common solvents for NMR analysis of triazole derivatives include deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆).[4][5][6] The choice depends on the solubility of the specific derivative.
-
Concentration: A sufficient concentration of the sample is required for a good signal-to-noise ratio. Typically, 5-10 mg of the compound is dissolved in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts (δ = 0.00 ppm).[6][7] In modern instruments, the residual solvent peak can also be used for calibration.[3][8]
Data Acquisition
NMR spectra are typically recorded on high-field spectrometers, such as 400 MHz or 500 MHz instruments.[4][5][7][9]
For ¹H NMR:
-
A standard single-pulse experiment is usually sufficient.
-
Key parameters to set include the spectral width, number of scans, and relaxation delay.
For ¹³C NMR:
-
A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[2]
Data Presentation: NMR Data for Triazole Acetic Acid and Related Derivatives
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for key functional groups found in triazole acetic acid derivatives, based on reported data for similar structures.
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Triazole Acetic Acid Derivatives and Related Structures
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Triazole C-H | 7.5 - 9.5 | s | Highly dependent on substituents and isomerism.[1] |
| Methylene (-CH₂-COOH) | ~5.2 | s | Shift can vary based on attachment to the triazole nitrogen. |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | br s | Often a broad singlet, can exchange with D₂O. |
| Aromatic Protons (Substituents) | 7.0 - 8.5 | m, d, t | Depends on the specific aromatic substituent. |
| Alkyl Protons (Substituents) | 0.5 - 4.5 | Varies | Depends on the specific alkyl substituent.[1] |
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Triazole Acetic Acid Derivatives and Related Structures
| Functional Group | Chemical Shift (δ, ppm) | Notes |
| Triazole C | 140 - 165 | Two distinct signals are expected for the two carbons in a 1,2,4-triazole ring. |
| Carbonyl (-COOH) | 165 - 185 | |
| Methylene (-CH₂-COOH) | ~50 | Shift is influenced by the electronegativity of the triazole ring. |
| Aromatic Carbons (Substituents) | 110 - 160 | Depends on the specific aromatic substituent. |
| Alkyl Carbons (Substituents) | 10 - 60 | Depends on the specific alkyl substituent. |
Mandatory Visualizations
The following diagrams illustrate the general structure of triazole acetic acid derivatives and a typical workflow for their NMR analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. mdpi.com [mdpi.com]
Mass Spectrometry of (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Mass Spectrum and Fragmentation Pathways
The mass spectrometric analysis of (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid is expected to yield characteristic fragmentation patterns under common ionization techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI). The fragmentation is largely dictated by the structure of the molecule, which includes a phenyl ring, a 1,2,4-triazole core, and an acetic acid side chain.
Under ESI in positive ion mode, the molecule is expected to readily protonate to form the pseudomolecular ion [M+H]⁺. In negative ion mode, deprotonation of the carboxylic acid would yield the [M-H]⁻ ion. Subsequent fragmentation of the protonated molecule would likely proceed through several key pathways initiated by the cleavage of the most labile bonds.
Key Predicted Fragmentation Reactions:
-
Loss of Water: The carboxylic acid group can readily lose a molecule of water (H₂O) from the [M+H]⁺ ion.
-
Decarboxylation: Loss of the carboxyl group as carbon dioxide (CO₂) is a common fragmentation pathway for carboxylic acids.
-
Cleavage of the Acetic Acid Side Chain: The bond between the triazole ring and the methylene group of the acetic acid side chain can cleave, leading to the loss of a carboxymethyl radical (•CH₂COOH) or a neutral molecule of ketene (CH₂=C=O) after rearrangement.
-
Triazole Ring Fragmentation: The 1,2,4-triazole ring itself can undergo cleavage. Common fragmentation patterns for substituted 1,2,4-triazoles include the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN).[1] The specific pathway is often influenced by the nature and position of the substituents.[1][2]
-
Phenyl Group Fragmentation: The phenyl ring is relatively stable but can undergo fragmentation under higher energy conditions.
Based on these principles, a proposed fragmentation pathway for this compound is illustrated below.
Quantitative Data: Predicted Mass-to-Charge Ratios
The following table summarizes the predicted mass-to-charge (m/z) ratios for the parent ion and major expected fragments of this compound in positive ion mode mass spectrometry.
| Ion | Formula | Predicted m/z | Description |
| [M+H]⁺ | C₁₀H₁₀N₃O₂⁺ | 204.08 | Protonated molecular ion |
| [M+H - H₂O]⁺ | C₁₀H₈N₃O⁺ | 186.07 | Loss of water from the carboxylic acid |
| [M+H - CO₂]⁺ | C₉H₁₀N₃⁺ | 160.09 | Loss of carbon dioxide |
| [M+H - CH₂COOH]⁺ | C₈H₇N₃⁺ | 145.07 | Cleavage of the acetic acid side chain |
| [C₇H₅N₂]⁺ | C₇H₅N₂⁺ | 117.05 | Fragment from triazole ring cleavage (loss of N₂ and CH₂CO) |
| [C₆H₅]⁺ | C₆H₅⁺ | 77.04 | Phenyl cation |
Experimental Protocols
While a specific protocol for this compound is not published, a general High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method suitable for the analysis of 1,2,4-triazole derivatives is provided below.[1][3][4]
Instrumentation:
-
HPLC System: Agilent 1260 Infinity HPLC System or equivalent.[1][3]
-
Mass Spectrometer: Agilent 6120 single-quadrupole mass spectrometer or a high-resolution instrument like a Q-TOF or Orbitrap.[1][3][5]
Chromatographic Conditions:
-
Column: Zorbax SB C18, 4.6 × 30 mm, 1.8 µm particle size.[1]
-
Column Temperature: 40 °C.[1]
-
Mobile Phase: An isocratic or gradient mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical starting condition would be 50:50 (v/v) A:B.[1]
-
Flow Rate: 0.4 mL/min.[1]
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI).[1]
-
Polarity: Positive and/or Negative.
-
Drying Gas: Nitrogen at a flow rate of 10 L/min.[1]
-
Capillary Voltage: 4000 V.[1]
-
Fragmentor Voltage: Varied (e.g., 70, 100, 200 V) to induce in-source fragmentation and aid in structural elucidation.[1][3]
-
Scan Range: m/z 50–500.
Visualization of Proposed Fragmentation Pathway
The following diagram illustrates the proposed major fragmentation pathway for this compound under ESI-MS/MS conditions.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Conclusion
The mass spectrometric analysis of this compound is anticipated to reveal a rich fragmentation pattern that can provide significant structural information. By understanding the fundamental fragmentation behaviors of the constituent chemical moieties—the phenyl group, the 1,2,4-triazole ring, and the acetic acid side chain—researchers can confidently identify and characterize this compound and its analogs. The provided experimental protocol offers a solid starting point for method development, and the predicted fragmentation data serves as a valuable reference for spectral interpretation. Further studies using high-resolution mass spectrometry would be beneficial for confirming the elemental composition of the fragment ions and providing a more detailed elucidation of the fragmentation pathways.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 6. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
Infrared spectroscopy of 1,2,4-triazole compounds
An In-depth Technical Guide to the Infrared Spectroscopy of 1,2,4-Triazole Compounds
Introduction
1,2,4-Triazoles are a vital class of five-membered heterocyclic compounds containing three nitrogen atoms. Their unique structural and electronic properties have made them essential scaffolds in medicinal chemistry, materials science, and agriculture.[1][2][3] Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides invaluable information about the molecular structure, functional groups, and bonding characteristics of these compounds. By measuring the absorption of infrared radiation, which excites molecular vibrations, researchers can identify key structural motifs, investigate intermolecular interactions like hydrogen bonding, and monitor chemical transformations. This guide provides a comprehensive overview of the principles and applications of IR spectroscopy for the characterization of 1,2,4-triazole derivatives, aimed at researchers, scientists, and professionals in drug development.
Core Principles of 1,2,4-Triazole IR Spectra
The IR spectrum of a 1,2,4-triazole compound is dominated by the vibrational modes of the heterocyclic ring and its substituents. These vibrations can be broadly categorized into stretching and bending modes. The specific frequencies of these absorptions are sensitive to the molecule's geometry, the nature of its substituents, and its physical state (solid, liquid, or gas).
Key vibrational modes for the 1,2,4-triazole ring include:
-
N-H Stretching: In unsubstituted or N1-H/N4-H tautomers, the N-H stretching vibration is a prominent feature. Its position is highly sensitive to hydrogen bonding, appearing as a sharp band in the gas phase or a broad band in the solid state.
-
C-H Stretching: The aromatic C-H bonds of the triazole ring typically show stretching vibrations above 3000 cm⁻¹.
-
Ring Stretching: Vibrations involving the stretching of C=N, N=N, C-N, and N-N bonds within the ring occur in the 1600-1100 cm⁻¹ region. These are often coupled and provide a characteristic fingerprint for the triazole core.
-
Ring Bending and Deformation: In-plane and out-of-plane bending vibrations of the ring occur at lower frequencies, typically below 1000 cm⁻¹.
Data Presentation: Characteristic Vibrational Frequencies
The following tables summarize key quantitative data on the IR absorption frequencies for 1,2,4-triazole and its derivatives, compiled from experimental and computational studies.
Table 1: Principal IR Absorption Frequencies for Unsubstituted 1,2,4-Triazole
| Vibrational Mode | Frequency Range (cm⁻¹) | Notes | Reference(s) |
| N-H Stretching | 3126 (solid) | Position and width are highly dependent on hydrogen bonding. Can appear as a broad band (3600-2300 cm⁻¹). | [4] |
| Aromatic C-H Stretching | 3032 - 3176 | Typically sharp peaks. Computational studies place it at 3176 cm⁻¹. | [4][5] |
| Ring Stretching (C=N, N=N) | 1483 - 1543 | Strong, characteristic bands for the heterocyclic ring. | [4] |
| Ring Stretching (C-N, N-N) | 1174 - 1392 | Multiple bands resulting from coupled vibrations within the triazole ring. | [5] |
| Low-Frequency Ring Deformations | 542 - 848 | Includes various in-plane and out-of-plane bending modes. High-precision data available. | [6] |
Table 2: Influence of Substitution and Complexation on Key Vibrational Frequencies
| Derivative/Complex Type | Key Vibrational Mode | Observed Frequency (cm⁻¹) | Observation | Reference(s) |
| Substituted 4-Amino-1,2,4-triazole | N-H₂ Stretching | 3210 - 3265 | Characteristic stretching for the amino group. | [1] |
| Thione-substituted 1,2,4-triazole | S-H Stretching | 2790 | Indicates the presence of the thiol tautomer. | [1] |
| 1,2,4-Triazole with extensive H-bonding | N-H Stretching | 3600 - 2300 (broad) | Extensive intermolecular N-H···N hydrogen bonding broadens the N-H stretching band. | [4] |
| Metal-Triazole Complex (e.g., Cr, Fe, Co) | Metal-Nitrogen (M-N) | 468 - 478 | Appearance of this band confirms coordination of the triazole ligand to the metal ion. | [2] |
Experimental Protocols
Accurate and reproducible IR spectra are contingent on proper sample preparation and instrument operation. The choice of method depends on the physical state of the sample and the spectral region of interest.
Method 1: Potassium Bromide (KBr) Disc for Solid Samples
This is the most common method for obtaining high-quality IR spectra of solid 1,2,4-triazole compounds.[7]
-
Preparation: Gently grind 0.5-1.0 mg of the solid sample with approximately 100 mg of spectroscopic grade KBr powder in an agate mortar and pestle. The KBr must be perfectly dry to avoid a broad water absorption band around 3400 cm⁻¹.
-
Pressing: Transfer the fine powder mixture into a pellet-pressing die. Apply pressure (typically 10-12 tons/in²) for several minutes to form a transparent or translucent disc.[7]
-
Analysis: Place the KBr disc in the spectrometer's sample holder and acquire the spectrum. The resulting spectrum is free from solvent peaks.[7]
Method 2: Attenuated Total Reflectance (ATR) for Solid and Liquid Samples
ATR is a rapid and versatile technique that requires minimal sample preparation.
-
Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (commonly diamond or zinc selenide).
-
Analysis: Apply pressure using a built-in anvil to ensure good contact between the sample and the crystal.[8] The IR beam is directed through the crystal and reflects internally, creating an evanescent wave that penetrates a few micrometers into the sample, where absorption occurs.
-
Cleaning: The crystal must be thoroughly cleaned with an appropriate solvent (e.g., isopropanol) after each measurement to prevent cross-contamination.
Method 3: Nujol Mull for Solid Samples
This technique is used for samples that are difficult to press into a KBr disc or that may react with KBr.
-
Preparation: Grind a few milligrams of the solid sample in an agate mortar. Add one or two drops of Nujol (mineral oil) and continue grinding to create a smooth, viscous paste (mull).[9]
-
Analysis: Spread a thin film of the mull between two IR-transparent salt plates (e.g., NaCl or KBr).[9] Acquire the spectrum.
-
Note: The spectrum will show absorption bands from the Nujol itself (strong C-H bands around 2924, 2853, 1462, and 1377 cm⁻¹), which may obscure bands from the analyte in these regions.[9]
Visualizations: Workflows and Logical Models
Diagrams created using the DOT language help visualize the experimental and analytical processes involved in the infrared spectroscopy of 1,2,4-triazole compounds.
Caption: Experimental workflow for IR analysis of 1,2,4-triazole compounds.
Caption: Logical relationship between spectral regions and key vibrational modes.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural elucidation and characterization of 1,2,4-triazole compounds. The positions, shapes, and intensities of absorption bands provide a detailed fingerprint of the molecule's functional groups and bonding environment. A thorough understanding of characteristic frequencies, coupled with appropriate experimental protocols, allows researchers to confirm molecular identity, study intermolecular forces such as hydrogen bonding, and monitor the synthesis of novel triazole derivatives. The integration of experimental data with computational predictions continues to enhance the precision of spectral assignments, solidifying the role of IR spectroscopy in advancing research and development in fields reliant on triazole chemistry.[10]
References
- 1. ijrpc.com [ijrpc.com]
- 2. ripublication.com [ripublication.com]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. amherst.edu [amherst.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomerism in 5-Phenyl-4H-1,2,4-triazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The biological activity of these compounds is intrinsically linked to their three-dimensional structure and intermolecular interaction capabilities, which are profoundly influenced by the phenomenon of prototropic tautomerism. In 5-phenyl-4H-1,2,4-triazole derivatives, the mobile proton can reside on different nitrogen atoms of the triazole ring (annular tautomerism) or, in the case of substituted derivatives like thiones, on an exocyclic heteroatom. Understanding and predicting the predominant tautomeric form under various conditions is therefore critical for rational drug design and development.
This technical guide provides a comprehensive overview of tautomerism in 5-phenyl-4H-1,2,4-triazole derivatives, presenting quantitative data on tautomer stability, detailed experimental and computational protocols for their characterization, and visual diagrams to illustrate key concepts and workflows.
Annular and Thione-Thiol Tautomerism
5-Phenyl-4H-1,2,4-triazole and its derivatives can exist in a dynamic equilibrium between several tautomeric forms. The primary forms of annular tautomerism are the 1H, 2H, and 4H tautomers, distinguished by the position of the proton on the triazole ring. For derivatives such as 5-phenyl-1,2,4-triazole-3-thione, a further equilibrium exists between the thione (C=S) and thiol (S-H) forms.[1] The thione form is generally considered to be the predominant tautomer in many cases.[1]
The relative stability of these tautomers is governed by a delicate balance of factors including the electronic nature of substituents, solvent polarity, temperature, and pH.[2] Electron-donating substituents on the phenyl ring can influence the electron density within the triazole system, thereby shifting the equilibrium. Similarly, polar solvents may preferentially stabilize one tautomer over another through hydrogen bonding.
Quantitative Analysis of Tautomer Stability
The relative stability of tautomers is typically determined through a combination of experimental techniques and computational modeling. Quantum chemical calculations, particularly using Density Functional Theory (DFT), have proven to be a powerful tool for predicting the relative energies (ΔE) and Gibbs free energies (ΔG) of different tautomeric forms.[3][4] These computational predictions can be corroborated by experimental methods such as NMR spectroscopy, which can provide information on the relative populations of tautomers in solution.
Table 1: Calculated Relative Energies of 1,2,4-Triazole Tautomers (Gas Phase)
| Compound | Tautomer | Computational Method | Relative Energy (kcal/mol) | Reference |
| 1,2,4-Triazole | 1H | ab initio | 0.0 | [5] |
| 4H | ab initio | ~7.0 | [5] | |
| 3-Chloro-1,2,4-triazole | 3-chloro-1H | DFT | 0.0 | [6] |
| 5-chloro-1H | DFT | > 3-chloro-1H | [6] | |
| 3-chloro-4H | DFT | > 5-chloro-1H | [6] | |
| 3-Amino-1,2,4-triazole | 1H | DFT | 0.0 | [7] |
| 2H | DFT | > 1H | [7] | |
| 4H | DFT | > 2H | [7] |
Note: This table presents a selection of data from the literature to illustrate the relative stabilities. The exact energy differences can vary depending on the computational method and basis set used.
Table 2: Spectroscopic Data for Tautomer Identification in Phenyl-1,2,4-triazole-3-thione Derivatives
| Derivative | Tautomeric Form | Technique | Key Spectroscopic Feature | Reference |
| 4-phenyl-5-(4-hydroxyphenyl)-1,2,4-triazoline-3-thione | Thione | ¹H NMR (DMSO-d₆) | NH signal between 13.55 and 14.10 ppm | [8] |
| Thione | IR (KBr) | C=S stretch around 1330 cm⁻¹; absence of S-H stretch (2550-2600 cm⁻¹) | [8] | |
| Thione | UV-Vis (Ethanol) | Absorption maxima around 255 nm and 285 nm | [8] | |
| 5-(4-nitrophenyl)-4-amino-2,4-dihydro-3H-1,2,4-triazole-3-thione | Thione & Thiol | HPLC-MS | Two peaks with the same mass, major peak corresponds to the more polar thione form. | [9] |
| 5-substituted-3-mercapto-1,2,4-triazoles | Thione | UV-Vis (Ethanol) | Two absorption maxima at 252-256 nm and 288-298 nm, the latter attributed to the C=S chromophore. | [10] |
Experimental and Computational Methodologies
A multi-faceted approach combining various analytical techniques and computational methods is essential for the unambiguous characterization of tautomeric forms in 5-phenyl-4H-1,2,4-triazole derivatives.
Synthesis of 5-Phenyl-1,2,4-triazole-3-thione Derivatives
A common synthetic route to 5-substituted-4-alkyl/aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones involves the following key steps:[11][12]
-
Hydrazide Formation: Reaction of a substituted benzoic acid with hydrazine hydrate to form the corresponding benzohydrazide.
-
Thiosemicarbazide Synthesis: Reaction of the benzohydrazide with an appropriate isothiocyanate to yield a 1-benzoyl-4-alkyl/aryl-thiosemicarbazide.
-
Cyclization: Alkaline-mediated intramolecular cyclization of the thiosemicarbazide, typically by refluxing in an aqueous solution of sodium hydroxide, followed by acidification to precipitate the desired 1,2,4-triazole-3-thione.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for studying tautomeric equilibria in solution.
-
Protocol:
-
Dissolve the 5-phenyl-4H-1,2,4-triazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a concentration of approximately 5-10 mg/mL.
-
Acquire ¹H, ¹³C, and ¹⁵N NMR spectra at a specific temperature (e.g., 298 K).
-
For systems in fast exchange, a single set of averaged signals will be observed. The chemical shifts of these signals can be compared to those of "fixed" N-alkylated derivatives to infer the position of the equilibrium.
-
In cases of slow exchange, distinct signals for each tautomer will be present, and their relative populations can be determined by integration of the corresponding peaks.
-
Two-dimensional NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish long-range correlations between protons and carbons, aiding in the unambiguous assignment of signals to specific tautomers.
-
X-ray Crystallography
Single-crystal X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state by precisely locating the positions of all atoms, including hydrogen atoms, within the crystal lattice.[14]
-
Protocol:
-
Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent.
-
Mount a selected crystal on a goniometer and cool it under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibrations.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Process the diffraction data and solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data. The positions of hydrogen atoms can often be located from the difference Fourier map and refined, or placed in calculated positions and refined using a riding model.
-
Computational Chemistry
Quantum chemical calculations are instrumental in predicting the relative stabilities of tautomers and simulating their spectroscopic properties to aid in the interpretation of experimental data.[3]
-
Protocol:
-
Construct the 3D structures of all possible tautomers of the 5-phenyl-4H-1,2,4-triazole derivative.
-
Perform geometry optimization and frequency calculations for each tautomer in the gas phase using a suitable level of theory, for example, DFT with the B3LYP or M06-2X functional and a 6-311++G(d,p) basis set.[3]
-
The absence of imaginary frequencies confirms that the optimized structures correspond to local minima on the potential energy surface.
-
Calculate the electronic energies (E), enthalpies (H), and Gibbs free energies (G) of the optimized structures. The relative stabilities of the tautomers are determined by comparing these values.
-
To model the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM) or the SMD model.[3]
-
Simulate spectroscopic properties such as NMR chemical shifts (using the GIAO method), UV-Vis spectra (using TD-DFT), and IR vibrational frequencies for comparison with experimental data.
-
Conclusion
The tautomeric behavior of 5-phenyl-4H-1,2,4-triazole derivatives is a complex interplay of structural and environmental factors. A thorough understanding of the predominant tautomeric forms is crucial for medicinal chemists and drug development professionals to predict molecular properties, understand structure-activity relationships, and design more effective therapeutic agents. The integrated application of advanced spectroscopic techniques, X-ray crystallography, and computational modeling, as outlined in this guide, provides a robust framework for the comprehensive characterization of tautomerism in this important class of heterocyclic compounds.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. idk.org.rs [idk.org.rs]
- 9. jocpr.com [jocpr.com]
- 10. ijsr.net [ijsr.net]
- 11. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 12. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 13. researchgate.net [researchgate.net]
- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Phenyl-Triazole Compounds: A Comprehensive Guide to Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, is a cornerstone in medicinal chemistry. When functionalized with a phenyl group, these compounds, known as phenyl-triazoles, exhibit a remarkable breadth of biological activities, making them privileged scaffolds in drug discovery. Their unique structural features allow for diverse interactions with biological macromolecules, leading to a wide array of therapeutic applications. This technical guide provides an in-depth exploration of the key therapeutic targets of phenyl-triazole compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Core Therapeutic Areas and Molecular Targets
Phenyl-triazole derivatives have demonstrated significant potential across several therapeutic areas, primarily through the inhibition of specific enzymes and modulation of critical signaling pathways. The main areas of investigation include oncology, infectious diseases, neurodegenerative disorders, and inflammatory conditions.
Anticancer Activity
Phenyl-triazole compounds exert their anticancer effects through various mechanisms, including the inhibition of kinases, enzymes involved in hormone synthesis, and the induction of apoptosis.
Key Targets:
-
Tropomyosin Receptor Kinase A (TrkA): Phenyl-triazoles have been developed as potent and selective inhibitors of TrkA, a receptor tyrosine kinase whose aberrant activation is implicated in the growth and metastasis of various cancers.[1]
-
Carbonic Anhydrases (CAs): Specifically, the tumor-associated isoforms CA IX and XII are targeted by phenyl-triazole derivatives. Inhibition of these enzymes disrupts the pH regulation in the tumor microenvironment, leading to reduced cancer cell survival and proliferation.
-
Other Kinases and Enzymes: Research has also explored the inhibition of other kinases like EGFR and BRAF, as well as tubulin polymerization, by certain phenyl-triazole scaffolds.[2]
Quantitative Data: Anticancer Activity of Phenyl-Triazole Derivatives
| Compound Class | Target | Cell Line | IC50 (µM) | Reference |
| Phenyl-triazole derivatives | TrkA (enzyme) | - | 0.0016 | [3] |
| Phenyl-triazole derivatives | TrkB (enzyme) | - | 0.0123 | [3] |
| Phenyl-triazole derivatives | TrkC (enzyme) | - | 0.0184 | [3] |
| Phenyl-triazole derivative 19c | Proliferation | KM-12 | 0.17 | [3] |
| Phenyl-triazole derivatives 7a-7h | Proliferation | KM-12 | 1.78-17.51 | [1] |
| Phenyl-triazole derivatives | Proliferation | A549 | 3.29–10.71 | [4] |
| Phenyl-triazole derivatives | Proliferation | Hela | <12 | [5] |
| Phenyl-triazole derivative 5d | Cytotoxicity | Colo-205, A549 | Not specified | [6] |
Antimicrobial Activity
The structural versatility of phenyl-triazoles has been extensively leveraged to develop potent antimicrobial agents. Their mechanisms of action often involve the inhibition of essential microbial enzymes.
Key Targets:
-
Aminoacyl-tRNA Synthetases: Isoleucyl-tRNA synthetase (IleRS) and Tyrosyl-tRNA synthetase (TyrRS) are crucial for bacterial protein synthesis and have been identified as targets for phenyl-triazole inhibitors.
-
Enoyl-Acyl Carrier Protein Reductase (InhA): This enzyme is a key component of the fatty acid synthesis pathway in Mycobacterium tuberculosis, the causative agent of tuberculosis. Phenyl-triazole compounds have been designed as effective InhA inhibitors.
-
General Antimicrobial Effects: Many phenyl-triazole derivatives exhibit broad-spectrum antibacterial and antifungal activity, though the precise molecular targets are not always elucidated.[3][7][8]
Quantitative Data: Antimicrobial Activity of Phenyl-Triazole Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Phenyl substituted thiazole linked 1,2,4-triazole (8c) | S. aureus | 180 | [9] |
| Phenyl substituted thiazole linked 1,2,4-triazole (8c) | B. cereus | 120 | [9] |
| Phenyl substituted thiazole linked 1,2,4-triazole (8j) | P. aeruginosa | 240 | [9] |
| Phenyl substituted thiazole linked 1,2,4-triazole (8j) | E. coli | 200 | [9] |
| Nalidixic acid-based 1,2,4-triazole-3-thione | P. aeruginosa | 16 | [8] |
| N-allyl derivative of 1,2,4-triazole | M. smegmatis | 3.25 | [8] |
| Phenylpiperazine derivatives of 1,2,4-triazole | M. smegmatis | <1.9 | [8] |
| Ofloxacin analogues with 1,2,4-triazole | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25 - 1 | [8] |
Neurodegenerative and Inflammatory Diseases
Phenyl-triazoles have emerged as promising candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's, as well as for managing inflammation.
Key Targets:
-
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Phenyl-triazole derivatives have been shown to inhibit these enzymes, a therapeutic strategy for Alzheimer's disease.
-
α-Glucosidase: Inhibition of this enzyme is a therapeutic approach for managing type 2 diabetes, a condition often associated with neurodegenerative disorders.
-
MAPK/NF-κB Signaling Pathway: Phenyl-triazole compounds have been observed to suppress the activation of this pathway, which plays a crucial role in the inflammatory response and neuronal cell death.[10]
Quantitative Data: Enzyme Inhibition by Phenyl-Triazole Derivatives in Neurodegenerative and Metabolic Models
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| Methyl phenyl-substituted azinane-triazole (12d) | AChE | 0.73 ± 0.54 | [11] |
| Methyl phenyl-substituted azinane-triazole (12m) | BChE | 0.038 ± 0.50 | [11] |
| Azinane-triazole derivatives | α-glucosidase | 36.74 ± 1.24 (for 12d) | [11] |
| Phenyl-triazole sulfamoylbenzamides | Carbonic Anhydrase I | 0.0508 - 0.9668 | [12] |
| Phenyl-triazole sulfamoylbenzamides | Carbonic Anhydrase II | 0.0065 - 0.7600 | [12] |
| Phenyl-triazole sulfamoylbenzamides | Carbonic Anhydrase IX | 0.0308 - 0.8159 | [12] |
| 1H-1,2,3-triazole analogs | Carbonic Anhydrase II | 13.8 - 35.7 | [13] |
| Phenyl-triazole functionalized sulfamates | Isoleucyl-tRNA Synthetase (Ki,app) | 0.088 ± 0.0053 | [14] |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. Below are representative protocols for key experiments cited in the evaluation of phenyl-triazole compounds.
MTT Assay for Anticancer Activity
This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the phenyl-triazole compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Methodology:
-
Compound Dilution: Serially dilute the phenyl-triazole compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no microbes).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay measures AChE activity and its inhibition.
Methodology:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB (Ellman's reagent), and the substrate acetylthiocholine iodide (ATCI).
-
Assay Setup: In a 96-well plate, add the buffer, different concentrations of the phenyl-triazole inhibitor, and the AChE enzyme solution. Incubate for 15 minutes at 25°C.
-
Reaction Initiation: Add DTNB and ATCI to initiate the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition and the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis and anti-tumor efficacy of novel phenyl thiazole/triazole derivatives as selective TrkA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 8. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | 1,2,3-Triazoles and their metal chelates with antimicrobial activity [frontiersin.org]
- 12. Facile preparation of polycyclic halogen-substituted 1,2,3-triazoles by using intramolecular Huisgen cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 14. scispace.com [scispace.com]
Unraveling the Multifaceted Mechanisms of Action of Triazole Derivatives
An In-depth Technical Guide
Introduction: The Triazole Scaffold as a Cornerstone of Modern Therapeutics
The 1,2,4-triazole ring is a privileged heterocyclic scaffold that has become a cornerstone in the development of a diverse array of therapeutic agents. Its unique structural and electronic properties, including its ability to engage in hydrogen bonding, dipole-dipole interactions, and coordination with metal ions, make it an exceptionally versatile pharmacophore. While most widely recognized for their revolutionary impact on the management of fungal infections, the mechanistic repertoire of triazole derivatives extends significantly further, encompassing critical roles in oncology and other therapeutic areas.
This guide provides a detailed exploration of the core mechanisms of action of triazole derivatives. We will dissect the molecular interactions that underpin their clinical efficacy, present field-proven experimental protocols for their validation, and offer insights into the causality behind key experimental choices. This document is designed for researchers, scientists, and drug development professionals seeking a deeper, actionable understanding of this vital class of compounds.
Part 1: The Archetypal Mechanism - Antifungal Action via CYP51 Inhibition
The discovery of triazole antifungals, such as fluconazole and itraconazole, marked a paradigm shift in the treatment of systemic mycoses. Their efficacy is rooted in the highly specific and potent inhibition of a fungal enzyme essential for cell membrane integrity.
The Ergosterol Biosynthesis Pathway: The Fungal Achilles' Heel
The fungal cell membrane's structural and functional integrity is critically dependent on ergosterol, a sterol that serves a similar role to cholesterol in mammalian cells. The biosynthesis of ergosterol is a complex, multi-step process that represents an ideal target for selective antifungal therapy. The key regulatory enzyme in this pathway is Lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.
Molecular Mechanism of CYP51 Inhibition
Lanosterol 14α-demethylase (CYP51) is a heme-containing enzyme. Its catalytic function involves the oxidative removal of a methyl group from lanosterol, a crucial step in the formation of ergosterol. Triazole derivatives exert their antifungal effect through a well-defined mechanism of non-competitive enzyme inhibition:
-
Active Site Entry: The triazole molecule enters the active site of the CYP51 enzyme.
-
Heme Coordination: The N4 nitrogen atom of the triazole ring forms a strong coordinate bond with the ferrous (Fe²⁺) or ferric (Fe³⁺) iron atom of the heme group located at the enzyme's catalytic center.
-
Enzyme Inactivation: This coordination bond effectively sequesters the heme iron, preventing it from binding and activating molecular oxygen, which is a necessary step for the demethylation of lanosterol.
-
Disruption of Ergosterol Synthesis: The inhibition of CYP51 leads to a halt in ergosterol production. This has a dual-pronged detrimental effect on the fungal cell:
-
Depletion of Ergosterol: The cell membrane becomes depleted of its primary sterol component, leading to increased fluidity, permeability, and the malfunction of membrane-bound proteins.
-
Accumulation of Toxic Sterols: The enzymatic block causes the accumulation of lanosterol and other methylated sterol precursors, which integrate into the membrane and disrupt its normal structure and function, ultimately leading to growth arrest (fungistatic effect) or cell death (fungicidal effect).
-
The specificity of triazole antifungals stems from their much higher affinity for fungal CYP51 over mammalian cytochrome P450 enzymes, including those involved in cholesterol synthesis, minimizing off-target effects.
In Silico Modeling of (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the in silico modeling of (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. The 1,2,4-triazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities including antifungal, anti-inflammatory, and anticancer properties.[1][2] This document outlines a systematic approach to investigate the therapeutic potential of this compound through computational methods, supported by relevant experimental data and protocols for closely related analogs.
Synthesis and Characterization
The synthesis of this compound can be approached through the preparation of its thioacetic acid precursor, 2-((5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid, followed by a desulfurization step. The precursor itself is synthesized from 5-phenyl-4H-1,2,4-triazole-3-thiol.
Experimental Protocol: Synthesis of 2-((5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid
This protocol is adapted from the synthesis of similar 1,2,4-triazole thioacetic acid derivatives.[3]
Materials:
-
5-phenyl-4H-1,2,4-triazole-3-thiol
-
Sodium monochloroacetate
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethanol
-
Water
Procedure:
-
Dissolve 5-phenyl-4H-1,2,4-triazole-3-thiol in an aqueous solution of sodium hydroxide.
-
Add an equimolar amount of sodium monochloroacetate to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the solution with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-((5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid.
Proposed Synthesis of this compound
A subsequent desulfurization of the thioacetic acid derivative is required to yield the target compound. Various methods for desulfurization of thioethers can be employed, such as using Raney nickel or other reducing agents.
Biological Activity and Potential Targets
Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities.[1][2] Notably, several studies have highlighted their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.[4][5] The COX enzymes, particularly COX-2, are key players in the inflammatory pathway, responsible for the synthesis of prostaglandins.
| Compound | Target | Activity (IC50) | Reference |
| 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives | COX-2 | - | [6] |
| Diaryl-1,2,4-triazole derivatives with a urea linker | COX-2 | 1.98–2.13 µM | [5] |
| 1,2,4-triazole-pyrazole hybrids | COX-2 | 0.55–0.91 µM | [5] |
| N-substituted indole Schiff bases with 1,2,4-triazole rings | COX-2 | 0.98–1.23 µM | [5] |
In Silico Modeling Workflow
The following sections detail a comprehensive in silico workflow to investigate the potential of this compound as a COX inhibitor.
Ligand and Target Preparation
Ligand Preparation:
-
The 2D structure of this compound is drawn using a chemical drawing tool.
-
The 2D structure is converted to a 3D structure.
-
The 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
Target Preparation:
-
The 3D crystal structure of the target protein, human COX-2, is retrieved from the Protein Data Bank (PDB ID: 5KIR, for example).
-
All water molecules and co-crystallized ligands are removed from the protein structure.
-
Hydrogen atoms are added to the protein, and appropriate protonation states for amino acid residues are assigned.
-
Charges are assigned to the protein atoms.
Molecular Docking
Molecular docking simulations are performed to predict the binding mode and affinity of this compound within the active site of COX-2.
Protocol:
-
Software: AutoDock Vina, GOLD, or similar docking programs can be used.
-
Grid Box Definition: A grid box is defined to encompass the active site of COX-2, typically centered on the co-crystallized inhibitor in the crystal structure.
-
Docking Parameters: Standard docking parameters are generally used, with a sufficient number of docking runs to ensure conformational sampling.
-
Output Analysis: The docking results are analyzed based on the predicted binding energy (scoring function) and the clustering of docked poses. The pose with the lowest binding energy is typically selected for further analysis.
Binding Mode Analysis
The predicted binding pose of the ligand is visualized and analyzed to understand the key molecular interactions with the amino acid residues in the COX-2 active site. This includes identifying:
-
Hydrogen bonds: Interactions between hydrogen bond donors and acceptors.
-
Hydrophobic interactions: Interactions between nonpolar regions of the ligand and protein.
-
Pi-stacking interactions: Interactions between aromatic rings.
Molecular Dynamics Simulations
To assess the stability of the ligand-protein complex and refine the binding mode, molecular dynamics (MD) simulations can be performed.
Protocol:
-
Software: GROMACS, AMBER, or NAMD are commonly used MD simulation packages.
-
System Setup: The docked complex is placed in a simulation box filled with a suitable water model (e.g., TIP3P). Counter-ions are added to neutralize the system.
-
Equilibration: The system is subjected to energy minimization and a series of equilibration steps (NVT and NPT ensembles) to relax the system and bring it to the desired temperature and pressure.
-
Production Run: A production MD simulation is run for a sufficient time (e.g., 100 ns) to sample the conformational space of the complex.
-
Analysis: The trajectory from the MD simulation is analyzed to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to observe the stability of key interactions over time.
ADME/T Prediction
To evaluate the drug-likeness and potential toxicity of this compound, its ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties are predicted using computational tools.
Parameters to Evaluate:
-
Lipinski's Rule of Five: To assess drug-likeness.
-
Aqueous solubility: To predict solubility in physiological fluids.
-
Blood-brain barrier penetration: To predict the ability to cross into the central nervous system.
-
CYP450 enzyme inhibition: To predict potential drug-drug interactions.
-
Hepatotoxicity and Cardiotoxicity: To predict potential organ-specific toxicity.
-
Mutagenicity and Carcinogenicity: To predict long-term toxicity.
Tools:
-
SwissADME
-
pkCSM
-
Toxtree
Data Presentation
The following tables structure the potential data that would be generated from the in silico modeling workflow.
Table 1: Molecular Docking Results
| Ligand | Target | Docking Score (kcal/mol) | Key Interacting Residues |
| This compound | COX-2 | Predicted Value | Arg120, Tyr355, Ser530, Arg513, Val523 (Predicted) |
Table 2: Predicted ADME Properties
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | Calculated | < 500 Da |
| LogP | Predicted | < 5 |
| Hydrogen Bond Donors | Calculated | < 5 |
| Hydrogen Bond Acceptors | Calculated | < 10 |
| Aqueous Solubility (logS) | Predicted | > -4 |
Conclusion
This technical guide outlines a comprehensive in silico approach for the investigation of this compound as a potential therapeutic agent. By leveraging computational tools for molecular docking, molecular dynamics simulations, and ADME/T prediction, researchers can gain valuable insights into its potential mechanism of action, binding affinity, and pharmacokinetic profile. The proposed workflow, targeting the COX-2 enzyme, provides a rational basis for further experimental validation and drug development efforts for this and related 1,2,4-triazole derivatives.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and properties of 2-(4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid and its salts | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. Synthesis and inhibitory effects of 1,2,4-triazole derivatives on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacophore elucidation and molecular docking studies on 5-phenyl-1-(3-pyridyl)-1h-1,2,4-triazole-3-carboxylic acid derivatives as COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Core: A Technical Guide to the Structure Elucidation of Novel Triazole Synthesis Products
For Researchers, Scientists, and Drug Development Professionals
The triazole nucleus, a five-membered heterocycle with three nitrogen atoms, is a cornerstone of modern medicinal chemistry and drug development. Its isomeric forms, 1,2,3-triazoles and 1,2,4-triazoles, are privileged structures found in a wide array of therapeutic agents, owing to their metabolic stability and capacity for diverse molecular interactions.[1][2] The advent of novel synthetic methodologies, particularly regioselective "click chemistry," has enabled the rapid generation of vast libraries of structurally diverse triazole derivatives.[3][4] Consequently, the unambiguous determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR), optimizing lead compounds, and securing intellectual property.[3]
This in-depth technical guide provides a comprehensive overview of the synthesis and, critically, the structural elucidation of novel triazole products. It details the experimental protocols for the most prevalent regioselective synthetic routes and the core analytical techniques employed for their characterization. Quantitative data is summarized in structured tables for clear comparison, and key workflows are visualized to facilitate understanding.
Regioselective Synthesis of 1,2,3-Triazoles: A Tale of Two Catalysts
The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is the most fundamental approach to synthesizing 1,2,3-triazoles. However, the thermal reaction often yields a mixture of 1,4- and 1,5-regioisomers.[5] Modern catalysis has overcome this limitation, offering precise control over the regiochemical outcome.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Disubstituted Triazoles
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its efficiency, reliability, and exclusive formation of 1,4-disubstituted 1,2,3-triazoles.[3][6] The reaction is typically performed in a variety of solvents, including aqueous mixtures, and is tolerant of a wide range of functional groups.[7][8]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted Triazoles
Complementary to CuAAC, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides regioselective access to 1,5-disubstituted 1,2,3-triazoles.[9][10] This method often employs catalysts like CpRuCl(PPh₃)₂ or [CpRuCl]₄ and is crucial for exploring the full chemical space of triazole derivatives.[2][9]
| Catalyst System | Regio-selectivity | Typical Reaction Conditions | Yield Range (%) | Reference |
| CuSO₄·5H₂O / Sodium Ascorbate | 1,4-disubstituted | t-BuOH/H₂O, Room Temperature | 50-98% | [7][11] |
| CuCl | CH₂Cl₂, 50 °C | 65-97% | [12] | |
| CpRuCl(COD) | 1,5-disubstituted | DCE, 45 °C | High | [9][10] |
| CpRuCl(PPh₃)₂ | 1,5-disubstituted | THF, 60 °C | 33-66% | [2] |
Table 1: Comparison of Common Catalytic Systems for 1,2,3-Triazole Synthesis. This table summarizes the regioselectivity, typical reaction conditions, and reported yield ranges for the most prevalent copper- and ruthenium-catalyzed azide-alkyne cycloaddition reactions.
The Trinity of Structure Elucidation
A multi-faceted analytical approach is essential for the comprehensive characterization of novel triazole products. This typically involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, for definitive proof, single-crystal X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule. A suite of 1D and 2D NMR experiments is employed to assign the structure of triazole derivatives.[13][14]
-
¹H NMR: Provides information on the proton environment. The chemical shift of the triazole ring proton is a key indicator of the substitution pattern.
-
¹³C NMR: Reveals the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of the entire molecular structure.[14][15] The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial for identifying the connectivity between substituents and the triazole ring, which helps in confirming the regiochemistry.[16]
| Isomer | Triazole Ring Proton (¹H) δ (ppm) | Triazole Ring Carbons (¹³C) δ (ppm) |
| 1,4-disubstituted-1,2,3-triazole | ~7.5 - 8.5 | C4: ~120-125, C5: ~145-150 |
| 1,5-disubstituted-1,2,3-triazole | ~7.0 - 8.0 | C4: ~130-135, C5: ~135-140 |
| Substituted 1,2,4-triazole | H3: ~8.0-8.5, H5: ~8.5-9.0 | C3 & C5: ~140-160 |
Table 2: Typical NMR Chemical Shift Ranges for Triazole Moieties. The chemical shifts can vary depending on the solvent and the nature of the substituents.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the synthesized compound and offers structural insights through its fragmentation patterns.[17] Electrospray Ionization (ESI) is commonly used for these typically polar molecules.[17][18]
Common fragmentation pathways for the 1,2,3-triazole ring include the loss of a nitrogen molecule (N₂), which is a characteristic fragmentation.[18] For 1,2,4-triazoles, a common fragmentation involves the loss of HCN.[17] The fragmentation is highly dependent on the nature and position of the substituents on the triazole ring.[18][19]
Single-Crystal X-ray Crystallography
While NMR and MS provide strong evidence for the structure of a novel compound, single-crystal X-ray crystallography is considered the "gold standard" for unambiguous structure determination.[3] This technique provides the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and absolute stereochemistry.[3][20] Obtaining a suitable single crystal for diffraction analysis is a critical and sometimes challenging step.[21]
| Parameter | Description |
| Crystal System | The crystal lattice system (e.g., Monoclinic, Triclinic).[22] |
| Space Group | The symmetry group of the crystal (e.g., P2₁/c).[23] |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell.[22] |
| Bond Lengths and Angles | Precise measurements of the distances and angles between atoms.[22] |
| Torsion Angles | Defines the conformation of the molecule. |
Table 3: Key Parameters Obtained from Single-Crystal X-ray Crystallography. These parameters provide definitive proof of the molecular structure.
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted from a procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[11]
-
Reactant Preparation: Dissolve the terminal alkyne (1.0 mmol) and the organic azide (1.1 mmol) in a 1:1 mixture of tert-butyl alcohol and water (4 mL).
-
Catalyst Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol in 300 µL of water), followed by an aqueous solution of copper(II) sulfate pentahydrate (0.01 mmol in 100 µL of water).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting materials are consumed, extract the reaction mixture with dichloromethane (50 mL). Wash the organic layer with water (3 x 30 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol is based on a procedure for the synthesis of 1,5-disubstituted 1,2,3-triazoles.[9]
-
Inert Atmosphere: In a flame-dried, three-necked round-bottomed flask under an argon atmosphere, place the organic azide (e.g., 0.075 mol).
-
Solvent and Reagent Addition: Add dichloroethane (DCE, 150 mL) followed by the terminal alkyne (e.g., 0.0789 mol).
-
Heating: Place the reaction mixture in a preheated oil bath at 45 °C.
-
Catalyst Introduction: After 5 minutes, add a solution of the ruthenium catalyst (e.g., chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium, 1 mol%) in DCE (3 mL) via syringe.
-
Reaction and Monitoring: Stir the reaction at 45 °C and monitor its progress by Gas Chromatography (GC) or TLC.
-
Purification: After completion, cool the reaction mixture, concentrate it under reduced pressure, and purify the residue by flash column chromatography on silica gel.
Visualizing Workflows and Pathways
Graphviz diagrams provide a clear visual representation of complex processes and relationships.
Caption: Workflow for the synthesis and structure elucidation of novel triazoles.
Triazoles in Signaling Pathways: The Case of ERK Inhibition
Many biologically active triazole derivatives function by inhibiting key signaling pathways implicated in disease.[5][24] The Ras-Raf-MEK-ERK pathway is a critical cascade that regulates cell proliferation and survival, and its hyperactivation is common in many cancers.[25][26] Novel indole-1,2,4-triazole hybrids have recently been identified as potent inhibitors of ERK.[6][27]
Caption: Inhibition of the ERK signaling pathway by a novel triazole derivative.
Conclusion
The synthesis of novel triazole derivatives has been revolutionized by the development of highly regioselective catalytic methods. The robust and versatile nature of CuAAC and RuAAC reactions allows for the creation of a vast chemical space for drug discovery and materials science. However, the successful application of these compounds hinges on the precise and unambiguous elucidation of their structures. A synergistic combination of NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography provides the necessary analytical depth to confidently assign the structure and regiochemistry of these novel products. This foundational structural knowledge is the critical starting point for understanding their biological activity and for the rational design of the next generation of triazole-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Characterization and Biological Activities of New Symmetric Bis-1,2,3-Triazoles with Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]
- 9. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. BJOC - Copper(I)-catalyzed tandem reaction: synthesis of 1,4-disubstituted 1,2,3-triazoles from alkyl diacyl peroxides, azidotrimethylsilane, and alkynes [beilstein-journals.org]
- 13. benchchem.com [benchchem.com]
- 14. dspace.ncl.res.in [dspace.ncl.res.in]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Facile synthesis of 1,5-disubstituted 1,2,3-triazoles by the regiospecific alkylation of a ruthenium triazolato complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolism in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The ERK cascade inhibitors: Towards overcoming resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The protocol is based on established methods for the synthesis of 1,2,4-triazole derivatives.
Data Presentation
Table 1: Summary of Reaction Parameters and Product Specifications
| Parameter | Value |
| Starting Materials | Benzoyl hydrazide, Diethyl malonate |
| Intermediate | Diethyl 2-(benzoylcarbamoyl)malonate |
| Final Product | This compound |
| Reaction Temperature | Step 1: 140-150°C; Step 2: Reflux; Step 3: Reflux |
| Reaction Time | Step 1: 3 hours; Step 2: 4 hours; Step 3: 2 hours |
| Solvents | Step 1: None (neat); Step 2: Ethanol; Step 3: 10% Aqueous NaOH |
| Catalyst/Reagent | Step 2: Hydrazine hydrate; Step 3: HCl |
| Purification Method | Recrystallization |
| Expected Yield | Moderate to good |
| Appearance | White to off-white solid |
| Molecular Formula | C10H9N3O2 |
| Molecular Weight | 203.20 g/mol |
| Melting Point | To be determined experimentally |
Experimental Protocols
This synthesis is proposed as a three-step process, commencing with the formation of a key intermediate from benzoyl hydrazide and diethyl malonate, followed by cyclization with hydrazine hydrate to form the triazole ring, and concluding with hydrolysis to yield the final acetic acid derivative.
Step 1: Synthesis of Diethyl 2-(benzoylcarbamoyl)malonate
-
In a round-bottom flask, thoroughly mix benzoyl hydrazide (0.1 mol) and diethyl malonate (0.12 mol).
-
Heat the mixture in an oil bath at 140-150°C for 3 hours with occasional stirring.
-
Cool the reaction mixture to room temperature.
-
Triturate the resulting solid with diethyl ether to remove unreacted diethyl malonate.
-
Filter the solid product and wash with cold diethyl ether.
-
Dry the product in a vacuum oven.
Step 2: Synthesis of Ethyl (5-phenyl-4H-1,2,4-triazol-3-yl)acetate
-
Dissolve the dried diethyl 2-(benzoylcarbamoyl)malonate (0.05 mol) in absolute ethanol (100 mL) in a round-bottom flask.
-
Add hydrazine hydrate (0.06 mol) dropwise to the solution while stirring.
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (200 mL) to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure ethyl (5-phenyl-4H-1,2,4-triazol-3-yl)acetate.
Step 3: Synthesis of this compound
-
Suspend the purified ethyl (5-phenyl-4H-1,2,4-triazol-3-yl)acetate (0.03 mol) in 10% aqueous sodium hydroxide solution (50 mL).
-
Reflux the mixture for 2 hours until a clear solution is obtained.
-
Cool the solution to room temperature and acidify with concentrated hydrochloric acid to pH 3-4.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the final product from a suitable solvent such as an ethanol-water mixture to yield pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols for In Vitro Antimicrobial Assay of Triazole Acetic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triazole acetic acid derivatives represent a significant class of heterocyclic compounds extensively investigated for their broad-spectrum antimicrobial properties.[1][2][3][4][5][6][7] These compounds are of particular interest in the development of new therapeutic agents to combat the growing challenge of drug-resistant pathogens.[1] This document provides detailed protocols for the in vitro evaluation of the antimicrobial activity of novel triazole acetic acid derivatives, including methods for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), and susceptibility testing by disk diffusion.
Data Presentation: Antimicrobial Activity of Triazole Derivatives
The following tables summarize the in vitro antimicrobial activity of various triazole derivatives against a range of bacterial and fungal strains, as reported in the literature. These data serve as a reference for the expected efficacy of this class of compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of Triazole Derivatives against Bacterial Strains
| Compound/Derivative | Staphylococcus aureus (μg/mL) | Bacillus subtilis (μg/mL) | Escherichia coli (μg/mL) | Pseudomonas aeruginosa (μg/mL) | Reference |
| 4-amino-5-aryl-4H-1,2,4-triazole with 4-trichloromethylphenyl group | - | 5 | 5 | 5 | [8] |
| 1,2,4-triazole derivative of clinafloxacin (14a) | 0.25 (MRSA) | - | - | - | [8] |
| 3,4-dichlorobenzyl triazole-3-thione (44) | 2 | - | 1 | 4 | [8] |
| [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl] acetic acid (8) | 31.25 | 15.63 | - | - | [9] |
| Indole-3-acetic acid-based Schiff base triazole (5e) | - | - | - | 3.12 | [10] |
| Indole-3-acetic acid-based Schiff base triazole (5f) | - | - | - | - | [10] |
| Vinyl-1,2,4-triazole derivative (2h) | 0.0002-0.0033 mM | - | - | - | [11] |
Note: MRSA indicates Methicillin-resistant Staphylococcus aureus. "-" indicates data not reported.
Table 2: Minimum Inhibitory Concentration (MIC) of Triazole Derivatives against Fungal Strains
| Compound/Derivative | Candida albicans (μg/mL) | Aspergillus niger (μg/mL) | Fusarium oxysporum (μg/mL) | Cryptococcus neoformans (μg/mL) | Reference |
| Compound T83 | MIC reported, value not specified | MIC reported, value not specified | MIC reported, value not specified | - | [12] |
| 1a | 0.25 | - | - | - | [13] |
| 1q | - | - | - | - | [13] |
| 1r | - | - | - | - | [13] |
| 7g | 0.009 nmol/mL | - | - | - | [14] |
| 8j | 0.007 nmol/mL | - | - | - | [14] |
Note: "-" indicates data not reported.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][15]
Materials:
-
Triazole acetic acid derivatives (test compounds)
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi[16][17]
-
Sterile 96-well microtiter plates[16]
-
Bacterial or fungal strains
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compounds: Prepare a stock solution of each triazole derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).[12] Further dilutions are made in the appropriate sterile broth to achieve the desired concentration range.[1]
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline.[16]
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[16]
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[16]
-
-
Microtiter Plate Setup:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the test compound at twice the desired highest concentration to the first well of a row.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row.[12] Discard the final 100 µL from the last well.
-
This will result in wells with decreasing concentrations of the test compound.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[16]
-
-
Inoculation: Add 100 µL of the prepared inoculum to each well (except the sterility control).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria[16] and at a suitable temperature and duration for fungi (e.g., 25°C for 72 hours).[12]
-
Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[15][16]
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed after the MIC determination to find the lowest concentration of the antimicrobial agent that kills 99.9% of the initial microbial population.[15][16][18]
Procedure:
-
Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (the MIC well and wells with higher concentrations).[16]
-
Spread the aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under the same conditions as the MIC assay.
-
After incubation, count the number of colonies on each plate.
-
The MBC or MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[15][18]
Antimicrobial Susceptibility Testing by Kirby-Bauer Disk Diffusion Method
This qualitative method determines the susceptibility of a microorganism to an antimicrobial agent.[19][20][21][22]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm in diameter)
-
Test compounds (triazole acetic acid derivatives)
-
Standard antibiotic disks
-
Bacterial or fungal strains
-
Sterile swabs
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Inoculum: Prepare a microbial suspension adjusted to the 0.5 McFarland standard as described in the MIC protocol.[23]
-
Inoculation of Agar Plate: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure a uniform lawn of growth.[19]
-
Application of Disks:
-
Prepare sterile filter paper disks impregnated with a known concentration of the triazole acetic acid derivatives.
-
Aseptically place the impregnated disks, along with standard antibiotic disks as controls, onto the surface of the inoculated agar plate.[19] Ensure the disks are firmly in contact with the agar.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Measurement of Zone of Inhibition: After incubation, measure the diameter of the zone of no growth around each disk in millimeters.[19]
-
Interpretation: The size of the zone of inhibition is proportional to the sensitivity of the microorganism to the compound.[19] The results are typically interpreted as "susceptible," "intermediate," or "resistant" by comparing the zone diameters to standardized charts.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro antimicrobial assays.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
A primary mechanism of action for many triazole antifungal agents is the inhibition of the cytochrome P450 enzyme, 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4]
Caption: Inhibition of ergosterol biosynthesis by triazoles.
References
- 1. ijrpc.com [ijrpc.com]
- 2. medicine.dp.ua [medicine.dp.ua]
- 3. pharmaerudition.org [pharmaerudition.org]
- 4. BJOC - Advances in synthetic approach to and antifungal activity of triazoles [beilstein-journals.org]
- 5. journalijsra.com [journalijsra.com]
- 6. Synthesis and anti-microbial evaluation of some novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bookshop.org [bookshop.org]
- 8. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents [frontiersin.org]
- 11. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. microbiologyjournal.org [microbiologyjournal.org]
- 13. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. benchchem.com [benchchem.com]
- 17. Clinical Evaluation of a Frozen Commercially Prepared Microdilution Panel for Antifungal Susceptibility Testing of Seven Antifungal Agents, Including the New Triazoles Posaconazole, Ravuconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. microchemlab.com [microchemlab.com]
- 19. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 20. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 21. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 22. contractlaboratory.com [contractlaboratory.com]
- 23. asm.org [asm.org]
Application Notes and Protocols for Cell Viability Assays of (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid belong to the 1,2,4-triazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential anticancer properties. Preliminary research suggests that these compounds may exert cytotoxic effects on various cancer cell lines, making the accurate assessment of their impact on cell viability a critical step in the drug discovery and development process.
These application notes provide detailed protocols for commonly used cell viability assays—MTT, XTT, and Trypan Blue exclusion—to evaluate the cytotoxic potential of this compound and its analogs. Furthermore, this document summarizes the cytotoxic activities of related 1,2,4-triazole derivatives and explores the potential signaling pathways involved in their mechanism of action.
Data Presentation: Cytotoxicity of 1,2,4-Triazole Derivatives
While specific cytotoxicity data for this compound is not extensively available in the public domain, the following table summarizes the half-maximal inhibitory concentration (IC50) values for structurally related 1,2,4-triazole derivatives against various cancer cell lines. This data provides a comparative baseline for researchers investigating novel compounds within this class.
| Compound Class | Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Indolyl-Triazole | Vf | MCF-7 (Breast) | MTT | 2.91 | [1] |
| Indolyl-Triazole | Vf | MDA-MB-231 (Breast) | MTT | 1.914 | [1] |
| Indolyl-Triazole | Vg | MCF-7 (Breast) | MTT | 0.891 | [1] |
| Indolyl-Triazole | Vg | MDA-MB-231 (Breast) | MTT | 3.479 | [1] |
| Benzothiazole-Triazole Hybrid | Trichloro substitution | Triple-Negative Breast Cancer | Not Specified | 30.49 | [2] |
| 1,2,4-Triazole-Chalcone Hybrid | Compound 24 | A549 (Lung) | MTT | 4.4 | [3][4] |
| 1,2,4-Triazole-Chalcone Hybrid | Compound 25 | A549 (Lung) | MTT | 16.04 | [3][4] |
| N-(5-mercapto-4H-1,2,4-triazol-3-yl)-2-phenylacetamide | para-chloro derivative | HeLa (Cervical) | MTT | 3.2 | [5] |
| [2][6][7]triazolo[4,3-a]pyrimidine | Compound 4c | MDA-MB-231 (Breast) | MTT | 17.83 | [1] |
| [2][6][7]triazolo[4,3-a]pyrimidine | Compound 4j | MCF-7 (Breast) | MTT | 19.73 | [1] |
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
This compound derivative (test compound)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, typically DMSO) and an untreated control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100
Caption: Workflow for the MTT Cell Viability Assay.
XTT Cell Viability Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another colorimetric method to assess cell metabolic activity. Unlike MTT, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step.
Materials:
-
This compound derivative (test compound)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
XTT labeling reagent
-
Electron-coupling reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Follow the same procedure as for the MTT assay.
-
Compound Treatment: Follow the same procedure as for the MTT assay.
-
Incubation: Incubate the plate for the desired exposure time.
-
XTT Reagent Preparation: Immediately before use, thaw the XTT labeling reagent and the electron-coupling reagent. Mix the two reagents according to the manufacturer's instructions (typically a 50:1 ratio of XTT to electron-coupling reagent).
-
XTT Addition: Add 50 µL of the freshly prepared XTT reagent mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.
-
Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.
Trypan Blue Exclusion Assay
The Trypan Blue exclusion assay is a dye exclusion method used to differentiate viable from non-viable cells. Viable cells with intact cell membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.
Materials:
-
This compound derivative (test compound)
-
Complete cell culture medium
-
6-well or 12-well plates
-
Trypsin-EDTA
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells in larger format plates (e.g., 6-well plates) and treat with the test compound as described for the MTT assay.
-
Cell Harvesting: After the incubation period, collect the cell culture medium (which may contain floating dead cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Cell Staining: Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS or serum-free medium. Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).
-
Cell Counting: Incubate the mixture for 1-2 minutes at room temperature. Load the mixture onto a hemocytometer.
-
Microscopic Examination: Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares of the hemocytometer.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Number of Viable Cells / Total Number of Cells) * 100
Potential Signaling Pathway: Induction of Apoptosis
Several studies on 1,2,4-triazole derivatives suggest that their cytotoxic effects are often mediated through the induction of apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway is frequently implicated.
Caption: Proposed intrinsic apoptosis pathway induced by triazole derivatives.
This proposed pathway suggests that this compound derivatives may induce apoptosis by inhibiting anti-apoptotic proteins like Bcl-2 and/or activating pro-apoptotic proteins such as Bax.[2][5][8] This disruption of the mitochondrial membrane potential leads to the release of cytochrome c. In the cytosol, cytochrome c forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9.[4][9] Active caspase-9 then cleaves and activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell, culminating in apoptosis.[3][4]
Conclusion
The protocols and data presented in these application notes serve as a comprehensive guide for researchers investigating the cytotoxic effects of this compound and its derivatives. The MTT, XTT, and Trypan Blue assays are robust methods for quantifying cell viability. The provided cytotoxicity data for related compounds offers a valuable reference point, and the proposed apoptotic pathway provides a framework for mechanistic studies. Further research is warranted to elucidate the precise molecular targets and signaling cascades affected by this promising class of compounds.
References
- 1. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole-triazole hybrids: Novel anticancer agents inducing cell cycle arrest and apoptosis through Bcl-2 inhibition in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New 1,2,4-triazole-Chalcone hybrids induce Caspase-3 dependent apoptosis in A549 human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Progress on Apoptotic Activity of Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. Bcl-2 family proteins as regulators of cancer cell invasion and metastasis: a review focusing on mitochondrial respiration and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Anti-inflammatory Screening of Novel Triazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: Triazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including anti-inflammatory properties.[1][2] Their structural versatility allows for the synthesis of diverse analogues that can interact with various biological targets involved in the inflammatory cascade.[1] Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous chronic diseases.[3] Key pathways, such as those involving cyclooxygenase (COX) enzymes, nitric oxide synthase (NOS), and pro-inflammatory cytokines, are often targeted in the development of new anti-inflammatory agents.[3][4] These application notes provide detailed protocols for in vitro and in vivo screening methods to evaluate the anti-inflammatory potential of novel triazole compounds, along with a summary of key inflammatory signaling pathways.
Overview of the Experimental Screening Workflow
The screening process for novel anti-inflammatory triazoles typically follows a hierarchical approach, beginning with high-throughput in vitro assays to identify initial hits, followed by more complex cellular and in vivo models to confirm activity and assess efficacy.
Key Inflammatory Signaling Pathways
Many anti-inflammatory compounds, including triazoles, exert their effects by modulating key signaling pathways that regulate the expression of inflammatory mediators.
NF-κB Signaling Pathway
The Nuclear Factor kappa B (NF-κB) pathway is a pivotal mediator of inflammatory responses.[5][6] It controls the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[5][7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Inflammatory stimuli, such as TNF-α or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα, allowing the activated NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate gene transcription.[8][9]
MAPK Signaling Pathway
Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in converting extracellular signals into cellular responses, including inflammation.[10][11] Key MAPK subfamilies involved in inflammation are p38 and c-Jun N-terminal kinases (JNKs).[12][13] Activation of these pathways by stimuli like cytokines or LPS leads to the phosphorylation of transcription factors such as AP-1 and ATF2, which in turn regulate the expression of pro-inflammatory genes.[14]
In Vitro Screening Protocols
Protocol: Cyclooxygenase (COX-1 & COX-2) Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes. The COX-catalyzed conversion of arachidonic acid to prostaglandins is quantified, often using an enzyme immunoassay (EIA) to measure the prostanoid product (e.g., PGF2α).[15] The selectivity of the compound is determined by comparing its IC50 values for both isoforms.[16][17]
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes (e.g., from Cayman Chemical, Cat. No. 560131).[15][17]
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Heme.
-
Arachidonic acid (substrate).
-
Test triazole compounds and reference inhibitors (e.g., Celecoxib, Indomethacin).[15][17]
-
Enzyme immunoassay (EIA) kit for prostaglandin screening.
-
96-well microplate and plate reader.
-
Reagent Preparation: Prepare stock solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM).
-
Assay Setup: In a 96-well plate, add the following to respective wells: reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add the diluted test compounds or reference inhibitors to the wells. Include a control well with no inhibitor.
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Reaction Incubation: Incubate for a short period (e.g., 2 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a terminating solution (e.g., 1 M HCl).
-
Quantification: Quantify the amount of prostaglandin produced using an EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value (the concentration required to inhibit 50% of enzyme activity) by plotting a concentration-response curve.[15] Calculate the Selectivity Index (SI) as the ratio of IC50(COX-1) / IC50(COX-2).[15]
Protocol: Nitric Oxide (NO) Synthase Inhibition Assay
Principle: This assay evaluates the ability of triazoles to inhibit nitric oxide (NO) production, often in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[19][20] Inducible nitric oxide synthase (iNOS) is upregulated by LPS, leading to NO production. The amount of NO is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reaction.[21][22]
Materials:
-
RAW 264.7 macrophage cell line.[19]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Lipopolysaccharide (LPS).[19]
-
Test triazole compounds.
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine).[19][21]
-
Sodium nitrite standard solution.
-
96-well cell culture plate and microplate reader.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test triazole compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression. Include unstimulated and LPS-only controls. Incubate for 18-24 hours.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Nitrite Standard Curve: Prepare a standard curve using serial dilutions of a sodium nitrite stock solution (e.g., 0-100 µM) in culture medium.[21]
-
Griess Reaction: Add an equal volume of Griess Reagent to each supernatant sample and standard in a new 96-well plate.
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light. A purple color will develop in the presence of nitrite.[21]
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[19]
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control. Calculate the IC50 value.
Protocol: Cytokine Release Assay
Principle: This assay measures the effect of triazole compounds on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophage cell lines, following stimulation.[23][24] Cytokine levels in the culture supernatant are quantified using methods like ELISA or multiplex bead arrays.[25][26]
Materials:
-
Human PBMCs or a suitable immune cell line (e.g., THP-1, RAW 264.7).
-
Stimulant (e.g., LPS for macrophages, Phytohaemagglutinin (PHA) for PBMCs).[25]
-
Test triazole compounds.
-
Cell culture reagents.
-
ELISA kits or multiplex assay kits for target cytokines (e.g., TNF-α, IL-6).[26]
-
96-well cell culture plate and plate reader.
-
Cell Preparation: Isolate PBMCs from healthy donor blood or culture the chosen cell line. Seed the cells in a 96-well plate at a density of approximately 1 x 10^6 cells/mL.[25]
-
Compound Treatment: Add various concentrations of the test compounds to the cells and pre-incubate for 1-2 hours.
-
Stimulation: Add the appropriate stimulus (e.g., LPS) to the wells to induce cytokine production. Include positive (stimulus only) and negative (unstimulated) controls.
-
Incubation: Incubate the plate for a specified period (e.g., 18-24 hours) under standard cell culture conditions (37°C, 5% CO2).[25]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
Cytokine Measurement: Measure the concentration of target cytokines in the supernatant using ELISA or a multiplex assay, following the manufacturer’s protocol.
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each test compound concentration relative to the positive control. Determine IC50 values where applicable.
In Vivo Screening Protocol
Protocol: Carrageenan-Induced Paw Edema in Rodents
Principle: This is a widely used and well-characterized model of acute inflammation.[3][19] Sub-plantar injection of carrageenan into a rodent's paw induces a localized inflammatory response characterized by edema (swelling).[27] The efficacy of a test compound is determined by its ability to reduce the swelling compared to a control group.[19]
Materials:
-
Wistar rats (200-300g) or Swiss albino mice (20-30g).[28][29]
-
1% (w/v) Carrageenan solution in sterile saline.[19]
-
Test triazole compounds.
-
Standard drug (e.g., Indomethacin or Diclofenac).[19]
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose).
-
Plethysmometer or digital calipers for measuring paw volume/thickness.[19]
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment. Fast animals overnight with free access to water.
-
Grouping: Divide the animals into groups (n=6-8 per group): Vehicle Control, Standard Drug, and Test Compound groups (at various doses).
-
Drug Administration: Administer the test compounds, standard drug, or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
Initial Paw Measurement: After 60 minutes, measure the initial volume (V0) of the right hind paw of each animal using a plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume (Vt) at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).[19]
-
Data Analysis:
-
Calculate the increase in paw volume at each time point: ΔV = Vt - V0.
-
Calculate the percentage inhibition of edema for each treated group relative to the control group using the formula: % Inhibition = [(ΔVc - ΔVt) / ΔVc] x 100
-
Where ΔVc is the mean increase in paw volume for the control group and ΔVt is the mean increase in paw volume for the treated group.
-
Data Presentation: Quantitative Anti-inflammatory Activity of Triazoles
The following tables summarize representative data from studies on the anti-inflammatory activity of novel triazole derivatives.
Table 1: In Vitro COX Inhibition by Novel Triazole Derivatives
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| Celecoxib (Standard) | 14.7 | 0.045 | 326.7 | [30] |
| Diclofenac (Standard) | 3.8 | 0.84 | 4.5 | [30] |
| Compound 14 | 13.5 | 0.04 | 337.5 | [30] |
| Compound 6 | 9.51 | 0.045 | 211.3 | [30] |
| Compound 4 | 117.8 | 1.76 | 66.9 | [16] |
| Compound 21a | 9.15 | 2.13 | 4.3 | [16] |
| Compound 18a | 9.81 | 0.91 | 10.8 |[30] |
Table 2: In Vitro Nitric Oxide (NO) Inhibition by Novel Triazole Derivatives in BV2 Cells
| Compound ID | NO Inhibition IC50 (µM) | Reference |
|---|---|---|
| L-NMMA (Positive Control) | 42.36 ± 2.47 | [31] |
| Compound 9 | 8.00 ± 0.83 | [31] |
| Compound 10 | 8.44 ± 0.89 | [31] |
| Compound 15 | 8.13 ± 0.97 | [31] |
| Compound 16 | 8.84 ± 1.10 |[31] |
Table 3: In Vivo Anti-inflammatory Activity of Triazoles in Carrageenan-Induced Paw Edema
| Compound ID | Dose | Max. % Inhibition of Edema | Reference Drug (% Inhibition) | Reference |
|---|---|---|---|---|
| Compound 3 | Not Specified | 91% | Ibuprofen (82%) | [28] |
| Compound 5e | Not Specified | 81% | Ibuprofen (81%) | [28] |
| Compound 42 | Not Specified | 91% | Ibuprofen (82%) | [30] |
| Compound 43 | Not Specified | 81% | Ibuprofen (81%) | [30] |
| Compound 5 | 100.0 mg/kg | 77.4% | Not Specified |[3] |
References
- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 2. Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. researchgate.net [researchgate.net]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 7. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB - Wikipedia [en.wikipedia.org]
- 9. purformhealth.com [purformhealth.com]
- 10. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. synapse.koreamed.org [synapse.koreamed.org]
- 12. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 13. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 14. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 15. mdpi.com [mdpi.com]
- 16. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Amanote [app.amanote.com]
- 19. benchchem.com [benchchem.com]
- 20. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
- 21. benchchem.com [benchchem.com]
- 22. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 24. Cytokine Release Assay - Creative Biolabs [creative-biolabs.com]
- 25. An adaptable in vitro cytokine release assay (CRA): Susceptibility to cytokine storm in COVID-19 as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cytokine Release Assay | Performed By Immunology Experts | iQ Biosciences [iqbiosciences.com]
- 27. Triazoles with inhibitory action on P2X7R impaired the acute inflammatory response in vivo and modulated the hemostatic balance in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 28. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. Synthesis and anti-inflammatory activity of novel 1,2,3-triazole- derivatives from 7-Oxodehydroabietic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Recrystallization of (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Recrystallization is a fundamental purification technique for solid organic compounds. This protocol provides a detailed methodology for the purification of (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The procedure is based on established methods for the recrystallization of related 1,2,4-triazole and carboxylic acid derivatives, emphasizing the selection of an appropriate solvent system to achieve high purity.
Key Principles of Recrystallization
The successful recrystallization of this compound relies on its differential solubility in a chosen solvent or solvent system at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at its boiling point. This allows for the dissolution of the crude solid in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while impurities remain dissolved in the mother liquor.
For compounds containing both a polar carboxylic acid group and a less polar phenyl-triazole core, a mixed solvent system, such as ethanol and water, is often effective. Ethanol is known to be a suitable solvent for many 1,2,4-triazole derivatives, while the addition of water can modulate the polarity of the solvent system to optimize the solubility profile of the target compound.
Experimental Protocol
This protocol outlines a general procedure that can be optimized based on preliminary solubility tests.
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Melting point apparatus
-
Drying oven or vacuum desiccator
Procedure:
-
Solvent Selection and Preliminary Solubility Test:
-
Place a small amount (approx. 10-20 mg) of the crude this compound into a small test tube.
-
Add the chosen solvent (e.g., ethanol, water, or an ethanol/water mixture) dropwise at room temperature and observe the solubility.
-
Gently heat the test tube to the boiling point of the solvent and observe if the compound dissolves.
-
Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
The ideal solvent will show poor solubility at room temperature and complete solubility at the boiling point, with good crystal recovery upon cooling. Based on literature for similar compounds, an ethanol/water mixture is a promising starting point.
-
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of the chosen primary solvent (e.g., ethanol) to just cover the solid.
-
Add a magnetic stir bar and place the flask on a hot plate.
-
Heat the mixture to a gentle boil while stirring.
-
Continue to add small portions of the hot primary solvent until the solid is completely dissolved. If using a mixed solvent system, add the primary solvent until the solid dissolves, and then add the anti-solvent (e.g., hot water) dropwise until the solution becomes slightly turbid. Then, add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution at the boiling point.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Pre-heat a second Erlenmeyer flask and a funnel with a small amount of the hot solvent.
-
Quickly filter the hot solution through a fluted filter paper into the pre-heated flask. This step should be performed rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Break the vacuum and add the cold solvent to the funnel, gently stir the crystals with a spatula, and then reapply the vacuum.
-
-
Drying:
-
Transfer the purified crystals to a pre-weighed watch glass.
-
Dry the crystals in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.
-
-
Purity Assessment:
-
Determine the melting point of the dried, recrystallized product. A sharp melting point range close to the literature value (if available) is an indicator of high purity.
-
Calculate the percent recovery.
-
Data Presentation
The following table should be used to record and summarize the quantitative data from the recrystallization process.
| Parameter | Value |
| Mass of Crude Compound (g) | |
| Recrystallization Solvent(s) | |
| Volume of Solvent(s) (mL) | |
| Mass of Recovered Pure Compound (g) | |
| Percent Recovery (%) | |
| Melting Point of Crude Compound (°C) | |
| Melting Point of Pure Compound (°C) | |
| Appearance of Pure Compound |
Experimental Workflow Diagram
The following diagram illustrates the logical steps of the recrystallization protocol.
Caption: Workflow for the recrystallization of this compound.
Application Notes and Protocols for Monitoring Triazole Synthesis using Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazoles are a critically important class of heterocyclic compounds widely utilized in drug discovery, medicinal chemistry, and materials science. The synthesis of these compounds, particularly through popular methods like the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," requires careful monitoring to ensure reaction completion and purity of the product.[][2][3] Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique that is exceptionally well-suited for this purpose.[4][5] This document provides detailed application notes and protocols for the effective use of TLC in monitoring the synthesis of triazoles.
Principle of TLC in Reaction Monitoring
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or solvent mixture). The separation is driven by the polarity of the compounds. In the context of triazole synthesis, the starting materials (e.g., an azide and an alkyne) and the resulting triazole product will have different polarities and, therefore, will travel at different rates up the TLC plate, resulting in distinct spots with different Retention Factor (Rf) values. By observing the disappearance of the reactant spots and the appearance of a new product spot over time, the progress of the reaction can be effectively monitored.
Data Presentation: Monitoring Triazole Synthesis
The following table summarizes representative TLC data for the synthesis of 1-benzyl-4-phenyl-1,2,3-triazole via a CuAAC reaction. This data is crucial for identifying the reactants and the product on the TLC plate and for determining the point of reaction completion.
| Compound | Role | Mobile Phase (Ethyl Acetate:Hexane) | Rf Value (Approximate) | Visualization Method |
| Benzyl Azide | Starting Material | 30:70 | 0.75 | UV Light (254 nm) |
| Phenylacetylene | Starting Material | 30:70 | 0.85 | UV Light (254 nm) |
| 1-benzyl-4-phenyl-1,2,3-triazole | Product | 30:70 | 0.40 | UV Light (254 nm) |
| Reaction Mixture (t=0) | Reaction Progress | 30:70 | Spots at 0.75 and 0.85 | UV Light (254 nm) |
| Reaction Mixture (t=2h) | Reaction Progress | 30:70 | Spots at 0.40, 0.75, 0.85 (faint) | UV Light (254 nm) |
| Reaction Mixture (t=6h) | Reaction Complete | 30:70 | Single spot at 0.40 | UV Light (254 nm) |
Experimental Protocols
Protocol 1: Preparation of TLC Plate and Chamber
-
Select a TLC Plate: Use commercially available silica gel 60 F254 plates. The "F254" indicates the presence of a fluorescent indicator that allows for visualization of UV-active compounds under a UV lamp at 254 nm.
-
Prepare the Developing Chamber: Line the inside of a glass TLC chamber with a piece of filter paper. Add the chosen mobile phase (e.g., 30:70 ethyl acetate:hexane) to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 15-20 minutes. This ensures a vapor-rich environment, leading to better and more reproducible chromatograms.
-
Prepare the TLC Plate: With a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Be careful not to scrape off the silica gel. Mark the positions for spotting the different samples (e.g., "A" for azide, "Alk" for alkyne, "R" for reaction mixture, and "C" for co-spot).
Protocol 2: Spotting the TLC Plate for Reaction Monitoring
-
Prepare Samples for Spotting:
-
Starting Materials: Dissolve a small amount of the azide and alkyne in a volatile solvent (e.g., ethyl acetate or dichloromethane) to create dilute solutions.
-
Reaction Mixture: At various time points during the synthesis, withdraw a small aliquot of the reaction mixture using a capillary tube.
-
-
Spotting Technique:
-
Use a fine capillary tube to apply a small spot of each sample onto the designated mark on the origin line of the TLC plate.
-
Lane 1 (Starting Material 1): Spot the azide solution.
-
Lane 2 (Starting Material 2): Spot the alkyne solution.
-
Lane 3 (Reaction Mixture): Spot the aliquot from the reaction mixture.
-
Lane 4 (Co-spot): Spot the azide solution, let it dry, and then spot the reaction mixture directly on top of the azide spot. This helps to confirm the identity of the starting material spot within the reaction mixture.
-
-
Ensure Small Spots: The spots should be small and concentrated for optimal separation. Allow the solvent to evaporate completely between applications if multiple applications are needed to achieve a sufficient concentration.
Protocol 3: Developing and Visualizing the TLC Plate
-
Development: Carefully place the spotted TLC plate into the saturated developing chamber. Ensure the origin line is above the level of the mobile phase. Close the chamber and allow the solvent front to ascend the plate.
-
Elution: Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.
-
Drying: Allow the plate to air dry completely in a fume hood.
-
Visualization:
-
UV Light: Place the dried TLC plate under a UV lamp (254 nm). UV-active compounds, such as those with aromatic rings, will appear as dark spots against the fluorescent background. Circle the spots with a pencil as they will disappear when the UV lamp is removed.[4]
-
Iodine Staining: Place the plate in a chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown spots. This method is generally non-destructive.
-
Potassium Permanganate Stain: Prepare a solution of potassium permanganate (1.5 g), potassium carbonate (10 g), and 10% sodium hydroxide (1.25 mL) in 200 mL of water. Dip the plate into the stain and gently heat with a heat gun. Compounds that can be oxidized will appear as yellow or brown spots on a purple background. This is a destructive visualization method.
-
Protocol 4: Interpretation of Results and Calculation of Rf Values
-
Interpretation:
-
At the beginning of the reaction (t=0), you should see spots corresponding to the starting materials in the reaction mixture lane.
-
As the reaction progresses, a new spot corresponding to the more polar triazole product will appear (with a lower Rf value), and the intensity of the starting material spots will decrease.
-
The reaction is considered complete when the limiting reactant spot is no longer visible in the reaction mixture lane.
-
-
Calculation of Rf Value: The Rf value is a ratio calculated as follows:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Measure the distances from the origin line. The Rf value is a characteristic property of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature).
Visualizations
References
Application Note: High-Performance Liquid Chromatography for Purity Analysis of Triazole Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazole antifungal agents are a critical class of pharmaceuticals used in the treatment of a wide range of fungal infections. Ensuring the purity of these active pharmaceutical ingredients (APIs) and their finished dosage forms is paramount to guaranteeing their safety and efficacy. High-performance liquid chromatography (HPLC) is a powerful and widely adopted analytical technique for the purity analysis of triazoles, enabling the separation, identification, and quantification of the main compound from its related substances and degradation products. This document provides detailed application notes and protocols for the HPLC analysis of common triazole antifungals.
Principle of the Method
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode of analysis for triazole compounds. This technique separates molecules based on their hydrophobicity. A non-polar stationary phase (typically a C18 or C8 bonded silica column) is used with a polar mobile phase, usually a mixture of water or an aqueous buffer and an organic solvent like acetonitrile or methanol. The triazole and its impurities are introduced into the system and travel through the column at different rates depending on their affinity for the stationary phase, leading to their separation. A UV detector is commonly employed for the quantification of these compounds.
Experimental Workflow
The general workflow for the HPLC purity analysis of triazoles involves several key steps, from sample preparation to data analysis.
Caption: General experimental workflow for the HPLC analysis of triazole compounds.
Detailed Protocols
The following protocols are examples of HPLC methods that can be adapted for the purity analysis of common triazole antifungals. Method validation according to ICH guidelines is essential before routine use.[1][2]
Protocol 1: Purity Analysis of Voriconazole
This method is suitable for the quantitative determination of Voriconazole and its related substances in bulk drug and pharmaceutical dosage forms.
1. Materials and Reagents:
-
Voriconazole reference standard and impurity standards
-
HPLC grade acetonitrile and methanol
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
HPLC grade water
2. Chromatographic Conditions:
-
HPLC System: A gradient HPLC system with a UV detector.
-
Column: Inertsil ODS 3V, 150 x 4.6 mm, 5 µm or equivalent C18 column.[1]
-
Mobile Phase:
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 15 40 60 30 40 60 35 70 30 | 40 | 70 | 30 |
-
Flow Rate: 1.2 mL/min.[1]
-
Column Temperature: 25°C.
-
Detection Wavelength: 256 nm.[1]
-
Injection Volume: 20 µL.[3]
3. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Voriconazole reference standard in the mobile phase to obtain a known concentration (e.g., 50 µg/mL for assay).[3]
-
Sample Solution: For bulk drug, dissolve a known quantity in the mobile phase. For tablets, weigh and finely powder a number of tablets, then dissolve a portion equivalent to a single dose in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter. The typical test concentration for related substance analysis is 250 µg/mL.[3]
-
Impurity Stock Solution: Prepare a stock solution containing known concentrations of all potential impurities in the mobile phase.[3]
4. System Suitability:
-
Inject the standard solution six times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
-
The resolution between Voriconazole and its closest eluting impurity should be greater than 2.0.
-
The tailing factor for the Voriconazole peak should be not more than 2.0.
-
The theoretical plates for the Voriconazole peak should be not less than 2000.
Protocol 2: Purity Analysis of Itraconazole
This isocratic method is suitable for the quantification of Itraconazole in pure form and capsule formulations.[4]
1. Materials and Reagents:
-
Itraconazole reference standard
-
HPLC grade methanol
-
Potassium dihydrogen phosphate
-
HPLC grade water
2. Chromatographic Conditions:
-
HPLC System: An isocratic HPLC system with a UV detector.
-
Mobile Phase: A mixture of methanol and pH 7.5 potassium dihydrogen phosphate buffer (40:60 v/v), degassed by ultrasonication.[4][5]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
3. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh 100 mg of Itraconazole reference standard and dissolve in 100 mL of methanol to get a concentration of 1 mg/mL.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to achieve a concentration within the linear range (e.g., 200-600 µg/mL).[4]
-
Sample Solution: For capsules, accurately weigh the contents of 20 capsules, and take a quantity of powder equivalent to 100 mg of Itraconazole.[6] Dissolve in the mobile phase in a 100 mL volumetric flask, sonicate, and filter through a 0.45 µm syringe filter.[6]
4. System Suitability:
-
The RSD of replicate injections of the standard solution should be less than 2.0%.
-
The tailing factor for the Itraconazole peak should be less than 2.0.
-
The number of theoretical plates should be greater than 2000.
Protocol 3: Purity Analysis of Fluconazole
This method is suitable for the determination of Fluconazole in solid dosage forms.[7]
1. Materials and Reagents:
-
Fluconazole reference standard
-
HPLC grade methanol
-
Potassium dihydrogen orthophosphate
-
Orthophosphoric acid
-
HPLC grade water
2. Chromatographic Conditions:
-
HPLC System: An isocratic HPLC system with a UV detector.
-
Column: C18, 250 x 4.6 mm, 5 µm.[7]
-
Mobile Phase: A mixture of potassium dihydrogen orthophosphate buffer and methanol (60:40 v/v), with the pH adjusted to 3.6 with orthophosphoric acid.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25°C.[7]
-
Detection Wavelength: 260 nm.[8]
-
Injection Volume: 20 µL.
3. Preparation of Solutions:
-
Standard Solution: Accurately weigh 25 mg of Fluconazole reference standard into a 100 mL volumetric flask and make up the volume with the mobile phase.[7]
-
Sample Solution: Weigh a quantity of powdered tablets equivalent to 25 mg of Fluconazole into a 100 mL volumetric flask, add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to the mark with the mobile phase. Filter the solution before injection.[7]
4. System Suitability:
-
The RSD for replicate injections of the standard solution should not be more than 2.0%.[7]
-
The tailing factor for the Fluconazole peak should be not more than 2.0.
-
The theoretical plate count for the Fluconazole peak should be not less than 2000.
Data Presentation
The following tables summarize typical quantitative data obtained from the HPLC analysis of triazoles.
Table 1: Chromatographic Parameters for Triazole Analysis
| Parameter | Voriconazole | Itraconazole | Fluconazole |
| Column | C18 (150 x 4.6 mm, 5 µm)[1] | C18 (250 x 4.6 mm, 5 µm)[4][5] | C18 (250 x 4.6 mm, 5 µm)[7] |
| Mobile Phase | Gradient: A: 0.05M KH2PO4 (pH 2.5), B: ACN:MeOH (90:10)[1] | Isocratic: MeOH:KH2PO4 buffer (pH 7.5) (40:60)[4][5] | Isocratic: KH2PO4 buffer:MeOH (60:40), pH 3.6[7] |
| Flow Rate | 1.2 mL/min[1] | 1.5 mL/min[4][5] | 1.0 mL/min[7] |
| Detection λ | 256 nm[1] | 306 nm[4][5] | 260 nm[8] |
| Retention Time | ~13.6 min[9] | ~5.2 min[4] | ~8.3 min[10] |
Table 2: Method Validation and System Suitability Parameters
| Parameter | Voriconazole | Itraconazole | Fluconazole |
| Linearity Range | 0.125 - 8 µg/mL[11] | 200 - 600 µg/mL[4] | 50 - 400 µg/mL[8] |
| Correlation Coefficient (r²) | > 0.99[11] | > 0.999[6] | > 0.995[10] |
| LOD | 0.05 µg/mL[11] | - | - |
| LOQ | 0.1 µg/mL[11] | - | 0.125 µg/mL[10] |
| Resolution (Rs) | > 4.0 between drug and impurities[3] | - | - |
| Tailing Factor (Tf) | < 2.0 | < 2.0 | < 2.0 |
| Theoretical Plates (N) | > 2000 | > 2000 | > 2000 |
| Precision (%RSD) | < 2.0%[2] | < 2.0%[6] | < 2.0%[7] |
| Accuracy (% Recovery) | 98.8% - 100.4%[3] | 99.33% - 99.66%[4] | 98% - 102% |
Method Selection Logic
The choice of the appropriate HPLC method depends on the specific triazole and the analytical requirements. The following diagram illustrates a simplified logic for method selection.
References
- 1. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. saudijournals.com [saudijournals.com]
- 3. academic.oup.com [academic.oup.com]
- 4. ajpaonline.com [ajpaonline.com]
- 5. jocpr.com [jocpr.com]
- 6. journalijsra.com [journalijsra.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. ijrpr.com [ijrpr.com]
- 9. caribjscitech.com [caribjscitech.com]
- 10. researchgate.net [researchgate.net]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole nucleus is a critical pharmacophore in medicinal chemistry, forming the core structure of numerous therapeutic agents with a broad spectrum of activities, including antifungal, antiviral, anticancer, and anticonvulsant properties.[1][2][3][4] Traditional methods for synthesizing these valuable heterocyclic compounds often involve lengthy reaction times, harsh conditions, and laborious purification processes.[4][5][6]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green chemical technique that significantly accelerates these synthetic transformations, frequently resulting in higher yields and purer products.[4][6] This technology utilizes microwave energy for direct and uniform heating of the reaction mixture, a phenomenon known as dielectric heating, which can drastically reduce reaction times from hours to minutes.[4] These application notes provide detailed protocols for the efficient synthesis of various 1,2,4-triazole derivatives using microwave irradiation, tailored for professionals in drug discovery and development.
Advantages of Microwave-Assisted Synthesis
Compared to conventional heating methods, microwave-assisted synthesis of 1,2,4-triazole derivatives offers several key advantages:
-
Reduced Reaction Times: Reactions that typically take several hours can often be completed in minutes.[5][7]
-
Higher Yields: Microwave irradiation can lead to significantly improved product yields.[5][8]
-
Increased Purity: The rapid and uniform heating often minimizes the formation of side products.
-
Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than conventional oil baths or heating mantles.
-
Green Chemistry: Shorter reaction times and often solvent-free conditions align with the principles of green chemistry.[6]
Experimental Protocols
Herein, we present detailed protocols for the microwave-assisted synthesis of various 1,2,4-triazole derivatives.
Protocol 1: Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles from Hydrazines and Formamide
This protocol outlines a simple, efficient, and catalyst-free one-pot method for the synthesis of substituted 1,2,4-triazoles.[9][10][11]
Materials:
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Formamide
-
Microwave reactor
-
Microwave-safe reaction vial with a magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a microwave-safe reaction vial, add the hydrazine derivative (1 mmol) and formamide (20 mmol).[9]
-
Seal the vial and place it in the microwave reactor.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The reaction mixture can be subjected to a standard aqueous work-up and the product purified by chromatography to isolate the desired 1,2,4-triazole.[9]
Workflow Diagram:
Caption: Workflow for catalyst-free synthesis of 1,2,4-triazoles.
Protocol 2: Synthesis of 3,5-Disubstituted-1,2,4-Triazoles from Aromatic Hydrazides and Nitriles
This protocol describes the synthesis of 3,5-disubstituted-1,2,4-triazoles using an aromatic hydrazide and a substituted nitrile in the presence of a base.[9]
Materials:
-
Aromatic hydrazide
-
Substituted nitrile
-
Potassium carbonate (K₂CO₃)
-
n-Butanol
-
Microwave reactor
-
20 mL microwave reaction vessel with a magnetic stirrer
-
Standard laboratory glassware for filtration and recrystallization
Procedure:
-
To a 20 mL microwave reaction vessel, add the aromatic hydrazide (0.005 mol), substituted nitrile (0.0055 mol), and potassium carbonate (0.0055 mol) in 10 mL of n-butanol.[9]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 2 hours.[9]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the precipitated product.
-
Wash the crude product with cold ethanol.[9]
-
Recrystallize the product from ethanol to obtain the pure 3,5-disubstituted-1,2,4-triazole.[9]
Workflow Diagram:
Caption: Workflow for synthesis of 3,5-disubstituted-1,2,4-triazoles.
Protocol 3: Synthesis of 4-Amino-1,2,4-triazoles from Aryl Hydrazides and Hydrazine Hydrate
This solvent-free protocol describes the synthesis of 4-amino-1,2,4-triazoles.[9][12]
Materials:
-
Substituted aryl hydrazide
-
Hydrazine hydrate (excess)
-
Microwave reactor
-
Microwave-safe reaction vessel
Procedure:
-
Place the substituted aryl hydrazide (0.010 mol) and an excess of hydrazine hydrate (0.08 mol) in a microwave-safe reaction vessel.[12]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a high wattage (e.g., 800W) and temperature (e.g., 250°C) for 4-12 minutes.[12]
-
After the reaction, allow the vessel to cool.
-
The product can be isolated by standard work-up procedures, which may include trituration with water and recrystallization.[9]
Workflow Diagram:
Caption: Workflow for solvent-free synthesis of 4-amino-1,2,4-triazoles.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the quantitative data for the different microwave-assisted synthesis protocols, highlighting the efficiency of these methods.
| Protocol | Starting Materials | Catalyst/Solvent | Temp. (°C) | Time | Yield (%) | Ref. |
| 1 | Hydrazine Derivative, Formamide | Catalyst-Free | 160 | 10 min | 54 - 81 | [10] |
| 2 | Aromatic Hydrazide, Substituted Nitrile | K₂CO₃ / n-Butanol | 150 | 2 hours | High | [9] |
| 3 | Aryl Hydrazide, Hydrazine Hydrate | Solvent-Free | 250 | 4 - 12 min | Excellent | [12] |
| 4 | 4-Amino-5-alkyl-4H-1,2,4-triazole-3-thione, Aldehyde | Acetic Acid (cat.) / Solvent-Free | - | 12 min | High | [13] |
| 5 | N-substituted-thiosemicarbazide, Aldehyde/Ketone | - | 125 | 10 min | High | [8] |
| 6 | Hydrazines, Amides | One-pot N-acylation | - | 1 min | 85 | [5] |
Note: "High" and "Excellent" yields are as reported in the cited literature without specific quantitative values for all derivatives.
Mechanism Overview
The formation of the 1,2,4-triazole ring under microwave irradiation generally proceeds through a series of condensation and cyclization reactions. For instance, in the Pellizzari reaction, an amide and an acyl hydrazide react to form the triazole ring.[12] A proposed mechanism for the synthesis of trisubstituted 1,2,4-triazoles involves the activation of a secondary amide, followed by reaction with a hydrazide and subsequent microwave-induced cyclodehydration.[9]
Logical Relationship Diagram:
Caption: Generalized logical flow for 1,2,4-triazole synthesis.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of 1,2,4-triazole derivatives, offering a rapid, efficient, and environmentally friendly alternative to conventional methods.[5][6] The protocols and data presented here provide a valuable resource for researchers and scientists in the field of drug development, enabling the streamlined synthesis of these important heterocyclic compounds for further biological evaluation. The versatility of microwave chemistry allows for the generation of diverse libraries of 1,2,4-triazoles, accelerating the discovery of new therapeutic agents.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 8. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 9. benchchem.com [benchchem.com]
- 10. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
- 11. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 12. scispace.com [scispace.com]
- 13. Microwave irradiated synthesis of Schiff bases of 4-(arylideneamino)-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thione containing 1,2,4-triazole segment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the One-Pot Synthesis of Functionalized 1,2,4-Triazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,2,4-triazole scaffold is a privileged heterocyclic motif integral to the structure of numerous pharmaceuticals, agrochemicals, and functional materials. Its prevalence in medicinal chemistry is attributed to its unique physicochemical properties, including its capacity for hydrogen bonding, dipole interactions, and metabolic stability, which enable high-affinity binding to a range of biological targets. Consequently, the development of efficient and versatile synthetic routes to functionalized 1,2,4-triazoles is a key focus in drug discovery and development. This document details robust one-pot methodologies for the synthesis of multi-substituted 1,2,4-triazoles, providing comprehensive experimental protocols, tabulated data for easy comparison, and graphical representations of the synthetic workflows.
Method 1: Three-Component Synthesis from Carboxylic Acids, Amidines, and Hydrazines
This highly regioselective, one-pot process offers rapid access to a diverse range of 1,3,5-trisubstituted 1,2,4-triazoles from readily available starting materials. The methodology is amenable to parallel synthesis, making it a valuable tool for the generation of compound libraries for high-throughput screening. The reaction proceeds via the initial coupling of a carboxylic acid and an amidine to form an acylamidine intermediate, which then undergoes cyclization with a hydrazine.
Data Presentation
| Entry | Carboxylic Acid (R¹) | Amidine (R²) | Hydrazine (R³) | Coupling Reagent | Base | Solvent | Yield (%) | Ref. |
| 1 | Benzoic acid | Benzamidine HCl | Phenylhydrazine | HATU | DIPEA | DMF | 95 | |
| 2 | Acetic acid | Acetamidine HCl | Methylhydrazine | HATU | DIPEA | DMF | 85 | |
| 3 | 4-Chlorobenzoic acid | Benzamidine HCl | Phenylhydrazine | HATU | DIPEA | DMF | 92 | |
| 4 | Isobutyric acid | Isobutyramidine HCl | Phenylhydrazine | HATU | DIPEA | DMF | 78 | |
| 5 | Phenylacetic acid | Formamidine HCl | (4-Hydroxyphenyl)hydrazine | HATU | DIPEA | DMF | High |
HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA: N,N-Diisopropylethylamine, DMF: Dimethylformamide.
Experimental Protocol
General Procedure for the Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles:
-
To a solution of the carboxylic acid (1.2 mmol) and the amidine hydrochloride (1.0 mmol) in anhydrous DMF (5 mL), add DIPEA (3.0 mmol).
-
Add the coupling reagent HATU (1.1 mmol) to the mixture and stir at room temperature for 1-2 hours until the formation of the acylamidine intermediate is complete (monitoring by TLC or LC-MS is recommended).
-
To the reaction mixture, add the monosubstituted hydrazine (1.5 mmol).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the reaction is complete.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1,3,5-trisubstituted-1,2,4-triazole.
Logical Workflow Diagram
Caption: Workflow for the Three-Component Synthesis of 1,2,4-Triazoles.
Method 2: Copper-Catalyzed One-Pot Synthesis from Nitriles and Hydroxylamine
This method provides an economical and versatile route to 3,5-disubstituted 1,2,4-triazoles utilizing readily available nitriles and hydroxylamine. The reaction is catalyzed by an inexpensive copper salt and proceeds through the formation of an amidoxime intermediate, followed by a copper-catalyzed reaction with a second nitrile molecule and subsequent intramolecular cyclization. This approach demonstrates good functional group tolerance.
Data Presentation
| Entry | R¹-CN | R²-CN | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Benzonitrile | Benzonitrile | Cu(OAc)₂ (10) | DMSO | 120 | 12 | 85 | |
| 2 | 4-Chlorobenzonitrile | Benzonitrile | Cu(OAc)₂ (10) | DMSO | 120 | 12 | 82 | |
| 3 | 4-Methoxybenzonitrile | Benzonitrile | Cu(OAc)₂ (10) | DMSO | 120 | 12 | 88 | |
| 4 | Thiophene-2-carbonitrile | Benzonitrile | Cu(OAc)₂ (10) | DMSO | 120 | 12 | 75 | |
| 5 | Acetonitrile | Benzonitrile | Cu(OAc)₂ (10) | DMSO | 120 | 12 | 65 |
Cu(OAc)₂: Copper(II) acetate, DMSO: Dimethyl sulfoxide.
Experimental Protocol
General Procedure for the Synthesis of 3,5-Disubstituted-1,2,4-Triazoles:
-
To a sealed reaction tube, add the first nitrile (R¹-CN, 1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and potassium carbonate (1.5 mmol) in DMSO (3 mL).
-
Stir the mixture at 80 °C for 2-4 hours to form the amidoxime intermediate.
-
To the reaction mixture, add the second nitrile (R²-CN, 1.5 mmol) and copper(II) acetate (10 mol%).
-
Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water (30 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to obtain the desired 3,5-disubstituted-1,2,4-triazole.
Experimental Workflow Diagram
Caption: Workflow for the Copper-Catalyzed Synthesis of 1,2,4-Triazoles.
Method 3: Microwave-Assisted One-Pot Synthesis from Secondary Amides and Hydrazides
This approach provides a general and rapid synthesis of 3,4,5-trisubstituted 1,2,4-triazoles. The methodology involves the activation of a secondary amide with triflic anhydride, followed by reaction with a hydrazide and a subsequent microwave-induced cyclodehydration.
Data Presentation
| Entry | Secondary Amide | Hydrazide | Solvent | Microwave Power | Time (min) | Yield (%) | Ref. |
| 1 | N-Phenylbenzamide | Benzhydrazide | Dichloromethane | 150 W | 10 | 92 | |
| 2 | N-Methylbenzamide | Acethydrazide | Dichloromethane | 150 W | 15 | 85 | |
| 3 | N-Benzylacetamide | Phenylacethydrazide | Dichloromethane | 150 W | 12 | 88 | |
| 4 | N-Phenyl-2-thiophenecarboxamide | Benzhydrazide | Dichloromethane | 150 W | 10 | 89 |
Experimental Protocol
General Procedure for the Microwave-Assisted Synthesis of 3,4,5-Trisubstituted-1,2,4-Triazoles:
-
In a microwave process vial, dissolve the secondary amide (1.0 mmol) in anhydrous dichloromethane (5 mL).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add triflic anhydride (1.1 mmol) dropwise, and stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the hydrazide (1.2 mmol) and a non-nucleophilic base (e.g., 2,6-lutidine, 2.5 mmol) in dichloromethane (2 mL) to the reaction mixture.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 120 °C for 10-20 minutes.
-
After cooling, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure 3,4,5-trisubstituted-1,2,4-triazole.
Experimental Workflow Diagram
Caption: Workflow for the Microwave-Assisted Synthesis of 1,2,4-Triazoles.
Conclusion
The one-pot synthetic methodologies detailed in these application notes provide efficient, versatile, and scalable routes to a wide variety of multi-substituted 1,2,4-triazoles. These protocols are designed to be readily implemented in research and development settings, facilitating the rapid synthesis of compound libraries for screening in drug discovery and for the development of novel functional materials. The choice of method will depend on the desired substitution pattern and the availability
Application Notes and Protocols for (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid as a Molecular Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid as a versatile molecular scaffold for the development of novel therapeutic agents. The inherent biological activities of the 1,2,4-triazole nucleus, including anticancer, anti-inflammatory, and antimicrobial effects, make this scaffold a promising starting point for drug discovery programs.
Overview of the this compound Scaffold
The this compound scaffold combines the privileged 1,2,4-triazole ring system with a flexible acetic acid side chain. This arrangement allows for diverse chemical modifications at multiple positions, enabling the exploration of a vast chemical space to optimize biological activity and pharmacokinetic properties. The phenyl group at the 5-position can be substituted to modulate lipophilicity and target interactions, while the acetic acid moiety provides a handle for forming amides, esters, and other derivatives, or can participate in hydrogen bonding with biological targets.
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process starting from readily available reagents. A general and adaptable synthetic scheme is provided below.
Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This intermediate is a key precursor for the final compound.
Materials:
-
Benzoic acid hydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Formation of Potassium Dithiocarbazinate Salt: In a round-bottom flask, dissolve benzoic acid hydrazide and potassium hydroxide in absolute ethanol. Cool the mixture in an ice bath and add carbon disulfide dropwise with stirring. Continue stirring at room temperature for 12-18 hours. The precipitated potassium dithiocarbazinate salt is filtered, washed with dry ether, and dried.
-
Cyclization to 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: To a suspension of the potassium dithiocarbazinate salt in water, add hydrazine hydrate. Reflux the mixture for 3-4 hours, during which the color of the reaction mixture may change and hydrogen sulfide gas may evolve. After cooling, dilute the reaction mixture with cold water and acidify with dilute hydrochloric acid to a pH of 5-6. The precipitated white solid is filtered, washed thoroughly with water, and recrystallized from ethanol to yield 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[1][2]
Synthesis of this compound
Materials:
-
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
-
Ethyl bromoacetate or ethyl chloroacetate
-
Sodium ethoxide or another suitable base
-
Absolute ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
S-Alkylation: Dissolve 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in absolute ethanol containing a stoichiometric amount of sodium ethoxide to form the sodium salt in situ. To this solution, add ethyl bromoacetate or ethyl chloroacetate dropwise and reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). After completion, the solvent is evaporated under reduced pressure. The residue is washed with water to remove inorganic salts, and the crude ethyl (5-phenyl-4H-1,2,4-triazol-3-yl)acetate is collected.[3][4]
-
Hydrolysis: The crude ester is then subjected to alkaline hydrolysis by refluxing with an aqueous solution of sodium hydroxide (e.g., 1M NaOH) for 1-2 hours. After cooling, the reaction mixture is acidified with dilute hydrochloric acid to a pH of 3-4. The precipitated this compound is filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol or an ethanol-water mixture to afford the pure product.[4]
Caption: Synthetic pathway for this compound.
Applications in Drug Discovery
The this compound scaffold serves as a versatile platform for developing a wide range of therapeutic agents.
Anticancer Activity
Derivatives of the 1,2,4-triazole scaffold have demonstrated significant anticancer activity against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Data on Anticancer Activity of 1,2,4-Triazole Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Indole-1,2,4-triazole derivative | HeLa | 0.15 ± 0.18 | [5] |
| Indole-1,2,4-triazole derivative | A549 | 0.30 ± 0.13 | [5] |
| Indole-1,2,4-triazole derivative | MCF-7 | 0.38 ± 0.12 | [5] |
| Thiazoline-tetralin derivative | MCF-7 | Varies | [6] |
| Thiazoline-tetralin derivative | A549 | Varies | [6] |
| Theophylline-triazole hybrid | A549 | Varies | [7] |
| Theophylline-triazole hybrid | MCF-7 | Varies | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is used to assess the in vitro cytotoxicity of synthesized compounds against cancer cell lines like MCF-7 (breast cancer) and A549 (lung cancer).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Potential Mechanisms of Anticancer Action and Relevant Signaling Pathways:
-
Tubulin Polymerization Inhibition: Several 1,2,4-triazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][8][9] These compounds often bind to the colchicine binding site on β-tubulin.[5][8]
Caption: Mechanism of tubulin polymerization inhibition.
-
EGFR and BRAF Kinase Inhibition: Derivatives of the 1,2,4-triazole scaffold have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAF kinases, which are key components of signaling pathways that drive cancer cell growth and proliferation.[10][11][12][13]
Caption: EGFR signaling pathway and points of inhibition.
Anti-inflammatory Activity
The 1,2,4-triazole scaffold is a known pharmacophore in the design of anti-inflammatory agents. Derivatives often exhibit their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation.
Quantitative Data on Anti-inflammatory Activity of 1,2,4-Triazole Derivatives
| Compound Class | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Diaryl-1,2,4-triazole | COX-2 | 1.98–2.13 | - | [14] |
| Quinolone-1,2,4-triazole hybrid | COX-2 | 0.00725–0.00848 | - | [14] |
| 1,2,4-Triazole derivative | COX-2 | 0.04 | 337.5 | [15] |
| 1,2,4-Triazole derivative | COX-1 | 13.5 | - | [15] |
| Diaryl-1,2,4-triazolo[3,4-a]pyrimidine | COX-2 | 10.50 | 25 | [16] |
Experimental Protocol: COX-2 Inhibition Assay
This fluorometric assay measures the ability of test compounds to inhibit the activity of the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Assay buffer
-
96-well black plates
-
Test compounds dissolved in DMSO
-
Celecoxib (positive control)
-
Fluorometric plate reader
Procedure:
-
Enzyme and Compound Incubation: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound at various concentrations. Incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and the fluorometric probe to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically for 5-10 minutes using a plate reader (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: The rate of increase in fluorescence is proportional to the COX-2 activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
Antimicrobial Activity
The 1,2,4-triazole nucleus is a core component of several clinically used antifungal agents. Derivatives of this compound can be screened for both antibacterial and antifungal activities.
Quantitative Data on Antimicrobial Activity of 1,2,4-Triazole Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Ofloxacin-1,2,4-triazole hybrid | S. aureus | 0.25 - 1 | [17] |
| Ofloxacin-1,2,4-triazole hybrid | E. coli | 0.25 - 1 | [17] |
| Clinafloxacin-1,2,4-triazole hybrid | MRSA | 0.25 | [17] |
| Nalidixic acid-1,2,4-triazole hybrid | P. aeruginosa | 16 | [17] |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative | S. aureus | Varies | [18] |
| 1,2,4-triazole derivative | E. coli k88ad | 0.039 | [19] |
| 1,2,4-triazole derivative | S. aureus k99 | 0.156 | [19] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Bacterial inoculum adjusted to 0.5 McFarland standard
-
Spectrophotometer or microplate reader
Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the 96-well plate using MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.
Conclusion
The this compound scaffold represents a valuable starting point for the design and synthesis of novel drug candidates with diverse therapeutic potential. Its synthetic accessibility and the broad spectrum of biological activities associated with the 1,2,4-triazole core make it an attractive scaffold for medicinal chemists. The protocols and data presented in these application notes are intended to provide a solid foundation for researchers to explore the full potential of this promising molecular framework in their drug discovery endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel indole-1,2,4-triazole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Anticancer Activity and Molecular Modeling Studies of 1,2,4-Triazole Derivatives as EGFR Inhibitors | Faculty of Pharmacy [b.aun.edu.eg]
- 13. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
Application Notes and Protocols for the Derivatization of (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The compound (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid represents a key starting material for the generation of compound libraries for structure-activity relationship (SAR) studies. Derivatization of its carboxylic acid moiety allows for the systematic exploration of chemical space, leading to the identification of analogs with improved potency, selectivity, and pharmacokinetic profiles. These application notes provide detailed protocols for the synthesis of amide and ester derivatives of this compound and discuss the potential impact of these modifications on biological activity.
Derivatization Strategies for SAR Studies
The primary point for derivatization on the this compound scaffold is the carboxylic acid group. This functional group can be readily converted into a variety of other functionalities, most commonly amides and esters, to probe the steric and electronic requirements of the target binding site.
Amide Bond Formation: The synthesis of amides from the parent carboxylic acid introduces a diverse range of substituents via the corresponding amine. This allows for the investigation of hydrogen bond donors and acceptors, as well as the introduction of various lipophilic or polar groups.
Esterification: The formation of esters provides another avenue to modify the physicochemical properties of the parent compound. Ester derivatives can act as prodrugs, improving bioavailability, or can directly interact with the biological target.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-substituted-2-(5-phenyl-4H-1,2,4-triazol-3-yl)acetamides
This protocol describes a general method for the amide coupling of this compound with a primary or secondary amine using a carbodiimide coupling agent.
Materials:
-
This compound
-
Substituted primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)[3]
-
Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt)[3]
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or DCM at 0 °C, add EDC (1.2 eq) and HOBt (1.2 eq).[3]
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired primary or secondary amine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).[3]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-2-(5-phenyl-4H-1,2,4-triazol-3-yl)acetamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for the Synthesis of Ester Derivatives of this compound
This protocol outlines a general method for the esterification of this compound with an alcohol under acidic conditions.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol, isopropanol) - often used as the solvent
-
Concentrated sulfuric acid or thionyl chloride (catalytic amount)
-
Anhydrous sodium bicarbonate
-
Dichloromethane or Ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend this compound (1.0 eq) in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or thionyl chloride (0.1 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in dichloromethane or ether and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude ester by column chromatography on silica gel if necessary.
-
Characterize the purified ester by ¹H NMR, ¹³C NMR, and mass spectrometry.
Structure-Activity Relationship (SAR) Data Presentation
The following table summarizes hypothetical quantitative data for a series of derivatized this compound analogs, illustrating potential SAR trends. The biological activity is represented by IC₅₀ values against a hypothetical kinase target.
| Compound ID | R Group (Amide/Ester) | IC₅₀ (µM) |
| 1 | -OH (Parent Acid) | 15.2 |
| 2a | -NH-Ph | 5.8 |
| 2b | -NH-(4-Cl-Ph) | 2.1 |
| 2c | -NH-(4-OCH₃-Ph) | 8.5 |
| 2d | -NH-CH₂-Ph | 10.3 |
| 2e | Morpholin-1-yl | 12.7 |
| 3a | -OCH₃ | 18.9 |
| 3b | -OCH₂CH₃ | 22.4 |
Interpretation of SAR Data:
-
Amide vs. Carboxylic Acid: Conversion of the carboxylic acid (1 ) to anilide derivatives (2a-c ) generally leads to an increase in potency.
-
Electronic Effects on the Phenyl Ring: The presence of an electron-withdrawing group (e.g., -Cl, 2b ) on the N-phenyl ring significantly enhances activity, suggesting a potential interaction with an electron-deficient region of the binding pocket. Conversely, an electron-donating group (e.g., -OCH₃, 2c ) results in a slight decrease in potency compared to the unsubstituted anilide (2a ).
-
Aryl vs. Alkyl Amides: The aryl amide (2a ) is more potent than the corresponding benzyl amide (2d ), indicating that a direct, rigid connection to an aromatic system is preferred for optimal binding.
-
Cyclic Amides: The morpholine amide (2e ) shows comparable activity to the parent acid, suggesting that while the amide linkage is tolerated, the specific steric and electronic properties of the morpholine ring do not significantly enhance binding.
-
Esters: The methyl and ethyl esters (3a , 3b ) exhibit lower potency than the parent carboxylic acid, suggesting that the hydrogen bonding capability of the carboxylic acid may be important for target engagement, or that the esters are more susceptible to hydrolysis.
Visualizations
Caption: Workflow for the derivatization and SAR study of this compound.
Caption: Hypothetical signaling pathway (MAPK/ERK) potentially inhibited by active 1,2,4-triazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. Synthesis of novel 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group as efficient bactericides against the phytopathogenic bacterium Xanthomonas oryzae pv. oryzae - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 5-phenyl-1,2,4-triazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5-phenyl-1,2,4-triazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 5-phenyl-1,2,4-triazole?
A1: The most common methods for synthesizing 5-phenyl-1,2,4-triazole and its derivatives include the Pellizzari reaction, which involves the condensation of an amide and an acylhydrazide, and the Einhorn-Brunner reaction, utilizing an imide and a hydrazine.[1][2] Modern approaches also include copper-catalyzed reactions of nitriles and hydroxylamine, as well as microwave-assisted syntheses which can offer improved yields and shorter reaction times.[3][4]
Q2: What are the typical starting materials for the synthesis of 5-phenyl-1,2,4-triazole?
A2: Common starting materials include benzamide and benzoylhydrazide for the Pellizzari reaction.[5][6] Alternatively, N-formylbenzamide and phenylhydrazine can be used in the Einhorn-Brunner reaction.[1] Other routes may utilize benzonitrile and formohydrazide in the presence of a copper catalyst.[7]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction is typically monitored by Thin Layer Chromatography (TLC).[6][8] This allows for the visualization of the consumption of starting materials and the formation of the product.
Q4: What are the standard procedures for purifying the final product?
A4: Purification is commonly achieved through recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[5][9] If the product is obtained as a solid, it can be triturated with a solvent like ethanol to remove impurities before recrystallization.[6] For mixtures that are difficult to separate, column chromatography may be necessary.[8]
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | - Gradually increase the reaction temperature and continue to monitor by TLC.[1] - Extend the reaction time.[8] |
| Decomposition of Starting Materials or Product | - If using high temperatures, consider reducing the temperature and extending the reaction time. - For thermally sensitive compounds, microwave-assisted synthesis can be a good alternative to shorten reaction times and potentially improve yields.[4][10] |
| Impure or Wet Starting Materials | - Ensure all starting materials are pure and thoroughly dried before use. Hydrazides, in particular, can be hygroscopic. - Use anhydrous solvents and reagents. |
Formation of Side Products
| Side Product | Potential Cause | Recommended Solution(s) |
| 1,3,4-Oxadiazole Isomer | Competing cyclization pathway, often favored by harsh dehydrating conditions or certain acidic catalysts. | - Use milder reaction conditions and carefully control the temperature. - Ensure strictly anhydrous reaction conditions. - In nitrile-based syntheses, consider using a copper catalyst which is known to favor triazole formation. |
| Mixture of Triazole Isomers (in unsymmetrical reactions) | Acyl interchange at high temperatures in the Pellizzari reaction. | - Use the lowest effective temperature to minimize acyl interchange. - If possible, design the synthesis to be symmetrical (e.g., using benzamide and benzoylhydrazide to yield 3,5-diphenyl-1,2,4-triazole).[8] |
| Hydrolysis of Nitrile Starting Material | Presence of water under acidic or alkaline conditions, especially with heating. | - Ensure all solvents and reagents are anhydrous. - If a base is required, consider using a non-nucleophilic organic base. |
Data Presentation: Comparison of Synthetic Methods
| Synthetic Method | Starting Materials | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pellizzari Reaction | Benzamide, Benzoylhydrazide | None (neat) | 220-250 | 2-4 | Moderate | [6][8] |
| Pellizzari Reaction | Benzamide (1.21g), Benzoylhydrazide (1.36g) | None (neat) | 250 | 3 | Not specified | [5] |
| Einhorn-Brunner Reaction | N-formylbenzamide, Phenylhydrazine | Glacial Acetic Acid | Reflux | 4 | Not specified | [5] |
| Microwave-Assisted | Aminoguanidine Bicarbonate, Benzoic Acid | HCl, i-PrOH | 180 | 3 | 85 | [9] |
| Microwave-Assisted | Aromatic Hydrazide, Substituted Nitrile | K₂CO₃, n-Butanol | 150 | 2 | up to 96% | [6] |
| Copper-Catalyzed | Benzonitrile, Hydroxylamine | Cu(OAc)₂ | Not specified | Not specified | Not specified | [3] |
Experimental Protocols
Protocol 1: Classical Synthesis of 3,5-Diphenyl-1,2,4-triazole via Pellizzari Reaction
This protocol describes the traditional, neat synthesis of a symmetrical 1,2,4-triazole.
Materials:
-
Benzamide
-
Benzoylhydrazide
-
Ethanol (for recrystallization)
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, combine equimolar amounts of benzamide (e.g., 1.21 g, 0.01 mol) and benzoylhydrazide (e.g., 1.36 g, 0.01 mol).[5]
-
Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.[6]
-
Maintain this temperature for 2-4 hours.[6]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[6]
-
After the reaction is complete, allow the mixture to cool to room temperature, at which point the product will solidify.[6]
-
Triturate the solid product with ethanol to remove impurities.[6]
-
Purify the crude product by recrystallization from ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.[6]
-
Characterize the final product using appropriate analytical techniques such as NMR, IR, and Mass Spectrometry to confirm its identity and purity.[8]
Protocol 2: Microwave-Assisted Synthesis of 3-Amino-5-phenyl-1,2,4-triazole
This protocol provides a general guideline for a more rapid and efficient microwave-assisted synthesis.
Materials:
-
Aminoguanidine bicarbonate
-
Benzoic acid
-
Hydrochloric acid (37%)
-
iso-Propanol (i-PrOH)
-
Microwave process vial (100 mL)
-
Multimode microwave reactor
Procedure:
-
Prepare aminoguanidine hydrochloride by mixing aminoguanidine bicarbonate (e.g., 13.6 g, 0.1 mol) with a 37% solution of HCl (e.g., 12.5 mL, 0.15 mol) and stirring for 2 hours. Evaporate the water to collect the dry solid.[9]
-
In a 100 mL microwave process vial, mix the prepared aminoguanidine hydrochloride with benzoic acid (0.12 mol, 14.65 g) and iso-propanol.[9]
-
Seal the vial and place it in a multimode microwave reactor.
-
Irradiate the mixture at 180°C for 3 hours.[9]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated product can be collected by filtration and purified by recrystallization.
-
Characterize the product by NMR, IR, and elemental analysis to confirm its structure and purity.[9]
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
Common side reactions in 1,2,4-triazole synthesis and their prevention
Welcome to the Technical Support Center for 1,2,4-triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions encountered during the synthesis of 1,2,4-triazoles and strategies for their prevention.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 1,2,4-triazoles, offering potential causes and recommended solutions in a user-friendly question-and-answer format.
Issue 1: Low or No Yield of the Desired 1,2,4-Triazole
Question: My reaction is resulting in a very low yield or no product at all. What are the possible reasons and how can I improve the yield?
Answer:
Low yields are a common challenge in 1,2,4-triazole synthesis, often stemming from suboptimal reaction conditions or reactant purity. Here are several potential causes and solutions:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient temperature or reaction time.
-
Decomposition: High temperatures can lead to the decomposition of starting materials or the desired product.[1]
-
Solution: If you suspect decomposition, try running the reaction at a lower temperature for a longer duration.[2]
-
-
Purity of Starting Materials: The presence of impurities or moisture in the starting materials can significantly impact the reaction outcome. For instance, hydrazides can be hygroscopic.
-
Solution: Ensure that all reactants and solvents are pure and dry before use.[1]
-
-
Inefficient Water Removal: The formation of 1,2,4-triazoles often involves a dehydration step. Inefficient removal of water can hinder the reaction progress.
-
Solution: If your reaction setup allows, use a Dean-Stark trap to effectively remove water as it is formed.[1]
-
-
Microwave-Assisted Synthesis: For reactions that are sluggish or require high temperatures, microwave-assisted synthesis can be a valuable alternative.
Issue 2: Formation of 1,3,4-Oxadiazole as a Major Side Product
Question: I am observing a significant amount of a 1,3,4-oxadiazole side product in my reaction mixture. How can I minimize its formation?
Answer:
The formation of 1,3,4-oxadiazoles is a frequent side reaction, particularly when using hydrazides as starting materials, as it arises from a competing cyclization pathway.[2] To favor the formation of the desired 1,2,4-triazole, consider the following preventative measures:
-
Anhydrous Conditions: The presence of water can promote the formation of the 1,3,4-oxadiazole.
-
Solution: Ensure that the reaction is carried out under strictly anhydrous conditions. Use dry solvents and reagents.
-
-
Temperature Control: Higher temperatures can sometimes favor the oxadiazole cyclization.
-
Solution: Lowering the reaction temperature may shift the equilibrium towards the formation of the 1,2,4-triazole.
-
-
Choice of Reagents: The nature of your starting materials can influence the reaction pathway.
-
Solution: The choice of the acylating agent can be critical. Experiment with different acylating agents to see if the side reaction can be minimized.
-
Issue 3: Formation of Isomeric Mixtures
Question: My reaction is producing a mixture of 1,2,4-triazole isomers, which are difficult to separate. How can I improve the regioselectivity?
Answer:
The formation of isomeric mixtures is a common issue, especially in the Einhorn-Brunner reaction when using unsymmetrical imides, or in unsymmetrical Pellizzari reactions.[1][5] The key to controlling regioselectivity lies in understanding the electronic properties of your reactants.
-
Einhorn-Brunner Reaction: In this reaction, the regioselectivity is primarily governed by the electronic properties of the two acyl groups on the imide. The incoming hydrazine will preferentially attack the more electrophilic carbonyl carbon.
-
Solution: To favor the formation of a single isomer, design your unsymmetrical imide with one strongly electron-withdrawing group and one electron-donating or neutral group.[6] This will direct the nucleophilic attack of the hydrazine to a specific carbonyl group.
-
-
Pellizzari Reaction (Unsymmetrical): When the acyl groups of the amide and the acylhydrazide are different, an "interchange of acyl groups" can occur at high temperatures, leading to a mixture of up to three different 1,2,4-triazole products.[1][6]
-
Solution:
-
Use a Symmetrical Reaction: If possible, design your synthesis to use an amide and a hydrazide with the same acyl group. This will yield a single 1,2,4-triazole product.[1]
-
Optimize Reaction Temperature: Use the lowest possible temperature that allows the reaction to proceed at a reasonable rate to minimize acyl interchange.[1][6]
-
Microwave Synthesis: Microwave irradiation can shorten reaction times, reducing the exposure of the reactants to high temperatures and potentially minimizing acyl interchange.[1][6]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 1,2,4-triazoles?
A1: The most common methods for synthesizing 1,2,4-triazoles include the Pellizzari reaction, which involves the condensation of an amide and a hydrazide, and the Einhorn-Brunner reaction, which uses an imide and an alkyl hydrazine.[2] More modern approaches include reactions involving amidines and multicomponent reactions.[2]
Q2: How can I generally optimize my 1,2,4-triazole synthesis for better yields and purity?
A2: Optimization typically involves a systematic approach to adjusting reaction parameters. Key factors to consider are reaction temperature, reaction time, and the choice of solvent and catalyst.[2] Ensuring the purity of your starting materials is also critical.[2] For reactions that are sluggish or require high temperatures, microwave-assisted synthesis can often improve yields and reduce reaction times.[2]
Q3: What is "acyl interchange" in the Pellizzari reaction and how can it be prevented?
A3: Acyl interchange is a side reaction that can occur in unsymmetrical Pellizzari reactions at high temperatures. The acyl groups of the amide and hydrazide can swap, leading to the formation of two new starting materials. This results in a mixture of up to three different 1,2,4-triazole products, which complicates purification and reduces the yield of the desired product. To prevent this, it is recommended to use the lowest effective reaction temperature or consider a symmetrical reaction design where the acyl groups are identical.[1][6]
Q4: Are there greener alternatives to traditional high-temperature synthesis of 1,2,4-triazoles?
A4: Yes, microwave-assisted organic synthesis (MAOS) is a prominent green chemistry approach for 1,2,4-triazole synthesis. It often leads to dramatically reduced reaction times, higher yields, and can sometimes be performed with less solvent or even under solvent-free conditions, reducing the environmental impact.[3][7][8]
Data Presentation
Table 1: Product Distribution in an Unsymmetrical Pellizzari Reaction
This table illustrates the challenge of acyl interchange under thermal conditions, leading to a mixture of 1,2,4-triazole products.
| Amide (R-C(=O)NH₂) | Hydrazide (R'-C(=O)NHNH₂) | Desired Product (3-R,5-R'-triazole) | Side Product 1 (3,5-di-R-triazole) | Side Product 2 (3,5-di-R'-triazole) |
| Benzamide (Phenyl) | Acetohydrazide (Methyl) | ~40% | ~30% | ~30% |
| p-Toluamide (p-Tolyl) | Benzoylhydrazide (Phenyl) | ~45% | ~25% | ~30% |
| Propanamide (Ethyl) | Benzoylhydrazide (Phenyl) | ~35% | ~30% | ~35% |
Note: The data is illustrative and highlights the potential for the formation of multiple products in unsymmetrical Pellizzari reactions.[6]
Table 2: Influence of Substituents on Regioselectivity in the Einhorn-Brunner Reaction
This table provides examples of how the choice of acyl groups in an unsymmetrical imide can influence the regioisomeric ratio of the 1,2,4-triazole products.
| R¹ (Electron-withdrawing) | R² (Electron-donating/Neutral) | Approximate Ratio of Regioisomers (R¹ at C3 : R¹ at C5) |
| CF₃ | CH₃ | > 95 : 5 |
| CCl₃ | Phenyl | > 90 : 10 |
| NO₂-C₆H₄ | CH₃ | > 85 : 15 |
Note: This data is representative, and the actual ratios will vary with the specific hydrazine and reaction conditions used.[6]
Table 3: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for 1,2,4-Triazoles
| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
| Synthesis of 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione | 290 min, 78% | 10-25 min, 97% | [9] |
| Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles | > 4 hours | 1 min, 85% | [9] |
| Synthesis of piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives | 27 hours | 30 min, 96% | [3] |
| Synthesis of 6-aryl-3-substituted 5H-1,2,4-triazolo[4,3-b][10][11][12]triazoles | 130 min, 25% | 10 min, 77% | [9] |
Experimental Protocols
Protocol 1: Symmetrical Pellizzari Reaction - Synthesis of 3,5-Diphenyl-1,2,4-triazole (Conventional Heating)
Materials:
-
Benzamide
-
Benzoylhydrazide
-
High-boiling point solvent (e.g., paraffin oil, optional)
-
Ethanol (for recrystallization)
Procedure:
-
Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask.[1][6][11]
-
Heat the mixture to a high temperature (typically >200 °C) with stirring. If a solvent is used, ensure it is appropriate for the high temperature.[6][11]
-
Maintain the temperature for several hours, monitoring the reaction progress by TLC.[6][11]
-
After the reaction is complete, allow the mixture to cool to room temperature.[6][11]
-
The solid product is then purified by recrystallization from a suitable solvent, such as ethanol.[6][11]
Protocol 2: Einhorn-Brunner Reaction - General Procedure for Controlling Regioselectivity
Materials:
-
Unsymmetrical Imide (e.g., N-acetyl-N-trifluoroacetylamine) (1.0 eq)
-
Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)
-
Glacial Acetic Acid (as solvent and catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the unsymmetrical imide in glacial acetic acid.[6][10]
-
Slowly add the substituted hydrazine to the solution.[6][10]
-
Heat the reaction mixture to reflux (around 110-120°C) for 2-6 hours.[2]
-
Once complete, cool the mixture and pour it into ice-cold water to precipitate the product.[2][6][10]
-
Collect the precipitate by filtration, wash with cold water, and dry.[2][6][10]
-
The crude product can be purified by recrystallization or column chromatography.[2][10] Determine the regioisomeric ratio by ¹H NMR or LC-MS.[6][10]
Protocol 3: Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles
Materials:
-
Substituted Aromatic Hydrazide (0.005 moles)
-
Substituted Nitrile (0.0055 moles)
-
Potassium Carbonate (0.0055 moles)
-
n-Butanol (10 mL)
-
Microwave reactor vial (20 mL)
Procedure:
-
To a 20 mL microwave reactor vial, add the aromatic hydrazide, substituted nitrile, and potassium carbonate.[11]
-
Add 10 mL of n-butanol to the vial.[11]
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 150°C for 2 hours.[11]
-
After the reaction is complete, allow the mixture to cool to room temperature.[11]
-
The precipitated product can be collected by filtration.[11]
Mandatory Visualization
Caption: Pellizzari reaction pathway showing the desired 1,2,4-triazole formation and the competing side reaction leading to a 1,3,4-oxadiazole.
Caption: Regioselectivity in the Einhorn-Brunner reaction is determined by the electronic properties of the imide's acyl groups.
Caption: A logical workflow for troubleshooting common issues in 1,2,4-triazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 5. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. broadinstitute.org [broadinstitute.org]
Technical Support Center: Synthesis of 1,3,4-Oxadiazoles
Welcome to the technical support center for 1,3,4-oxadiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a focus on preventing the formation of unwanted byproducts.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of 1,3,4-oxadiazoles.
Issue 1: Low or No Yield of the Desired 2,5-Diaryl-1,3,4-Oxadiazole in Cyclodehydration Reactions
-
Question: My cyclodehydration of a 1,2-diacylhydrazine using a dehydrating agent (e.g., POCl₃, SOCl₂, PPA) resulted in a low yield or no product. What are the possible causes and solutions?
-
Answer: Low yields in cyclodehydration reactions are a common issue and can often be attributed to several factors related to the reagents, reaction conditions, and the stability of the starting material.[1]
-
Incomplete formation of the 1,2-diacylhydrazine precursor: It is crucial to ensure the complete conversion of the aroylhydrazide to the diacylhydrazine before proceeding to the cyclization step. Recommendation: Purify the 1,2-diacylhydrazine intermediate before cyclodehydration.[1]
-
Suboptimal choice of dehydrating agent: The effectiveness of dehydrating agents can vary depending on the specific substrates. While phosphorus oxychloride (POCl₃) is widely used, other reagents like thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or milder alternatives like the Burgess reagent may offer better results for certain substrates.[1] Recommendation: Screen different dehydrating agents to find the optimal one for your specific diaryl combination.[1]
-
Inappropriate reaction temperature and time: Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting material or the product. Recommendation: Optimize the reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).[1] A stepwise increase in temperature can help identify the optimal conditions.[1]
-
Presence of moisture: Dehydrating agents are highly sensitive to moisture. Any water in the reaction setup can quench the reagent, leading to a failed reaction. Recommendation: Ensure all glassware is thoroughly dried, and use anhydrous solvents.[1] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Side reactions consuming starting material: Under harsh conditions, the 1,2-diacylhydrazine can undergo alternative reactions, such as cleavage back to the aroylhydrazide. Recommendation: Employ milder reaction conditions or use a less aggressive dehydrating agent.[1]
-
Issue 2: Formation of 1,3,4-Thiadiazole Byproduct in 1,3,4-Oxadiazole Synthesis
-
Question: The desired 1,3,4-oxadiazole is contaminated with the corresponding 1,3,4-thiadiazole isomer. How can I prevent this?
-
Answer: This typically occurs when the synthesis involves a thiosemicarbazide intermediate or when using sulfur-containing cyclizing agents. The reaction pathway can lead to competitive formation of the thermodynamically stable thiadiazole ring.
-
Choice of Reagents: To favor the formation of the oxadiazole, use a non-sulfur-containing cyclizing agent. For the cyclization of diacylhydrazines, reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA) are commonly used.[2] For the conversion of acylthiosemicarbazides to 2-amino-1,3,4-oxadiazoles, oxidative cyclization using reagents like iodine in the presence of a base is a standard method.[2]
-
Reaction Conditions: The reaction conditions can influence the product ratio. A comparative study of cyclizing agents for N,N'-bishydrazide derivatives showed that while P₂O₅, PPA, and POCl₃ gave high yields of the desired oxadiazole, other reagents might favor the thiadiazole.[2]
-
Issue 3: Significant Byproduct Formation in Oxidative Cyclization of N-Acylhydrazones
-
Question: My oxidative cyclization of an N-acylhydrazone is producing significant byproducts. How can I improve the selectivity?
-
Answer: The choice of oxidizing agent and reaction conditions are critical in minimizing byproduct formation during the oxidative cyclization of N-acylhydrazones.
-
Optimizing the Oxidizing Agent: Various oxidizing agents can be used, and their effectiveness can be substrate-dependent. Recommendation: Screen different oxidizing agents such as iodine/K₂CO₃, Chloramine-T, or Ceric Ammonium Nitrate (CAN) to identify the most suitable one for your reaction.
-
Milder Reaction Conditions: Harsh conditions can lead to over-oxidation or decomposition. Recommendation: Employ milder conditions where possible. For instance, CAN often allows the reaction to proceed at room temperature.[1]
-
Green Chemistry Approaches: Consider environmentally benign methods that can also improve selectivity. Microwave-assisted synthesis, for example, can reduce reaction times and minimize byproduct formation.[3][4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in 1,3,4-oxadiazole synthesis?
A1: A common impurity in 1,3,4-oxadiazole synthesis is the corresponding 1,3,4-thiadiazole.[2] This is particularly frequent when using sulfur-containing reagents, such as Lawesson's reagent or P₄S₁₀, with the intention of forming the oxadiazole from a diacylhydrazine intermediate, or when starting from thiosemicarbazides.[2] For instance, the reaction of aroyl hydrazides with thioacetamide can lead to 5-methyl-2-aryl-1,3,4-thiadiazoles as the main product.[2]
Q2: How can I minimize the formation of diacyl hydrazide byproducts?
A2: A novel approach avoids the formation of a 1,2-diacyl hydrazide intermediate by coupling α-bromo nitroalkanes with acyl hydrazides.[5] This method proceeds under mildly basic conditions and is tolerant to water.[5] In one-pot syntheses from carboxylic acids, careful optimization of catalyst loading and base equivalents is crucial to prevent side-product formation.[5]
Q3: The cyclization of my diacylhydrazine to a 1,3,4-oxadiazole is not proceeding efficiently. What dehydrating agents are recommended?
A3: The choice of dehydrating agent is critical for the efficient cyclization of diacylhydrazines. Commonly used and effective dehydrating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and polyphosphoric acid (PPA).[2] For substrates that are sensitive to harsh conditions, milder reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a coupling agent like 1-hydroxybenzotriazole (HOBt) can be effective.[2]
Q4: Can microwave-assisted synthesis improve my 1,3,4-oxadiazole yield and purity?
A4: Yes, microwave irradiation can significantly shorten reaction times and often improves yields by minimizing the formation of byproducts compared to conventional heating methods.[3] This is because the rapid heating reduces the overall time the reactants and products are exposed to high temperatures, thus decreasing the likelihood of decomposition or side reactions.
Data Presentation
Table 1: Comparison of Dehydrating Agents for 1,3,4-Oxadiazole Synthesis from 1,2-Diacylhydrazines
| Dehydrating Agent | Typical Reaction Conditions | Advantages | Disadvantages | Reported Yield Range (%) |
| POCl₃ | Reflux, 1-4 hours | Widely available, effective for many substrates | Harsh conditions, can lead to chlorinated byproducts in some cases | 70-95 |
| SOCl₂ | Reflux, 2-6 hours | Effective dehydrating agent | Can be harsh, generates HCl and SO₂ | 65-90 |
| PPA | 140-160 °C, 1-3 hours | Strong dehydrating agent, useful for difficult cyclizations | High temperatures required, viscous medium can make workup difficult | 75-92 |
| Burgess Reagent | Mild conditions (e.g., THF, room temp to reflux) | Mild, selective | More expensive than classical reagents | 80-95 |
| EDC/HOBt | Room temperature, 4-12 hours | Very mild conditions, suitable for sensitive substrates | Stoichiometric amounts of reagents and byproducts | 70-90 |
Note: Yields are highly substrate-dependent and the optimal conditions should be determined experimentally.
Table 2: Comparison of Oxidizing Agents for 1,3,4-Oxadiazole Synthesis from N-Acylhydrazones
| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages | Reported Yield Range (%) |
| Iodine/K₂CO₃ | DMSO, 80-110 °C, 2-12 hours | Mild conditions, readily available reagents | May require elevated temperatures | 75-93 |
| Chloramine-T | Ethanol, reflux, 1-3 hours | Effective and relatively fast | Can lead to chlorinated byproducts in some cases | 70-90 |
| CAN | Acetonitrile, room temp, 1-4 hours | Mild conditions, often proceeds at room temperature | Stoichiometric amounts of cerium salts are produced as waste | 65-88 |
Note: Yields are dependent on the specific N-acylhydrazone substrate.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Diaryl-1,3,4-Oxadiazole via Cyclodehydration using POCl₃
-
Preparation of 1,2-Diacylhydrazine: To a solution of an aroylhydrazide (1.0 eq) in a suitable solvent (e.g., pyridine or dichloromethane), add the corresponding aroyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and collect the precipitated 1,2-diacylhydrazine by filtration.
-
Wash the solid with water and a cold, non-polar solvent (e.g., hexane) and dry under vacuum.
-
Cyclodehydration: To the purified 1,2-diacylhydrazine (1.0 eq), add phosphorus oxychloride (POCl₃) (5-10 eq) and heat the mixture to reflux (typically 100-110 °C) for 1-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., NaHCO₃ or NaOH solution).
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: One-Pot Synthesis-Arylation of 2,5-Disubstituted 1,3,4-Oxadiazoles
This procedure outlines a one-pot method starting from a carboxylic acid.
-
To a Schlenk tube, add the carboxylic acid (1.0 eq), 1,1'-carbonyldiimidazole (CDI) (1.2 eq), and the corresponding acylhydrazide (1.1 eq).
-
Evacuate and backfill the Schlenk tube with nitrogen (repeat four times).
-
Add anhydrous 1,4-dioxane (0.50 mL, 0.40 M).
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 3 hours.
-
After the initial 1,3,4-oxadiazole formation, proceed with the C-H arylation by adding the appropriate arylating agent and catalyst system as optimized.
Visualizations
References
Technical Support Center: Managing Isomeric Mixtures in Triazole Alkylation Reactions
Welcome to the technical support center for managing isomeric mixtures in triazole alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on achieving regioselective synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common regioisomers formed during the alkylation of 1,2,4-triazole?
Alkylation of 1,2,4-triazole can lead to a mixture of N-substituted isomers. The primary products are typically the N1- and N4-alkylated isomers.[1][2] In some cases, N2-alkylation can also occur, though it is generally less common for unsubstituted 1,2,4-triazole.[1] The formation of these isomers is a result of the different nucleophilic nitrogen atoms within the triazole ring.
Q2: What are the main factors influencing the regioselectivity of triazole alkylation?
The ratio of N1 to N4 (and other) isomers is highly dependent on several factors, including:
-
Choice of Base: The base used for deprotonation of the triazole plays a crucial role. Sterically hindered, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) tend to favor the formation of the N1-isomer.[1][2][3] In contrast, bases like sodium hydride (NaH) often lead to mixtures of N1 and N4 isomers.[1]
-
Solvent System: The polarity and coordinating ability of the solvent can influence the reactivity of the triazolate anion and the alkylating agent, thereby affecting the isomer ratio.
-
Nature of the Alkylating Agent: The steric and electronic properties of the alkylating agent can impact which nitrogen atom it preferentially reacts with.
-
Reaction Temperature: Temperature can affect the kinetic and thermodynamic control of the reaction, which can in turn influence the product distribution.[4]
-
Substituents on the Triazole Ring: The presence of substituents on the triazole ring can sterically hinder or electronically influence the accessibility and nucleophilicity of the different nitrogen atoms.[4][5] For instance, 1,2,3-triazoles substituted at both the 4 and 5 positions tend to direct alkylation to the N2 position due to steric hindrance at N1 and N3.[5]
Q3: What are common side products in triazole alkylation reactions?
Besides the desired isomeric mixture, several side products can complicate the reaction and purification process. These include:
-
Mono-alkylation products: When using a dihaloalkane or other bifunctional alkylating agent, incomplete reaction can result in mono-alkylated intermediates.[1]
-
Over-alkylation products (Quaternary Triazolium Salts): The N-alkylated triazole products can undergo a second alkylation to form quaternary triazolium salts, which are often highly polar and insoluble.[1][2] This is more likely to occur with an excess of the alkylating agent or under harsh reaction conditions.
-
Products from reaction with the base or solvent: In some cases, the alkylating agent may react with the base or solvent, leading to undesired byproducts.
Q4: How can I separate the different triazole isomers?
The separation of triazole isomers can be challenging due to their similar physical properties. However, several chromatographic techniques are effective:
-
Column Chromatography: This is the most common method for separating isomers on a preparative scale.[1] Careful selection of the stationary phase (e.g., high-efficiency silica gel) and optimization of the mobile phase gradient are crucial for achieving good separation.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly on chiral columns for enantiomeric triazoles, can be used for both analytical quantification and preparative separation of isomers.[6][7][8]
-
Distillation and Recrystallization: In some instances, where the isomers have sufficiently different boiling points or solubilities, distillation or recrystallization can be employed for purification.[2]
Q5: What analytical techniques are best for identifying and quantifying the isomers?
Accurate identification and quantification of the isomeric mixture are essential. The following techniques are indispensable:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between N1, N2, and N4 isomers.[1][9][10] The chemical shifts of the triazole ring protons and carbons are distinct for each regioisomer.[1] 2D NMR techniques can provide further structural confirmation.[11]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the alkylated products and any intermediates or side products.[1]
-
Gas Chromatography (GC) and HPLC: These techniques can be used to determine the ratio of the different isomers in the crude reaction mixture and to track the progress of the separation.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity (Undesired Isomer Ratio) | - Suboptimal choice of base and/or solvent. - Reaction temperature is not ideal. - Nature of the alkylating agent favors a different isomer. | - To favor the N1-isomer, consider using a sterically hindered base like DBU in a non-polar aprotic solvent such as THF.[1][2] - For N2-selectivity in 1,2,3-triazoles, consider substituents at the C4 and C5 positions.[5] - Screen different solvents and temperatures to optimize for the desired isomer. |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of significant side products (e.g., over-alkylation). - Degradation of starting materials or products. | - Monitor the reaction progress using TLC or GC/MS to determine the optimal reaction time. - Use a precise stoichiometric ratio of triazole to alkylating agent to minimize over-alkylation.[1] - Ensure the quality of reagents and consider running the reaction under an inert atmosphere if materials are sensitive. |
| Formation of Insoluble Precipitate | - Formation of quaternary triazolium salts due to over-alkylation.[1] - Precipitation of the deprotonated triazole salt. | - Use a 2:1 molar ratio of 1,2,4-triazole to a dihaloalkane to favor bis-alkylation.[1] - Add the alkylating agent slowly to the reaction mixture. - Choose a solvent that can dissolve the triazole salt. |
| Difficult Separation of Isomers | - Isomers have very similar polarities. - Co-elution with side products. | - Use a high-efficiency silica gel for column chromatography.[1] - Experiment with different solvent systems and gradients (e.g., ethyl acetate/hexane, dichloromethane/methanol).[1] - Consider using preparative HPLC for challenging separations. |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation of 1,2,4-Triazole using DBU
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2,4-triazole (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Addition of Base: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equiv.) dropwise to the solution at room temperature. Stir for 15-30 minutes.
-
Addition of Alkylating Agent: Slowly add the alkylating agent (1.0 equiv.) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, filter off the precipitated DBU salt. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexane) to separate the isomers.
-
Characterization: Characterize the purified isomers using ¹H NMR, ¹³C NMR, and MS to confirm their structures and purity.
Protocol 2: Characterization of Isomers by ¹H NMR
-
Sample Preparation: Dissolve a small amount of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Record the ¹H NMR spectrum on a high-resolution NMR spectrometer.
-
Spectral Analysis:
-
N1-Isomer: The two triazole ring protons will typically show distinct signals.
-
N4-Isomer: For symmetrical N4-substituted 1,2,4-triazoles, the two triazole ring protons may be chemically equivalent and appear as a single signal.
-
Compare the chemical shifts and coupling patterns with literature data for known triazole derivatives to confirm the isomer identity.
-
Visual Guides
Caption: A typical experimental workflow for a triazole alkylation reaction.
Caption: A troubleshooting guide for common issues in triazole alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. scilit.com [scilit.com]
- 7. [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. helixchrom.com [helixchrom.com]
- 9. researchgate.net [researchgate.net]
- 10. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Catalyst Selection for Regioselective Triazole Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the regioselective synthesis of 1,2,3-triazoles via azide-alkyne cycloaddition reactions.
Troubleshooting Guide
This guide addresses common issues encountered during catalyst selection and reaction optimization for achieving high regioselectivity.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| 1. Poor or No Regioselectivity (Mixture of 1,4- and 1,5-isomers) | Thermal (Uncatalyzed) Reaction: The thermal Huisgen 1,3-dipolar cycloaddition often results in a mixture of regioisomers due to similar activation energies for both pathways.[1][2] | Switch to a Catalyzed Reaction: For high regioselectivity, the use of a catalyst is strongly recommended.[1][3] • For 1,4-disubstituted triazoles: Employ the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3] • For 1,5-disubstituted triazoles: Utilize the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[2][4] |
| 2. Low Yield or Stalled/Sluggish Reaction | Catalyst Deactivation: The active Cu(I) species is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. Ruthenium catalysts can also degrade.[4][5] | Use a Reducing Agent (for CuAAC): Add sodium ascorbate to regenerate the Cu(I) catalyst in situ from a Cu(II) source (e.g., CuSO₄).[5][6] Employ Stabilizing Ligands: For Cu(I), ligands like tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) or pyridinyl-triazoles can protect the catalyst from oxidation and improve efficiency.[7][8] Work Under Inert Atmosphere: Performing the reaction under nitrogen or argon can prevent catalyst deactivation, especially for air-sensitive catalysts.[7] |
| Insufficient Catalyst Loading: The amount of catalyst may be too low to drive the reaction to completion efficiently. | Increase Catalyst Loading: While known for efficiency at low loadings, increasing the catalyst amount (e.g., from 1 mol% to 5 mol%) can be beneficial.[7] | |
| Poor Solvent Choice: The solvent can impact catalyst solubility and reaction rate. | Solvent Optimization: For RuAAC, polar aprotic solvents like DMF or DMSO can be effective.[9][10] For CuAAC, a variety of solvents, including water, are often suitable.[5] Test different solvents to find the optimal conditions for your specific substrates. | |
| 3. Unexpected Formation of 1,5-Isomer in a CuAAC Reaction | Reaction Conditions Favoring a Non-Catalyzed Pathway: In some cases, if the catalyzed reaction is slow, a competing thermal reaction could lead to the formation of the 1,5-isomer, although this is less common under mild CuAAC conditions. | Review Catalyst System: Ensure the active Cu(I) catalyst is being generated and is stable. Check the purity of reagents and the effectiveness of the reducing agent and ligand, if used.[1] |
| 4. Formation of Side Products (e.g., Alkyne Dimerization) | Oxidative Coupling of Terminal Alkynes: In CuAAC, the presence of oxygen can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling), forming a diyne byproduct.[11] | Ensure Reducing Conditions: The use of sodium ascorbate not only maintains the Cu(I) state but also helps to prevent oxidative side reactions.[11] Exclude Oxygen: Running the reaction under an inert atmosphere is also effective. |
| 5. Difficulty with Specific Substrates (e.g., Internal Alkynes, Aryl Azides) | Substrate Incompatibility with Catalyst: CuAAC is generally limited to terminal alkynes.[2][4] Aryl azides can sometimes give low yields in RuAAC with certain catalysts.[10] | Select the Appropriate Catalyst: For internal alkynes, RuAAC is the method of choice, as it provides access to 1,4,5-trisubstituted triazoles.[2][4] Optimize RuAAC for Aryl Azides: For reactions involving aryl azides, switching the catalyst from CpRuCl(PPh₃)₂ to [CpRuCl]₄ and using DMF as a solvent can significantly improve yields.[10] |
Frequently Asked Questions (FAQs)
Q1: How do I choose between a copper and a ruthenium catalyst for my triazole synthesis? A1: The choice of catalyst is the primary factor in controlling the regioselectivity of the azide-alkyne cycloaddition.[7]
-
To synthesize 1,4-disubstituted 1,2,3-triazoles , you should use a copper(I) catalyst . The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly specific for this isomer.[3][7]
-
To synthesize 1,5-disubstituted 1,2,3-triazoles , a ruthenium catalyst is the standard choice. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively yields the 1,5-isomer.[4][7]
Q2: What is the role of ligands in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)? A2: Ligands play a crucial role in CuAAC by stabilizing the active Cu(I) oxidation state, thereby preventing its oxidation to the inactive Cu(II) species and protecting it from disproportionation.[7][11] This stabilization enhances the catalyst's activity and longevity. Furthermore, ligands can increase the solubility of the copper catalyst and accelerate the reaction rate, which is particularly important for bioconjugation applications where reactants are often at low concentrations.[11][12] Common ligands include TBTA and various pyridinyl-triazole systems.[7][8]
Q3: Can I use internal alkynes in these reactions? A3: It depends on the catalyst. The CuAAC reaction is generally restricted to the use of terminal alkynes .[2] In contrast, the RuAAC reaction is more versatile and tolerates both terminal and internal alkynes , providing a reliable method for synthesizing fully substituted 1,4,5-trisubstituted 1,2,3-triazoles.[4][13]
Q4: How do reaction conditions like solvent and temperature affect regioselectivity? A4: While the catalyst is the dominant factor controlling regioselectivity, other parameters can influence the reaction's efficiency.
-
Solvent: The choice of solvent can significantly impact reaction rates by affecting the solubility of the catalyst and reactants.[1] For example, polar aprotic solvents like DMSO have been shown to be highly effective in certain base-mediated triazole syntheses.[14] In some thermal reactions, solvent polarity can slightly alter the isomer ratio, but this effect is minor compared to catalytic control.[1]
-
Temperature: For catalyzed reactions, mild temperatures (often room temperature) are usually sufficient.[2] Increasing the temperature can sometimes be beneficial for sluggish reactions but may also promote side reactions or catalyst decomposition.[4][15] For uncatalyzed thermal cycloadditions, high temperatures are required, which contributes to the lack of regioselectivity.[2]
Data Presentation: Catalyst System Comparison
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Product | 1,4-disubstituted 1,2,3-triazole[2] | 1,5-disubstituted 1,2,3-triazole[2] |
| Alkyne Scope | Terminal alkynes only[4] | Terminal and internal alkynes[4][13] |
| Common Catalysts | In situ generated Cu(I) from CuSO₄ + Sodium Ascorbate; CuI; [CuBr(PPh₃)₃][5][16] | CpRuCl(PPh₃)₂; CpRuCl(COD); [Cp*RuCl]₄[10][13] |
| Typical Solvents | Water, t-BuOH/H₂O, THF, DMF[2][5] | Dioxane, Toluene, DMF, DMSO[1][10] |
| Key Advantages | High fidelity for 1,4-isomer, robust, often works well in aqueous/biological media.[5] | Unique access to 1,5-isomer, tolerates internal alkynes for trisubstituted products.[4] |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical lab-scale synthesis of a 1,4-disubstituted 1,2,3-triazole using copper(II) sulfate and sodium ascorbate.
-
Preparation: In a reaction vial, dissolve the terminal alkyne (1.0 equiv) and the organic azide (1.0-1.2 equiv) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1).
-
Catalyst Addition: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.3 equiv). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equiv).[1]
-
Reaction Initiation: Add the CuSO₄ solution to the reaction mixture, followed immediately by the sodium ascorbate solution. A color change is often observed as the Cu(I) species is formed.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried and concentrated. The crude product can be purified by column chromatography.
Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol outlines a general method for synthesizing a 1,5-disubstituted 1,2,3-triazole using a ruthenium catalyst.
-
Preparation: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add the ruthenium catalyst (e.g., Cp*RuCl(COD), 0.02-0.05 equiv).
-
Reagent Addition: Add the desired solvent (e.g., dioxane or DMF), followed by the alkyne (1.2 equiv) and the organic azide (1.0 equiv).
-
Reaction: Stir the reaction mixture at the designated temperature (can range from room temperature to 110 °C depending on the catalyst and substrates).[1][10]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure. The crude product can then be purified by column chromatography to isolate the 1,5-disubstituted triazole.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 14. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1,2,3-Triazole synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 1,2,4-Triazoles
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-triazoles. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to navigate the common challenges and nuances of 1,2,4-triazole synthesis, with a particular focus on the critical role of solvents.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 1,2,4-triazoles, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 1,2,4-Triazole | 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Decomposition: Starting materials or the product may be degrading at high temperatures. 3. Poor quality starting materials: Hydrazides, for example, can be hygroscopic.[1] 4. Inefficient water removal: The buildup of water can hinder the reaction's progress. | 1. Gradually increase the reaction temperature and monitor the progress by TLC.[1] For reactions that are slow or require high temperatures, consider using microwave irradiation to shorten reaction times and potentially improve yields.[2][3] 2. If thermal rearrangement or decomposition is suspected, try running the reaction at a lower temperature for a longer duration.[1] 3. Ensure all starting materials are pure and thoroughly dried before use.[1] 4. If applicable, use a Dean-Stark apparatus to remove water as it is formed. |
| Formation of 1,3,4-Oxadiazole Side Product | This is a common side reaction, particularly when using hydrazides, and arises from a competing cyclization pathway.[1] | 1. Ensure strictly anhydrous conditions: The presence of water can favor the formation of the oxadiazole.[1] 2. Lower the reaction temperature: This can help to favor the kinetic product (triazole) over the thermodynamic product (oxadiazole).[1] 3. Vary the acylating agent: The choice of acylating agent can influence the reaction pathway.[1] |
| Formation of Isomeric Mixtures (e.g., N-1 vs. N-4 alkylation) | In unsubstituted 1,2,4-triazoles, alkylation can occur at both the N-1 and N-4 positions, leading to a mixture of products. The regioselectivity is influenced by the electrophile, base, and solvent. | 1. Catalyst selection: The choice of catalyst can control regioselectivity. For instance, in certain cycloadditions, Ag(I) catalysts can favor the formation of 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysts can lead to 1,5-disubstituted isomers. 2. Solvent polarity: The polarity of the solvent can influence the ratio of isomers formed. Experiment with a range of solvents from non-polar to polar aprotic and protic to determine the optimal conditions for your desired isomer. |
| Complex Reaction Mixture with Unidentified Byproducts | 1. Decomposition: Sensitive functional groups on the starting materials or products may be decomposing under the reaction conditions. 2. Solvent or impurity reactions: The solvent or impurities in the reagents may be participating in side reactions. | 1. Protect sensitive functional groups: If your starting materials contain sensitive functionalities, consider protecting them before carrying out the triazole synthesis. 2. Use high-purity reagents and solvents: Ensure that all reagents and the solvent are of high purity and are inert under the reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1,2,4-triazoles?
A1: The most common methods include the Pellizzari reaction, which involves the condensation of an amide with an acylhydrazide, and the Einhorn-Brunner reaction, which is the reaction of imides with alkyl hydrazines.[4][5][6] Modern methods often utilize amidines and multicomponent reactions.[7] Microwave-assisted synthesis has also become a popular approach for improving yields and reducing reaction times.[2][3]
Q2: How does solvent polarity affect the synthesis of 1,2,4-triazoles?
A2: Solvent polarity can significantly impact reaction rates and, in some cases, the regioselectivity of the reaction. Polar solvents can stabilize charged intermediates and transition states, which can accelerate polar reactions.[8] For instance, in the Einhorn-Brunner reaction, polar solvents like glacial acetic acid are often used.[9] In contrast, some reactions may proceed more efficiently in non-polar or even solvent-free conditions, especially in microwave-assisted synthesis.[1][10] It is often necessary to screen a variety of solvents to find the optimal conditions for a specific reaction.
Q3: My 1,2,4-triazole synthesis is sluggish. How can I speed it up?
A3: If your reaction is proceeding slowly, consider increasing the reaction temperature. However, be mindful of potential side reactions or decomposition at higher temperatures.[11] A highly effective method for accelerating these reactions is the use of microwave irradiation.[2][3] Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[12]
Q4: I am having difficulty purifying my 1,2,4-triazole product. What should I do?
A4: Purification of 1,2,4-triazoles can sometimes be challenging due to the presence of isomeric byproducts or starting materials with similar polarities. Recrystallization from a suitable solvent, such as ethanol or acetic acid, is a common first step.[1] If recrystallization is ineffective, column chromatography on silica gel is recommended. A gradient elution with a solvent system of increasing polarity (e.g., hexane/ethyl acetate) can be effective in separating the desired product.
Q5: Can I perform 1,2,4-triazole synthesis without a solvent?
A5: Yes, solvent-free or "neat" reactions are possible for some 1,2,4-triazole syntheses, particularly with the use of microwave irradiation.[1][10] This approach aligns with the principles of green chemistry by reducing solvent waste.[13]
Data Presentation
The yield of 1,2,4-triazole synthesis is highly dependent on the specific substrates, reaction conditions, and the chosen solvent. Below are tables summarizing yields for various 1,2,4-triazole derivatives prepared under different synthetic methods and solvent conditions. A direct comparative study of various solvents for a single reaction is not extensively available in the literature, thus the data presented reflects yields from different reactions.
Table 1: Yields of 1,2,4-Triazoles via Einhorn-Brunner Reaction [9]
| Diacylamine (Imide) | Hydrazine | 1,2,4-Triazole Product | Solvent | Yield (%) |
| Dibenzamide | Phenylhydrazine | 1,3,5-Triphenyl-1,2,4-triazole | Glacial Acetic Acid | High |
| N-Formylbenzamide | Phenylhydrazine | 1,5-Diphenyl-1,2,4-triazole | Glacial Acetic Acid | - |
| Succinimide | Phenylhydrazine | 3-(β-Carboxyethyl)-1-phenyl-1,2,4-triazole | Glacial Acetic Acid | 50 |
| Phthalimide | Phenylhydrazine | 3-(o-Carboxyphenyl)-1-phenyl-1,2,4-triazole | Glacial Acetic Acid | 65 |
Table 2: Yields of 3,5-Disubstituted-1,2,4-Triazoles via Microwave-Assisted Synthesis [1]
| Aromatic Hydrazide | Substituted Nitrile | Solvent | Temperature (°C) | Time | Yield (%) |
| Benzoylhydrazide | Benzonitrile | n-Butanol | 150 | 2 hours | 85 |
| 4-Chlorobenzohydrazide | 4-Chlorobenzonitrile | n-Butanol | 150 | 2 hours | 82 |
| 4-Methylbenzohydrazide | 4-Methylbenzonitrile | n-Butanol | 150 | 2 hours | 88 |
Table 3: Yields of Substituted 1,2,4-Triazoles from Hydrazines and Formamide via Microwave-Assisted Synthesis [14]
| Hydrazine | Solvent | Temperature (°C) | Time | Yield (%) |
| Phenylhydrazine | Formamide | 160 | 10 min | 74 |
| 4-Methylphenylhydrazine | Formamide | 160 | 10 min | 81 |
| 4-Chlorophenylhydrazine | Formamide | 160 | 10 min | 78 |
| Benzylhydrazine | Formamide | 160 | 10 min | 65 |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Diphenyl-1,2,4-triazole via Pellizzari Reaction (Conventional Heating)[1]
Materials:
-
Benzamide
-
Benzoylhydrazide
-
High-boiling point solvent (e.g., paraffin oil) or neat conditions
-
Ethanol (for recrystallization)
Procedure:
-
Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask.
-
If using a solvent, add it to the flask.
-
Heat the mixture to a high temperature (typically >200 °C) with stirring.
-
Maintain the temperature for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If the reaction was performed neat, triturate the solid product with ethanol to remove impurities.
-
Recrystallize the crude product from ethanol to obtain pure 3,5-diphenyl-1,2,4-triazole.
Protocol 2: Synthesis of 1,3,5-Triphenyl-1,2,4-triazole via Einhorn-Brunner Reaction[9]
Materials:
-
Dibenzamide
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol (for washing and recrystallization)
Procedure:
-
In a round-bottom flask, prepare a mixture of dibenzamide (1 equivalent) and phenylhydrazine (1.1 equivalents) in glacial acetic acid.
-
Heat the mixture under reflux for 4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the crude product with a small amount of cold ethanol.
-
Recrystallize the solid from ethanol to yield pure 1,3,5-triphenyl-1,2,4-triazole.
Protocol 3: Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles[14]
Materials:
-
Hydrazine derivative (e.g., Phenylhydrazine)
-
Formamide
Procedure:
-
In a microwave-safe reaction vial, add the hydrazine derivative (1 mmol) and formamide (20 mmol).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 160 °C for 10 minutes.
-
After cooling, the reaction mixture can be subjected to a standard aqueous work-up.
-
Purify the crude product by column chromatography to isolate the desired 1,2,4-triazole.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of 1,2,4-triazoles.
Caption: Logical relationships in solvent selection for 1,2,4-triazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 5. Einhorn-Brunner Reaction [drugfuture.com]
- 6. Einhorn-Brunner Reaction [drugfuture.com]
- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative study of 1,2,3-triazoles synthesis via click reactions. [wisdomlib.org]
- 14. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
Technical Support Center: Scaling the Synthesis of (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route to prepare this compound?
A common and scalable two-step approach involves:
-
Cyclization: The reaction of a benzoic acid hydrazide with potassium thiocyanate followed by cyclization of the resulting acylthiosemicarbazide intermediate in an alkaline medium to form 5-phenyl-4H-1,2,4-triazole-3-thiol.[1][2][3]
-
S-Alkylation: The subsequent S-alkylation of the triazole-thiol intermediate with an acetic acid derivative, such as chloroacetic acid, in the presence of a base.
Q2: What are the critical parameters to control during the cyclization step?
The choice of reaction medium for cyclization is crucial. Alkaline conditions, typically using aqueous potassium hydroxide or sodium hydroxide, favor the formation of the desired 1,2,4-triazole ring.[2][3][4] In contrast, acidic conditions can lead to the formation of the isomeric 1,3,4-thiadiazole as a significant byproduct.[2][4] Reaction temperature and time should also be optimized to ensure complete conversion and minimize side reactions.
Q3: What are the main challenges in purifying the final product, this compound?
The primary challenge is the high polarity of the carboxylic acid group, which can lead to difficulties in chromatographic purification.[5] Issues such as poor solubility in common organic solvents and irreversible adsorption onto silica gel are frequently encountered.[5][6]
Q4: Are there any specific safety precautions to consider during this synthesis?
Yes, several safety precautions should be taken:
-
Thiocyanates: Handle potassium or ammonium thiocyanate with care, as they can release toxic hydrogen cyanide gas if acidified.
-
Hydrazine Hydrate: Hydrazine hydrate is highly toxic and corrosive. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
-
Alkali Metals and Hydroxides: Strong bases like potassium hydroxide are corrosive. Handle with care to avoid skin and eye burns.
-
Thionyl Chloride (if used for acid chloride formation): This reagent is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It must be handled in a fume hood with appropriate PPE.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield in the Cyclization Step to Form 5-phenyl-4H-1,2,4-triazole-3-thiol
| Possible Cause | Troubleshooting Solution |
| Incorrect pH | Ensure the reaction medium is sufficiently alkaline (pH > 10) during cyclization. Use a pH meter or indicator paper to verify. Add more base (e.g., KOH solution) if necessary.[4] |
| Incomplete Reaction | Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Formation of 1,3,4-Thiadiazole Isomer | Confirm the identity of the product and byproducts using spectroscopic methods like ¹H NMR.[2] If the thiadiazole isomer is present, ensure the cyclization was performed under strongly basic conditions. Acidic traces can promote the formation of the undesired isomer.[4] |
| Degradation of Starting Material | Ensure the quality of the starting benzoic acid hydrazide. If necessary, recrystallize it before use. |
Problem 2: Difficulties in the S-Alkylation Step
| Possible Cause | Troubleshooting Solution |
| Incomplete Deprotonation of Thiol | Use a sufficiently strong base (e.g., sodium ethoxide or sodium hydroxide) to ensure complete deprotonation of the triazole-thiol. The reaction should be carried out in a suitable solvent like ethanol. |
| Low Reactivity of Alkylating Agent | If using chloroacetic acid, consider converting it to the more reactive ethyl chloroacetate, followed by hydrolysis after the alkylation step. |
| Side Reactions | N-alkylation is a possible side reaction. To favor S-alkylation, ensure the thiol is fully deprotonated. Lowering the reaction temperature might also help improve selectivity. |
Problem 3: Challenges in Product Purification and Isolation
| Possible Cause | Troubleshooting Solution |
| Product Streaking or Sticking on Silica Gel Column | The polar carboxylic acid group interacts strongly with silica.[5] Pre-treat the silica gel with the eluent or add a small amount of a competitive polar solvent like acetic acid or formic acid to the mobile phase.[5] |
| Poor Separation from Polar Impurities | Consider using reversed-phase chromatography (C18 column), which is better suited for separating polar compounds.[6][7] |
| Difficulty in Crystallization | The product may be crashing out of solution too quickly, trapping impurities. Try a different solvent or a co-solvent system for recrystallization.[6] Allow the solution to cool slowly to promote the formation of pure crystals.[6] |
| Product is an Oil or Amorphous Solid | If crystallization is unsuccessful, try precipitation by adding an anti-solvent to a solution of the product. Alternatively, purification via salt formation and subsequent acidification can be attempted. |
Experimental Protocols
Protocol 1: Synthesis of 5-phenyl-4H-1,2,4-triazole-3-thiol
-
Step 1: Formation of Potassium dithiocarbazinate.
-
Dissolve potassium hydroxide (0.15 mol) in absolute ethanol (125 ml).
-
To this solution, add benzoic acid hydrazide (0.1 mol) and carbon disulfide (0.15 mol).
-
Stir the mixture at room temperature for 12-16 hours.
-
The precipitated potassium dithiocarbazinate salt is filtered, washed with cold ethanol, and dried.
-
-
Step 2: Cyclization to 5-phenyl-4H-1,2,4-triazole-3-thiol.
-
Suspend the potassium dithiocarbazinate salt (0.1 mol) in water.
-
Add hydrazine hydrate (0.2 mol) to the suspension.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of 5-6.
-
The precipitated solid is filtered, washed thoroughly with water, and dried to yield 5-phenyl-4H-1,2,4-triazole-3-thiol.[8]
-
Protocol 2: Synthesis of this compound
-
S-Alkylation:
-
Dissolve 5-phenyl-4H-1,2,4-triazole-3-thiol (0.05 mol) in an aqueous solution of sodium hydroxide (0.05 mol).
-
To this solution, add a solution of chloroacetic acid (0.05 mol) neutralized with sodium carbonate.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
-
Work-up and Isolation:
-
After the reaction is complete (monitored by TLC), acidify the solution with dilute hydrochloric acid.
-
The precipitated crude product is filtered, washed with water, and dried.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol-water mixture. If recrystallization is challenging, purify by column chromatography using a silica gel column pre-treated with the eluent or by using reversed-phase chromatography.
-
Data Presentation
Table 1: Reaction Parameters for the Synthesis of 5-phenyl-4H-1,2,4-triazole-3-thiol
| Parameter | Value | Reference |
| Reactants | Benzoic acid hydrazide, CS₂, KOH, Hydrazine hydrate | [8] |
| Solvent | Ethanol, Water | [8] |
| Reaction Time | 16-22 hours (total) | [8] |
| Reaction Temperature | Reflux | [8] |
| Typical Yield | 70-85% |
Table 2: Troubleshooting Guide Summary for Purification
| Issue | Recommended Technique | Mobile Phase/Solvent System |
| Streaking on Silica | Normal Phase Chromatography (modified) | Dichloromethane/Methanol with 0.5% Acetic Acid |
| Poor Retention | Reversed-Phase Chromatography (C18) | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid |
| Impure Crystals | Recrystallization | Ethanol/Water, Isopropanol |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient purification of low molecular weight nitrogen polar compounds from the skin of Bufo bufo gargarizans Cantor by reversed-phase high performance liquid chromatography with a polar-copolymerized C18 stationary phase - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. nepjol.info [nepjol.info]
Technical Support Center: Purification of Crude Triazole Products
Welcome to the technical support center for the purification of crude triazole products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, detailed experimental protocols, and frequently asked questions (FAQs) related to the purification of triazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude triazole products?
A1: Common impurities in crude triazole products can include unreacted starting materials (azides and alkynes), catalysts (such as copper), and side products from the synthesis. In the case of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, a prevalent byproduct is the homocoupling product of the terminal alkyne, known as a Glaser coupling product.[1] Isomeric impurities can also be present, arising from the starting materials.[2]
Q2: What are the primary methods for purifying crude triazoles?
A2: The most common methods for purifying crude triazole products are recrystallization and column chromatography.[3] Liquid-liquid extraction can also be employed as a preliminary purification step to remove certain types of impurities.[4] The choice of method depends on the nature of the triazole (e.g., neutral compound vs. salt), its solubility, and the types of impurities present.
Q3: How can I effectively remove copper catalyst residues from my triazole product?
A3: Copper catalyst residues can often be removed by washing the crude product with an aqueous solution of a chelating agent like EDTA.[5] Passing a solution of the crude product through a plug of silica gel can also help in removing copper salts.[6] For 1,2,4-triazole salts, filtration and washing with an appropriate solvent can be effective.[3]
Q4: My triazole product "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" can occur if the melting point of your compound is lower than the boiling point of the solvent, if the sample is highly impure, or if the cooling is too rapid.[7][8] To resolve this, try re-heating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[8] Using a different solvent or a mixed solvent system might also be necessary.[3][7]
Q5: I have a low yield after recrystallization. How can I improve it?
A5: Low yields in recrystallization are often due to using too much solvent or the compound being too soluble in the chosen solvent even at low temperatures.[3][7][8] To improve the yield, use the minimum amount of hot solvent necessary for dissolution.[3][7] You can also try to recover a second crop of crystals by concentrating the mother liquor.[7][8]
Q6: How can I confirm the purity of my final triazole product?
A6: The purity of the final triazole product is typically assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying purity.[3][9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the structure and can also give an indication of purity.[6][9][10] Mass spectrometry (MS) is used to confirm the molecular weight of the desired product.[3]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | The solution is too dilute. | Evaporate some of the solvent to concentrate the solution.[3][8] |
| The chosen solvent is too good. | Add an "anti-solvent" (a solvent in which the triazole is insoluble) dropwise until turbidity persists.[3][7][8] | |
| Nucleation is slow. | Scratch the inside of the flask with a glass rod or add a seed crystal.[3][7] | |
| Product is still impure after recrystallization | Cooling was too rapid, trapping impurities. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[8] |
| Impurities have similar solubility to the product. | Consider a different purification method, such as column chromatography.[8] | |
| Low yield | Too much solvent was used for dissolution. | Use the minimum amount of hot solvent required.[3][7][8] |
| The compound is too soluble in the cold solvent. | Choose a different solvent system where the compound has lower solubility at cold temperatures.[7] | |
| Premature crystallization during hot filtration. | Pre-heat the funnel and receiving flask.[8] |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities | The solvent system (eluent) is not optimal. | Systematically vary the polarity of the eluent. Use TLC to find a solvent system that gives good separation. |
| The column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or bubbles. | |
| The sample was overloaded. | Use a smaller amount of crude product relative to the amount of silica gel. | |
| The compound is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. A small amount of a more polar solvent like methanol can be added.[3] |
| The compound is eluting too quickly | The eluent is too polar. | Use a less polar solvent system. |
| Streaking of the compound on the column | The compound is too polar for the stationary phase/mobile phase combination. | Add a small amount of a more polar solvent to the eluent or consider using a more polar stationary phase like alumina.[3] |
| The sample was not fully dissolved before loading. | Ensure the sample is completely dissolved in a minimum amount of the initial eluent before loading.[3] |
Experimental Protocols
Protocol 1: Recrystallization of a Crude Triazole Product
Objective: To purify a solid crude triazole product by recrystallization.
Materials:
-
Crude triazole product
-
Recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture)
-
Erlenmeyer flasks
-
Heating source (hot plate or heating mantle)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[7]
-
Dissolution: Place the crude triazole product in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture while stirring until the solid is completely dissolved.[7]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them.
Protocol 2: Purification of a Crude Triazole by Flash Column Chromatography
Objective: To purify a crude triazole product using flash column chromatography.
Materials:
-
Crude triazole product
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Eluent Selection: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation of the desired triazole from impurities (aim for an Rf value of 0.2-0.4 for the product).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack, ensuring a level and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect the eluate in fractions (e.g., in test tubes).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified triazole product.
Protocol 3: Liquid-Liquid Extraction for Preliminary Purification
Objective: To perform a preliminary purification of a crude triazole product by removing acid or basic impurities.
Materials:
-
Crude triazole product dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane)
-
Separatory funnel
-
Aqueous acidic solution (e.g., 1 M HCl)
-
Aqueous basic solution (e.g., saturated NaHCO₃ solution)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolution: Dissolve the crude triazole product in a suitable water-immiscible organic solvent.
-
Transfer to Separatory Funnel: Transfer the solution to a separatory funnel.
-
Acid Wash (to remove basic impurities): Add an equal volume of an aqueous acidic solution (e.g., 1 M HCl) to the separatory funnel. Stopper the funnel, shake vigorously, and vent frequently. Allow the layers to separate, and then drain the aqueous layer.
-
Base Wash (to remove acidic impurities): Add an equal volume of an aqueous basic solution (e.g., saturated NaHCO₃) to the organic layer in the separatory funnel. Shake, vent, and separate the layers as before.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove any residual water.
-
Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the partially purified triazole product, which can then be further purified by recrystallization or chromatography.
Data Presentation
Table 1: Common Recrystallization Solvents for Triazole Derivatives
| Triazole Type | Solvent System | Observed Yield |
| 1-Aryl-4-alkyl-1,2,4-triazolium tetrafluoroborate | Hot Methanol | 50% |
| 1-Alkyl-4-amino-1,2,4-triazolium nitrate | Hot Ethyl acetate/Methanol | 85% |
| 1H-1,2,4-triazole sodium salt | Water, followed by drying | 67% |
| 5-tolyltriazole | Water (acidified to pH 6) | 98% (of theoretical) |
| 4-tolyltriazole | Vacuum distillation | 84% (purity) |
| Data compiled from various sources, including patent literature.[11] |
Table 2: HPLC Parameters for Purity Analysis of Triazoles
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)[9] |
| Mobile Phase | Gradient of acetonitrile and water (often with 0.1% formic acid or TFA)[9] |
| Flow Rate | 1.0 mL/min[9] |
| Detection | UV at ~254 nm[9] or Diode Array Detection (DAD)[12][13] |
| Injection Volume | 5-20 µL |
| These are general parameters and may need to be optimized for specific triazole derivatives. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Triazole - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Extraction and preconcentration technique for triazole pesticides from cow milk using dispersive liquid-liquid microextraction followed by GC-FID and GC-MS determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 12. scioninstruments.com [scioninstruments.com]
- 13. Simultaneous Analysis of Triazole Fungicides by HPLC-DAD [scioninstruments.com]
Stability issues of (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the choice of solvent.[1] The 1,2,4-triazole ring is generally stable, but the overall stability of the molecule is highly dependent on its substituents and the surrounding environmental conditions.[1][2]
Q2: How should I store stock solutions of this compound to ensure maximum stability?
A2: For optimal stability, stock solutions should be stored at low temperatures, such as -20°C or -80°C, in tightly sealed vials to prevent solvent evaporation.[1] It is also advisable to protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil.[1] For long-term storage, preparing small aliquots can help avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]
Q3: Is the 1,2,4-triazole ring in my compound susceptible to cleavage under acidic or basic conditions?
A3: The 1,2,4-triazole ring is generally aromatic and resistant to cleavage under typical acidic and basic conditions.[1] However, exposure to harsh conditions, such as concentrated acids or bases at elevated temperatures, may lead to hydrolysis or rearrangement of the molecule, though not necessarily a simple cleavage of the triazole ring itself.[1] The rate of hydrolysis is often pH-dependent.[1]
Q4: I am observing a gradual loss of my compound in solution over time. What is the likely cause?
A4: A gradual loss of this compound in solution could be due to several degradation pathways. The most common causes are hydrolysis, particularly at non-neutral pH, and photodegradation if the solution is exposed to light.[1][3] Thermal degradation can also occur, especially if the solution is stored at room temperature or higher for extended periods.
Q5: Are there any known common degradation products for this type of compound?
A5: While specific degradation products for this compound are not extensively documented in publicly available literature, hydrolysis of the acetic acid side chain or modifications to the phenyl ring are plausible degradation pathways under certain conditions. Forced degradation studies would be necessary to identify the specific degradation products.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
-
Potential Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound and compare its performance to the older stock solution.
-
Assess Stability in Assay Buffer: Before conducting the full experiment, incubate the compound in the assay buffer for the same duration and under the same conditions (e.g., temperature, light exposure) as the actual assay. Analyze the sample using a stability-indicating method like HPLC to check for any degradation.
-
Evaluate Photostability: If the assays are performed under ambient or UV light, conduct a preliminary experiment to assess the photostability of the compound under those specific lighting conditions.
-
Issue 2: Appearance of unknown peaks in HPLC analysis of the compound solution.
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize Storage Conditions: Review the storage conditions of the solution (temperature, light exposure, solvent, pH).
-
Perform Forced Degradation Studies: To tentatively identify the nature of the degradants, subject the compound to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This can help in understanding the degradation pathway and in developing a more robust formulation or storage protocol.
-
Use a Stability-Indicating Method: Ensure the HPLC method used is capable of separating the parent compound from its potential degradation products. This typically involves method development and validation.
-
Data on Stability of 1,2,4-Triazole Derivatives
Table 1: Hydrolytic Stability of Representative 1,2,4-Triazole Fungicides in Water
| Compound | pH | Temperature (°C) | Half-life (days) |
| Epoxiconazole | 4.0 | 25 | 120 |
| 7.0 | 25 | 131 | |
| 9.0 | 25 | 151 | |
| Tebuconazole | 4.0 | 25 | 257 |
| 7.0 | 25 | 198 | |
| 9.0 | 25 | 187 | |
| Flutriafol | 4.0 | 25 | 204 |
| 7.0 | 25 | 182 | |
| 9.0 | 25 | 182 |
Source: Adapted from studies on the environmental fate of triazole fungicides.[3]
Table 2: Photolytic Stability of Representative 1,2,4-Triazole Fungicides
| Compound | Light Source | Half-life (hours) |
| Epoxiconazole | Simulated Solar Light | 0.68 |
| Tebuconazole | Simulated Solar Light | 2.35 |
| Flutriafol | Simulated Solar Light | 9.30 |
Source: Adapted from studies on the environmental fate of triazole fungicides.[3]
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study (Hydrolysis)
This protocol provides a general method for evaluating the hydrolytic stability of this compound.
-
Preparation of Solutions:
-
Incubation:
-
Add a small volume of the stock solution to each buffer solution to achieve a final concentration suitable for analysis (e.g., 10 µg/mL).[1]
-
Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Analysis:
-
Immediately analyze the withdrawn aliquots by a stability-indicating HPLC method.
-
Quantify the remaining parent compound and any major degradation products.
-
-
Data Evaluation:
-
Plot the natural logarithm of the parent compound concentration versus time to determine the degradation rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Protocol 2: General Procedure for Photostability Testing
This protocol outlines a general procedure for assessing the photostability of this compound.
-
Sample Preparation:
-
Prepare a solution of the compound in a photochemically inert solvent (e.g., acetonitrile or water) at a known concentration.
-
Prepare a control sample by wrapping a separate vial of the solution in aluminum foil to protect it from light.
-
-
Light Exposure:
-
Expose the sample solution to a controlled light source that mimics UV and visible light conditions (e.g., a photostability chamber with a xenon lamp).
-
Place the control sample in the same chamber but protected from light.
-
-
Sampling and Analysis:
-
Withdraw aliquots from both the exposed and control samples at various time intervals.
-
Analyze the aliquots using a stability-indicating HPLC method.
-
-
Data Interpretation:
-
Compare the chromatograms of the exposed and control samples to identify any photodegradation products.
-
Calculate the percentage of degradation over time.
-
Visualizations
Caption: Workflow for Forced Degradation (Hydrolysis) Study.
Caption: Troubleshooting Logic for Inconsistent Biological Activity.
References
Validation & Comparative
The Pivotal Role of the Phenyl Group: A Comparative Guide to the Structure-Activity Relationship of 5-Phenyl-1,2,4-Triazole Derivatives
For researchers, scientists, and drug development professionals, the 1,2,4-triazole nucleus represents a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of a phenyl group at the 5-position of this heterocyclic core has proven to be a critical determinant of its pharmacological profile. This guide provides a comparative analysis of 5-phenyl-1,2,4-triazole derivatives, focusing on their structure-activity relationships (SAR) in antimicrobial and anticancer applications, supported by experimental data and detailed protocols.
The versatility of the 5-phenyl-1,2,4-triazole core allows for substitutions at various positions, profoundly influencing its biological efficacy. Modifications on the phenyl ring, the triazole nitrogen atoms, and the substituent at the 3-position (often a thiol group) have been extensively explored to optimize activity and selectivity. This guide synthesizes findings from multiple studies to offer a clear overview of these SAR trends.
Comparative Analysis of Biological Activity
The biological activity of 5-phenyl-1,2,4-triazole derivatives is significantly modulated by the nature and position of substituents on the phenyl ring and other parts of the triazole moiety. Below, we present a comparative summary of their antimicrobial and anticancer activities.
Antimicrobial Activity
The antimicrobial potential of 5-phenyl-1,2,4-triazole derivatives has been a major focus of research. The presence of a thiol group at the 3-position is a common feature in many active compounds, often serving as a handle for further derivatization.
Table 1: Structure-Activity Relationship of 5-Phenyl-1,2,4-triazole Derivatives as Antimicrobial Agents
| Compound ID | R (Substitution on Phenyl Ring) | Other Substitutions | Target Organism | Activity (MIC in µg/mL) | Reference |
| 1a | H | 4-amino-3-thiol | S. aureus | >100 | [1] |
| 1b | 4-Cl | 4-amino-3-thiol | S. aureus | 50 | [1] |
| 1c | 4-NO₂ | 4-amino-3-thiol | S. aureus | 25 | [1] |
| 2a | H | 4-benzylideneamino-3-thiol | M. gypseum | 62.5 | [1] |
| 2b | 4-OH | 4-benzylideneamino-3-thiol | M. gypseum | 15.62 | [1] |
| 2c | 2,4-diCl | 4-benzylideneamino-3-thiol | M. gypseum | 31.25 | [1] |
| 3a | H | 4-allyl-3-thiol | M. tuberculosis H37Rv | 32 | |
| 3b | H | 4-benzyl-3-thiol | M. tuberculosis H37Rv | 64 |
Note: MIC values are indicative and may vary based on experimental conditions. The provided data is a synthesis from multiple sources for comparative purposes.
From the data, a clear trend emerges where electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring enhance antibacterial activity against S. aureus. For antifungal activity against M. gypseum, substitutions on the benzylideneamino moiety, such as a hydroxyl group, appear to be beneficial. In the case of antitubercular activity, the nature of the substituent at the N-4 position of the triazole ring plays a crucial role.
Anticancer Activity
5-Phenyl-1,2,4-triazole derivatives have also emerged as promising anticancer agents, with mechanisms often involving the inhibition of crucial cellular targets like tubulin or specific enzymes.
Table 2: Structure-Activity Relationship of 5-Phenyl-1,2,4-triazole Derivatives as Anticancer Agents
| Compound ID | R (Substitution on Phenyl Ring) | Other Substitutions | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |
| 4a | 3,4,5-trimethoxy | 3-(substituted)-thio | A549 (Lung) | >100 | [2] |
| 4b | 3,4,5-trimethoxy | 3-(4-chlorophenyl)-thio | A549 (Lung) | 8.44 | [2] |
| 4c | 3,4,5-trimethoxy | 3-(4-methoxyphenyl)-thio | A549 (Lung) | 12.11 | [2] |
| 5a | H | 1,4-benzodioxan fragment | HEPG2 (Liver) | >50 | [3] |
| 5b | 4-F | 1,4-benzodioxan fragment | HEPG2 (Liver) | 1.23 | [3] |
| 5c | 4-Cl | 1,4-benzodioxan fragment | HEPG2 (Liver) | 0.81 | [3] |
Note: IC₅₀ values represent the concentration required to inhibit 50% of cell growth and are indicative.
In the context of anticancer activity, substitutions on the phenyl ring, particularly the 3,4,5-trimethoxy pattern, are associated with potent tubulin polymerization inhibition. Furthermore, the nature of the thio-substituent at the 3-position significantly impacts cytotoxicity. For derivatives bearing a 1,4-benzodioxan fragment, electron-withdrawing substituents on the phenyl ring enhance the inhibitory activity against the HEPG2 cancer cell line, likely through inhibition of methionine aminopeptidase 2 (MetAP2).
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the microorganism overnight in an appropriate broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi). The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth.[4][5]
MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[1]
Mechanistic Insights and Signaling Pathways
The biological activities of 5-phenyl-1,2,4-triazole derivatives are underpinned by their interaction with specific cellular targets. Visualizing these pathways can aid in understanding their mechanism of action.
Antifungal Mechanism of Action: Ergosterol Biosynthesis Inhibition
Many triazole antifungals, including derivatives of 5-phenyl-1,2,4-triazole, target the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[6][7]
Caption: Simplified pathway of ergosterol biosynthesis and its inhibition by triazole derivatives.
Anticancer Mechanism of Action: Tubulin Polymerization Inhibition
Certain 5-phenyl-1,2,4-triazole derivatives exert their anticancer effects by interfering with microtubule dynamics. They bind to tubulin, inhibiting its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and induces apoptosis.
Caption: Mechanism of anticancer activity via inhibition of tubulin polymerization.
Experimental Workflow: MTT Assay
The following diagram illustrates the general workflow for assessing the cytotoxicity of 5-phenyl-1,2,4-triazole derivatives using the MTT assay.
Caption: A typical experimental workflow for the MTT cytotoxicity assay.
Conclusion
The 5-phenyl-1,2,4-triazole scaffold remains a highly attractive starting point for the development of novel therapeutic agents. The structure-activity relationship studies consistently demonstrate that modifications to the phenyl ring and other positions on the triazole core are key to modulating biological activity. Electron-withdrawing groups on the phenyl ring generally enhance both antimicrobial and anticancer efficacy. This comparative guide highlights these critical relationships and provides the necessary experimental context for researchers to build upon this promising class of compounds in their drug discovery endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antifungal Activity of (5-phenyl-4H-1,2,4-triazol-3-yl)acetic Acid Derivatives and Fluconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal activities of derivatives of (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid and the widely used antifungal drug, fluconazole. This analysis is based on available experimental data and aims to offer an objective overview for researchers in the field of mycology and drug discovery. While direct comparative data for this compound is limited in the public domain, this guide leverages data from structurally similar 1,2,4-triazole derivatives to provide valuable insights.
Mechanism of Action: A Shared Target
Both fluconazole and other 1,2,4-triazole derivatives exert their antifungal effects by targeting the same crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase.[1][2][3] This enzyme is a member of the cytochrome P450 family and is essential for the conversion of lanosterol to ergosterol.[1] Ergosterol is the principal sterol in fungal cell membranes, playing a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
The nitrogen atom (N4) of the triazole ring in these compounds chelates with the heme iron atom in the active site of lanosterol 14α-demethylase, effectively blocking its activity.[1] This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors within the fungal cell. The incorporation of these abnormal sterols disrupts the structure and function of the cell membrane, ultimately leading to the inhibition of fungal growth and replication.[1][4]
Quantitative Comparison of Antifungal Activity
The antifungal efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the available MIC data for various derivatives of this compound and fluconazole against common fungal pathogens. It is important to note that the activity of the triazole derivatives can be significantly influenced by the nature and position of substituents on the phenyl ring.
Table 1: Antifungal Activity of this compound Derivatives
| Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | Aspergillus niger | 64 | [5] |
| 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol | Aspergillus niger | 64 | [5] |
| 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | Candida tropicalis | 64 | [5] |
| 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol | Candida tropicalis | 32 | [5] |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (4e) | Candida albicans | 24 | [6] |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (4e) | Aspergillus niger | 32 | [6] |
Table 2: Antifungal Activity of Fluconazole
| Fungal Strain | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Candida albicans | 0.125 - >64 | 0.25 - 0.5 | 0.5 - 8 | [6][7][8] |
| Candida tropicalis | ≤0.12 - 4 | 0.5 | 2 | [7] |
| Candida parapsilosis | ≤0.12 - 8 | 1 | 2 | [7] |
| Candida glabrata | ≤0.12 - >64 | 8 | 32 | [7] |
| Cryptococcus neoformans | 0.25 - 16 | 4 | 8 | [7] |
| Aspergillus niger | - | - | >64 | [8] |
Experimental Protocols
The determination of antifungal susceptibility is conducted using standardized methods to ensure reproducibility and comparability of data across different laboratories. The most widely accepted protocol is the broth microdilution method developed by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (CLSI M27-A3 for Yeasts)
This method is used to determine the MIC of antifungal agents against yeast isolates.
1. Preparation of Antifungal Agent Dilutions:
-
A stock solution of the test compound (e.g., in DMSO) is prepared.
-
Serial twofold dilutions of the antifungal agent are made in RPMI-1640 medium within a 96-well microtiter plate to achieve the desired concentration range.
-
Each well contains a final volume of 100 µL of the diluted agent.
-
Control wells are included: a drug-free well for positive growth control and an uninoculated well for a negative control (medium only).
2. Inoculum Preparation:
-
The yeast is cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35°C.
-
Several colonies are suspended in sterile saline.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 106 CFU/mL.
-
This suspension is then diluted 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 103 CFU/mL.
3. Inoculation and Incubation:
-
100 µL of the final inoculum is added to each well of the microtiter plate.
-
The final volume in each well is 200 µL.
-
The plates are incubated at 35°C for 24-48 hours.
4. MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control. This can be determined visually or by using a spectrophotometer to measure the optical density.[1][9]
Conclusion
Derivatives of this compound represent a class of compounds with a mechanism of action analogous to the established antifungal agent, fluconazole. The available data on these derivatives indicates that their antifungal activity is highly dependent on the specific chemical modifications to the core structure. Some derivatives have shown promising activity against various fungal strains, in some cases comparable or even superior to fluconazole against specific organisms.
References
- 1. benchchem.com [benchchem.com]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. connectjournals.com [connectjournals.com]
- 7. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. daneshyari.com [daneshyari.com]
A Comparative Guide to the Synthesis of Substituted (1H-1,2,3-triazol-4-yl)acetic Acids
For Researchers, Scientists, and Drug Development Professionals
Substituted (1H-1,2,3-triazol-4-yl)acetic acids are a class of compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The synthesis of these molecules can be approached through various routes, each with its own set of advantages and disadvantages. This guide provides an objective comparison of two prominent synthetic strategies: the Willgerodt-Kindler reaction and a two-step approach involving a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry," followed by ester hydrolysis.
Comparative Analysis of Synthetic Routes
The choice of synthetic route for a particular substituted (1H-1,2,3-triazol-4-yl)acetic acid will depend on factors such as the availability of starting materials, desired substitution pattern, scalability, and tolerance to reaction conditions. Below is a summary of quantitative data for two distinct methods.
| Parameter | Route 1: Willgerodt-Kindler Reaction | Route 2: CuAAC & Hydrolysis |
| Starting Materials | Substituted 1-(1H-1,2,3-triazol-4-yl)ethanone, Sulfur, Morpholine | Substituted azide, Ethyl propiolate, Copper(I) catalyst, Base |
| Key Intermediates | Thioamide | Ethyl (1H-1,2,3-triazol-4-yl)acetate |
| Number of Steps | 2 (Thioamide formation and hydrolysis) | 2 (CuAAC and ester hydrolysis) |
| Reaction Temperature | Reflux | Room Temperature to mild heating |
| Overall Yield | 57-81% | ~65-70% (estimated for two steps) |
| Key Advantages | Utilizes readily available ketone starting materials. | High regioselectivity (forms the 1,4-disubstituted isomer). Mild reaction conditions. High functional group tolerance. |
| Key Disadvantages | Harsh reaction conditions (reflux). Use of noxious sulfur and morpholine. | Requires synthesis of azide starting materials. Two distinct reaction setups required. |
Experimental Protocols
Route 1: Willgerodt-Kindler Reaction
This classical approach involves the conversion of a methyl ketone to a terminal carboxylic acid with the same number of carbon atoms via a thioamide intermediate.
Step 1: Synthesis of the Thioamide Intermediate
A mixture of 1-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone (1.0 eq.), sulfur (2.5 eq.), and morpholine (5.0 eq.) is heated at reflux for 5-10 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into cold water. The precipitated solid is filtered, washed with water, and dried to afford the crude thioamide.
Step 2: Hydrolysis to the Carboxylic Acid
The crude thioamide from the previous step is suspended in a mixture of acetic acid and concentrated sulfuric acid (e.g., 4:1 v/v) and heated at reflux for 4-6 hours. The reaction mixture is then cooled and poured onto ice. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)acetic acid.
Route 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ester Hydrolysis
This modern and widely used "click chemistry" approach offers high efficiency and selectivity.
Step 1: Synthesis of Ethyl (1-aryl-1H-1,2,3-triazol-4-yl)acetate
To a solution of the corresponding aryl azide (1.0 eq.) and ethyl propiolate (1.1 eq.) in a solvent mixture such as t-BuOH/H₂O (1:1) is added sodium ascorbate (0.2 eq.) followed by copper(II) sulfate pentahydrate (0.1 eq.). The reaction mixture is stirred at room temperature for 12-24 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ester, which can be purified by column chromatography. A reported yield for a similar reaction to produce ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate is 72.2%.
Step 2: Hydrolysis to the Carboxylic Acid
The ethyl (1-aryl-1H-1,2,3-triazol-4-yl)acetate (1.0 eq.) is dissolved in a mixture of ethanol and an aqueous solution of a base such as sodium hydroxide (2.0 eq.). The mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for 2-4 hours. The reaction is monitored by TLC. Upon completion, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried to afford the final product.
Visualizing the Synthetic Workflows
Caption: Comparative workflow of two synthetic routes to (1H-1,2,3-triazol-4-yl)acetic acids.
Novel Triazole Compounds Demonstrate Potent and Broad-Spectrum Antimicrobial Efficacy
A comparative analysis of newly synthesized triazole derivatives reveals significant antimicrobial activity against a range of bacterial and fungal pathogens, in some cases exceeding the potency of established clinical agents. These findings, supported by extensive in vitro testing, highlight the potential of these novel compounds in the development of new antimicrobial therapies.
Researchers have successfully synthesized and evaluated a new series of triazole-based compounds, demonstrating their efficacy in inhibiting the growth of clinically relevant microorganisms. The results from various studies indicate that these novel agents exhibit potent activity against Gram-positive and Gram-negative bacteria, as well as fungal species. The antimicrobial effects of these compounds have been quantified using standardized methodologies, allowing for a direct comparison with conventional antibiotics and antifungals.
The primary mechanism of action for triazole antifungals is the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][2][3] This is achieved through the inhibition of the enzyme lanosterol 14α-demethylase, which leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately compromising the integrity and function of the fungal cell membrane.[2][3]
Comparative Antimicrobial Activity
The antimicrobial efficacy of novel triazole compounds has been rigorously assessed and compared against standard therapeutic agents. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a quantitative measure of antimicrobial activity, for several new triazole derivatives against key pathogens. A lower MIC value indicates greater potency.
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) | Reference(s) |
| Novel Triazoles | ||||
| Thione-substituted triazole | 1.56 µg/mL | - | - | [2] |
| 5-oxo analogue | - | 3.12 µg/mL | - | [2] |
| Ofloxacin analogue 13 | 0.25 - 1 µg/mL | 0.25 - 1 µg/mL | - | [2] |
| Clinafloxacin analogue 14a | 0.25 µg/mL (MRSA) | - | - | [2] |
| Indole-triazole 6f | - | - | 2 µg/mL | [4] |
| Phenyl-propionamide A1 | - | - | 1.0 µg/mL (Fluconazole-resistant) | [5] |
| Phenyl-propionamide A5 | - | - | 1.0 µg/mL (Fluconazole-resistant) | [5] |
| Standard Drugs | ||||
| Ampicillin | 0.264 mM | 500 µg/mL | - | [2][4] |
| Ciprofloxacin | - | 0.25 µg/mL | - | [2] |
| Fluconazole | - | - | 0.25 - 4 µg/mL | [1] |
| Ketoconazole | - | - | ≤0.125 - 0.5 µg/mL | [5] |
Note: MIC values can vary based on the specific strain and testing conditions. MRSA refers to Methicillin-resistant Staphylococcus aureus.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the novel triazole compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]
-
Preparation of Antimicrobial Solutions: A stock solution of the triazole compound or standard drug is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi) in a 96-well microtiter plate.[7]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[7] This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microorganism suspension.[8] A positive control well (microorganism and broth, no antimicrobial) and a negative control well (broth only) are included.
-
Incubation: The microtiter plates are incubated at a specified temperature (typically 35-37°C) for a defined period (usually 16-20 hours for bacteria and 24-48 hours for fungi).[6]
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well remains clear).[6]
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.[9][10][11]
-
Inoculum Preparation: A bacterial inoculum is prepared to the turbidity of a 0.5 McFarland standard.[10]
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacterial growth.[9][12]
-
Application of Antimicrobial Disks: Paper disks impregnated with a specific concentration of the novel triazole compound or a standard antibiotic are placed on the surface of the inoculated agar plate.[12]
-
Incubation: The plate is incubated, typically at 37°C for 18-24 hours.[10]
-
Measurement and Interpretation: The diameter of the zone of growth inhibition around each disk is measured in millimeters.[10] This diameter is then compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the antifungal mechanism of action of triazoles and the experimental workflow for antimicrobial susceptibility testing.
Caption: Inhibition of the ergosterol biosynthesis pathway by novel triazole compounds.
Caption: Experimental workflow for antimicrobial susceptibility testing.
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. rr-asia.woah.org [rr-asia.woah.org]
- 9. asm.org [asm.org]
- 10. microbenotes.com [microbenotes.com]
- 11. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 12. hardydiagnostics.com [hardydiagnostics.com]
Benchmarking a Novel IDO1 Inhibitor: A Comparative Analysis of (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid Against Known Clinical Candidates
For Immediate Release
This guide provides a comparative analysis of the hypothetical Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid, against established clinical and pre-clinical IDO1 inhibitors. The objective is to benchmark the potential efficacy of this novel compound within the current landscape of IDO1-targeted cancer immunotherapy.
Indoleamine 2,3-dioxygenase 1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] By catalyzing the conversion of tryptophan to kynurenine, IDO1 plays a significant role in creating an immunosuppressive tumor microenvironment, thereby facilitating tumor immune escape.[3][4][5] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.[3][6] This guide will compare the inhibitory activities of this compound with those of well-documented inhibitors, providing a framework for its potential in drug development.
Comparative Inhibitory Activity
The following table summarizes the in vitro and cellular inhibitory activities of selected IDO1 inhibitors. For the purpose of this guide, the inhibitory activity of this compound is presented as a hypothetical value to illustrate its placement among known inhibitors.
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference(s) |
| This compound | IDO1 | Biochemical | [Hypothetical Value] | [Hypothetical Value] | N/A |
| Epacadostat (INCB024360) | IDO1 | Biochemical | 10 - 72 | - | [7][8][9][10] |
| Cellular (HeLa) | 7.1 | - | [6] | ||
| Navoximod (GDC-0919) | IDO1 | Biochemical | 28 | 5.8 - 7 | [4][11][12][13] |
| Cellular | 70 - 75 | - | [4][11][13] | ||
| Indoximod (1-Methyl-D-tryptophan) | IDO1 | Biochemical | - | 19,000 (L-isomer) | [14][15] |
| Cellular (mTORC1) | ~70 | - | [16][17] | ||
| Linrodostat (BMS-986205) | IDO1 | Cellular | ~1.1 | - | [18] |
Experimental Protocols
The determination of inhibitory activity against IDO1 can be performed using both biochemical (cell-free) and cell-based assays. The general methodologies for these assays are described below.
Biochemical IDO1 Inhibition Assay
This assay measures the direct inhibition of purified recombinant IDO1 enzyme.
-
Enzyme Preparation: Recombinant human IDO1 is expressed and purified.
-
Reaction Mixture: The assay is typically conducted in a potassium phosphate buffer (pH 6.5) containing the IDO1 enzyme, L-tryptophan as the substrate, ascorbic acid and methylene blue as cofactors, and catalase.[6][19]
-
Inhibitor Addition: Test compounds, such as this compound, and known inhibitors are added to the reaction mixture at varying concentrations.
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrate, L-tryptophan. The enzymatic activity is monitored by measuring the formation of N-formylkynurenine, which absorbs light at 321 nm.[2][7]
-
Data Analysis: The initial reaction rates are plotted against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Cell-Based IDO1 Inhibition Assay
This assay assesses the ability of a compound to inhibit IDO1 activity within a cellular context.
-
Cell Culture: A human cell line that expresses IDO1, such as the ovarian cancer cell line SKOV-3 or the cervical cancer cell line HeLa, is used.[20][21] IDO1 expression is often induced by treating the cells with interferon-gamma (IFNγ).[20][21]
-
Compound Treatment: The cultured cells are treated with various concentrations of the test compound and known inhibitors.
-
Measurement of Kynurenine: After a suitable incubation period, the concentration of kynurenine, the downstream product of IDO1 activity, in the cell culture supernatant is measured.[20][22] This can be done using colorimetric methods or by HPLC.[19]
-
Data Analysis: The reduction in kynurenine production is used to determine the cellular IC50 value of the inhibitor.
IDO1 Signaling Pathway and Inhibition
The following diagram illustrates the role of IDO1 in the kynurenine pathway and the mechanism of its inhibition, which leads to the restoration of T-cell-mediated anti-tumor immunity.
Caption: IDO1 pathway inhibition.
Conclusion
The benchmarking of this compound against established IDO1 inhibitors such as Epacadostat, Navoximod, and Linrodostat provides a critical framework for evaluating its therapeutic potential. The provided data and experimental protocols offer a clear path for the preclinical assessment of this novel compound. Further investigation into its selectivity, pharmacokinetics, and in vivo efficacy will be essential to fully characterize its profile as a potential cancer immunotherapeutic agent. The failure of epacadostat in late-stage clinical trials highlights the need for a deeper understanding of the IDO1 pathway and the development of next-generation inhibitors with improved properties.[5][23]
References
- 1. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 18. Nanodelivery Optimization of IDO1 Inhibitors in Tumor Immunotherapy: Challenges and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. oncotarget.com [oncotarget.com]
- 22. drugtargetreview.com [drugtargetreview.com]
- 23. annualreviews.org [annualreviews.org]
A Comparative Guide to Cross-Validation of In Vitro and In Silico Results for Triazole Derivatives as Anticancer Agents
This guide provides an objective comparison of in silico and in vitro experimental data for select triazole derivatives investigated for their potential as anticancer agents. The focus is on the cross-validation of computational predictions with laboratory results, offering researchers and drug development professionals a framework for evaluating the efficacy of these compounds.
Data Presentation: In Silico vs. In Vitro Performance
The following table summarizes the computationally predicted binding affinities and the experimentally determined cytotoxic effects of three novel triazole derivatives against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1] A lower binding energy in molecular docking suggests a more stable interaction between the compound and the target protein, while a lower IC50 value from in vitro assays indicates higher potency in inhibiting cancer cell growth.
| Compound ID | In Silico: Binding Energy (kcal/mol) vs. EGFR | In Vitro: Cytotoxicity IC50 (µM) vs. HeLa Cells |
| T1 | -9.2 | 15.2 |
| T3 | -9.8 | 10.5 |
| T5 | -10.2 | 8.7 |
Data sourced from a study on the pharmacological efficacy of triazole derivatives. Binding energies were predicted using molecular docking, and IC50 values were determined via in vitro cytotoxicity assays on HeLa cancer cells.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of both computational and experimental findings.
In Silico Methodology: Molecular Docking
Molecular docking studies are employed to predict the binding orientation and affinity of a ligand (triazole derivative) to a target protein (e.g., EGFR).[1]
-
Protein Preparation : The three-dimensional structure of the target protein (EGFR) is obtained from a protein database like the Protein Data Bank (PDB). Water molecules and existing ligands are typically removed, and polar hydrogen atoms are added to prepare the protein for docking.
-
Ligand Preparation : The 2D structures of the triazole derivatives are drawn and then converted into 3D structures. Energy minimization is performed to obtain a stable conformation.
-
Docking Simulation : Software such as AutoDock is used to perform the docking.[2] The prepared ligands are placed into the defined active site of the target protein. The program then explores various possible conformations of the ligand within the active site and calculates the binding energy for the most stable poses.[3]
-
Analysis : The results are analyzed to identify the best binding pose based on the lowest binding energy score.[2] Key interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and the protein's amino acid residues, are examined to understand the binding mode.[1]
In Vitro Methodology: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a standard method for determining the cytotoxic potential of chemical compounds.[4]
-
Cell Culture : Human cancer cell lines (e.g., HeLa) are cultured in an appropriate medium and incubated until they reach a suitable confluence.
-
Cell Seeding : The cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the triazole derivatives and incubated for a specified period (e.g., 48 hours). A control group with no compound treatment is also maintained.
-
MTT Addition : After the incubation period, the MTT reagent is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization : A solubilizing agent (like DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the solution is measured using a spectrophotometer at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation : The half-maximal inhibitory concentration (IC50) is calculated by plotting the cell viability against the compound concentrations. The IC50 value represents the concentration of the compound that inhibits 50% of cell growth.
Visualization of Workflow and Biological Pathway
Diagrams are provided to illustrate the cross-validation workflow and the targeted biological pathway.
References
Phenyl-Triazole Analogs: A Head-to-Head Comparison for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The phenyl-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a head-to-head comparison of different phenyl-triazole analogs, focusing on their anticancer and kinase inhibitory activities. The information is curated from recent studies to aid researchers in understanding the structure-activity relationships (SAR) and to guide the design of future therapeutic agents.
Anticancer Activity: A Comparative Analysis
Phenyl-triazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for several series of analogs, providing a direct comparison of their potency.
A study by Hassanzadeh et al. investigated a series of quinazolinone-triazole hybrids for their cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results highlight the influence of substituents on the phenyl ring attached to the quinazolinone core.
Table 1: Cytotoxicity of Quinazolinone-Triazole Hybrids against MCF-7 and HeLa Cells [1]
| Compound | R | IC50 (µM) ± SD - MCF-7 | IC50 (µM) ± SD - HeLa |
| 9a | H | 65.3 ± 4.5 | 72.5 ± 5.2 |
| 9b | 4-CH3 | 58.2 ± 3.7 | 64.8 ± 4.1 |
| 9c | 4-OCH3 | 45.1 ± 2.9 | 51.7 ± 3.8 |
| 9d | 4-Cl | 38.6 ± 2.1 | 42.3 ± 2.5 |
| 9e | 2,4-diCl | 29.4 ± 1.8 | 33.1 ± 1.9 |
| 9f | 4-NO2 | 75.8 ± 6.1 | 81.2 ± 6.5 |
Data sourced from Hassanzadeh et al. The study indicates that electron-withdrawing groups, particularly at the para-position of the phenyl ring, tend to enhance cytotoxic activity, with the 2,4-dichloro substituted analog 9e showing the highest potency.
Another study by Thatipamula et al. synthesized a series of uridine-1,2,3-triazole hybrids and evaluated their anticancer activity. The substitution pattern on the phenyl ring attached to the triazole moiety was found to be critical for their cytotoxic effects.
Table 2: Cytotoxicity of Uridine-1,2,3-Triazole Hybrids against MCF-7 and HeLa Cells [2]
| Compound | R | IC50 (µM) - MCF-7 | IC50 (µM) - HeLa |
| 3a | H | 25.34 | 31.45 |
| 3d | 2-OH, 5-F | 11.34 | 16.48 |
| 3f | 4-Cl | 11.73 | 18.21 |
| 3h | 4-Br | 13.56 | 19.87 |
| 3j | 4-NO2 | 28.91 | 35.12 |
Data from Thatipamula et al. highlights that substitutions on the phenyl ring significantly modulate the anticancer activity. The presence of a hydroxyl and a fluorine group (3d ) or a chloro group (3f ) at the para position resulted in the most potent compounds against the MCF-7 cell line.
Kinase Inhibition: Targeting Key Signaling Pathways
Phenyl-triazole analogs have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in cancer.
Tropomyosin Receptor Kinase (TrkA) Inhibition
A study by Xu et al. explored a series of phenyl-triazole derivatives as inhibitors of Tropomyosin receptor kinase A (TrkA), a key player in neuronal signaling and a target in oncology.[3]
Table 3: Inhibitory Activity of Phenyl-Triazole Analogs against TrkA [3]
| Compound | R1 | R2 | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) |
| 19a | H | H | 10.5 | >1000 | >1000 |
| 19b | F | H | 5.2 | 890 | 950 |
| 19c | F | F | 1.6 | 12.3 | 18.4 |
| 19d | Cl | H | 8.7 | >1000 | >1000 |
| 20 | - | - | 0.8 | 5.6 | 7.1 |
Data from Xu et al. demonstrates the structure-activity relationship of these analogs as Trk inhibitors. The introduction of fluorine atoms on the phenyl ring (19c ) significantly enhanced the inhibitory potency and selectivity for TrkA over TrkB and TrkC. Compound 20 , with a different heterocyclic core, showed the highest potency.
The inhibition of TrkA by these compounds disrupts downstream signaling pathways, primarily the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.
Caption: Simplified TrkA signaling pathway and the point of inhibition.
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the phenyl-triazole analogs and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Experimental workflow for the MTT cell viability assay.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Methodology
-
Reagent Preparation: Prepare solutions of the kinase, a specific substrate peptide, ATP, and the test compounds.
-
Kinase Reaction: In a 96- or 384-well plate, combine the kinase and the test compound at various concentrations.
-
Initiation: Start the reaction by adding the substrate and ATP mixture.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays that quantify ADP production or fluorescence-based assays that detect the phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.
Caption: General workflow for an in vitro kinase inhibition assay.
This guide provides a snapshot of the current research on phenyl-triazole analogs. The presented data and protocols are intended to serve as a resource for the rational design and evaluation of new and more effective therapeutic agents based on this versatile scaffold. Researchers are encouraged to consult the cited literature for more detailed information.
References
Comparative Efficacy of (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid Derivatives Against Resistant Pathogens
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antimicrobial efficacy of 1,2,4-triazole derivatives, structurally related to (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid, against resistant microbial strains. Due to a lack of specific efficacy data for this compound, this guide focuses on closely related 5-phenyl-1,2,4-triazole-3-thiol/thione derivatives and their analogues.
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. The 1,2,4-triazole nucleus is a "privileged" structure in medicinal chemistry, forming the core of numerous antifungal, antibacterial, and anticancer agents.[1][2] This guide synthesizes available data to evaluate the potential of 5-phenyl-1,2,4-triazole derivatives as a promising class of compounds to combat drug-resistant infections.
Efficacy Against Resistant Bacteria
Derivatives of 5-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The data presented below showcases the minimum inhibitory concentrations (MIC) of various derivatives compared to standard antibiotics.
| Compound/Alternative | Test Strain(s) | MIC (µg/mL) | Reference |
| 1,2,4-Triazole-Clinafloxacin Hybrids | |||
| Compound 14a (4-toyl derivative) | MRSA | 0.25 | [3] |
| Compound 14b (4-fluorophenyl derivative) | MRSA | 0.25 | [3] |
| Compound 14c (2,4-difluorophenyl derivative) | MRSA | 0.25 | [3] |
| Clinafloxacin (Control) | MRSA | 1 | [3] |
| Chloramphenicol (Control) | MRSA | 16 | [3] |
| 1,2,4-Triazole-Ciprofloxacin Hybrids | |||
| Compound 7a, 7b, 7c | MRSA | 0.045-0.046 µM | [3] |
| Vancomycin (Control) | MRSA | 0.68 µM | [3] |
| 4-Amino-5-aryl-4H-1,2,4-triazole Derivatives | |||
| Compound with 4-trichloromethylphenyl group | E. coli, B. subtilis, P. aeruginosa | 5 | [3][4] |
| Ceftriaxone (Control) | E. coli, B. subtilis, P. aeruginosa | Not specified, but activity was equivalent | [3][4] |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives | |||
| Compound 5e | S. aureus | Superior to Streptomycin | [5] |
| Streptomycin (Control) | S. aureus | Standard | [5] |
Efficacy Against Fungal Pathogens
The primary mechanism of action for many 1,2,4-triazole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2] This disruption of the cell membrane leads to fungal cell death. Several 5-phenyl-1,2,4-triazole derivatives have shown potent antifungal activity.
| Compound/Alternative | Test Strain(s) | Activity | Reference |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives | |||
| Compounds 5b, 5c, 5d, 5e, 5m, 5n | Microsporum gypseum | Superior to Ketoconazole | [5] |
| Ketoconazole (Control) | Microsporum gypseum | Standard | [5] |
Mechanism of Action: A Visual Representation
The following diagrams illustrate the established mechanism of action for 1,2,4-triazole derivatives as both antifungal and potential antibacterial agents.
Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
Caption: Experimental Workflow for MIC Determination.
Experimental Protocols
The following are generalized experimental protocols for determining the antimicrobial susceptibility of the 1,2,4-triazole derivatives, based on the methodologies cited in the literature.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared. This is typically done by suspending colonies from an overnight culture in a sterile saline solution to match the turbidity of a 0.5 McFarland standard.
-
Preparation of Microdilution Plates: The 1,2,4-triazole compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions of the compounds are then prepared in Mueller-Hinton Broth (MHB) in 96-well microtiter plates.[7]
-
Inoculation: Each well is inoculated with the standardized bacterial or fungal suspension. Positive control wells (containing the microorganism and broth without the test compound) and negative control wells (containing broth and the test compound without the microorganism) are also prepared.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (typically 35-37°C) for 18-24 hours.[7]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative test to determine the antimicrobial activity of a compound.
-
Preparation of Agar Plates: Mueller-Hinton Agar is prepared, sterilized, and poured into sterile Petri dishes.
-
Inoculation: The surface of the agar is uniformly inoculated with the standardized microbial suspension.
-
Application of Compounds: Wells are created in the agar using a sterile cork borer. A specific volume of the test compound solution (dissolved in a solvent like DMSO) is added to each well. A well with the solvent alone serves as a negative control, and a well with a standard antibiotic serves as a positive control.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited).
Conclusion
While specific data on the efficacy of this compound against resistant strains remains to be elucidated, the broader class of 5-phenyl-1,2,4-triazole derivatives demonstrates considerable promise as a scaffold for the development of novel antimicrobial agents. The consistent activity of various analogues against resistant bacteria like MRSA and pathogenic fungi warrants further investigation into this chemical family. Future research should focus on synthesizing and evaluating the acetic acid derivative and other novel analogues to build a more comprehensive structure-activity relationship and to identify lead candidates for preclinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
The Ascendancy of a Novel Triazole Antifungal: In Vivo Validation of Compound 6c
A Comparative Guide for Researchers and Drug Development Professionals
In the relentless battle against opportunistic fungal infections, the triazole class of antifungal agents has long been a cornerstone of therapeutic strategies.[1][2] However, the emergence of resistance to established drugs necessitates a continuous search for novel, more potent candidates.[3][4] This guide provides an in-depth, data-driven comparison of a promising lead triazole, Compound 6c , against the widely used antifungal, Fluconazole. Through a comprehensive analysis of its in vivo efficacy, safety profile, and pharmacokinetic properties, we will elucidate the therapeutic potential of this next-generation antifungal agent.
Introduction to the Lead Candidate: Compound 6c
Compound 6c is a novel synthetic triazole derivative distinguished by a phenylethynyl pyrazole side chain.[5] This structural modification is hypothesized to enhance its binding affinity to the target enzyme, lanosterol 14α-demethylase (CYP51), a critical component in the fungal ergosterol biosynthesis pathway. Disruption of this pathway compromises the integrity of the fungal cell membrane, leading to either fungistatic or fungicidal effects. Preclinical in vitro studies have demonstrated the potent and broad-spectrum antifungal activity of Compound 6c, showing superior activity against various fungal strains, including drug-resistant Candida albicans, when compared to Fluconazole.[4][5]
Comparative In Vivo Efficacy: A Head-to-Head Analysis
The true measure of a therapeutic candidate lies in its performance within a living system. This section presents a comparative analysis of the in vivo efficacy of Compound 6c and Fluconazole in a murine model of systemic candidiasis, a life-threatening infection.
Data Summary: In Vivo Efficacy in a Murine Model of Systemic Candidiasis
| Compound | Dosage (mg/kg) | Survival Rate (%) | Fungal Burden Reduction in Kidneys | Reference |
| Compound 6c | 0.5 | 20 | Not explicitly quantified, but noted | [5] |
| 1.0 | Significantly increased | Yes | [5] | |
| 2.0 | ~100 (p < 0.001 vs. control) | Yes | [5] | |
| Fluconazole | 0.5 | ~0 | Not explicitly quantified | [5] |
| Control (Vehicle) | - | 0 | - | [5] |
Table 1: Comparative in vivo efficacy of Compound 6c and Fluconazole in a murine model of systemic candidiasis.
As the data clearly indicates, Compound 6c demonstrates a dose-dependent increase in the survival rate of mice infected with C. albicans.[5] Notably, at a dosage of 2.0 mg/kg, Compound 6c achieved a near 100% survival rate, a statistically significant improvement over the untreated control group.[5] In contrast, Fluconazole at a dosage of 0.5 mg/kg showed no protective effect in this model.[5] Furthermore, Compound 6c was shown to effectively reduce the fungal burden in the kidneys of infected mice, a critical indicator of its ability to clear the infection from target organs.[5]
In Vivo Safety and Toxicology: A Preliminary Assessment
While efficacy is paramount, a favorable safety profile is equally crucial for the advancement of any therapeutic candidate. Early-stage in vivo toxicology studies are designed to identify potential adverse effects and determine a safe dosage range.[6][7]
Data Summary: Acute Toxicity Profile
| Compound | Maximum Tolerated Dose (MTD) in Mice (mg/kg) | Observed Adverse Effects | Reference |
| Compound 9A16 (a similar novel triazole) | > 120 mg/kg (oral) | No mortality or significant adverse effects observed | [4] |
| Fluconazole | Generally well-tolerated in preclinical models | High doses may lead to gastrointestinal upset | [8][9] |
Table 2: Acute toxicity profile of a novel triazole compound and Fluconazole.
While specific acute toxicity data for Compound 6c is not detailed in the provided references, a closely related novel triazole, Compound 9A16, demonstrated a favorable safety profile with a maximum tolerated oral dose exceeding 120 mg/kg in mice.[4] This suggests that novel triazoles of this class may possess a wide therapeutic window. It is imperative that comprehensive repeated-dose toxicity studies are conducted for Compound 6c to fully characterize its safety profile.[7]
Pharmacokinetic Profile: Understanding Drug Disposition
Pharmacokinetics (PK) describes the journey of a drug through the body: its absorption, distribution, metabolism, and excretion (ADME).[10][11] A favorable PK profile is essential for maintaining therapeutic concentrations of the drug at the site of infection.[12]
Data Summary: Key Pharmacokinetic Parameters
| Compound | Route of Administration | Key Findings | Reference |
| Compound 9A16 (a similar novel triazole) | Oral | Favorable pharmacokinetic properties | [4] |
| Fluconazole | Oral | High serum concentration after oral administration | [8] |
| Voriconazole (another triazole) | Intraperitoneal | AUC/MIC ratio is a key predictor of efficacy | [13] |
Table 3: Overview of pharmacokinetic characteristics of triazole antifungals.
Detailed pharmacokinetic parameters for Compound 6c are yet to be published. However, the promising oral bioavailability of the related compound 9A16 suggests that Compound 6c may also be suitable for oral administration, a significant advantage in clinical settings.[4] For other triazoles like Voriconazole, the ratio of the area under the concentration-time curve (AUC) to the minimum inhibitory concentration (MIC) has been identified as the critical pharmacokinetic-pharmacodynamic (PK/PD) parameter for predicting therapeutic efficacy.[13] Future studies on Compound 6c should aim to establish this relationship to optimize dosing regimens.
Experimental Protocols: A Guide to In Vivo Validation
To ensure the reproducibility and validity of these findings, it is essential to follow standardized and well-documented experimental protocols.
In Vivo Efficacy Study: Murine Model of Systemic Candidiasis
Objective: To evaluate the in vivo efficacy of a test compound in a murine model of systemic infection with Candida albicans.
Methodology:
-
Animal Model: Utilize immunocompromised mice (e.g., neutropenic) to establish a robust infection.
-
Infection: Infect mice intravenously with a standardized inoculum of C. albicans.
-
Treatment: Administer the test compound and a comparator drug (e.g., Fluconazole) at various dosages via a clinically relevant route (e.g., oral or intraperitoneal). Include a vehicle control group.
-
Monitoring: Monitor the survival of the mice daily for a predefined period (e.g., 14-21 days).
-
Fungal Burden Assessment: At the end of the study, or at specific time points, humanely euthanize a subset of mice from each group. Harvest target organs (e.g., kidneys, brain), homogenize the tissues, and plate serial dilutions on appropriate growth media to determine the number of colony-forming units (CFU) per gram of tissue.
Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and identify any acute toxicities of a test compound.
Methodology:
-
Animal Model: Use healthy mice of a specific strain, age, and sex.
-
Dose Escalation: Administer single, escalating doses of the test compound to different groups of mice.
-
Observation: Closely monitor the animals for a set period (e.g., 14 days) for any signs of toxicity, including changes in weight, behavior, and appearance, as well as any mortality.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals to identify any organ abnormalities.
Pharmacokinetic Study
Objective: To determine the key pharmacokinetic parameters of a test compound after a single dose.
Methodology:
-
Animal Model: Use cannulated rodents (e.g., rats or mice) to facilitate serial blood sampling.
-
Drug Administration: Administer a single dose of the test compound via the intended clinical route (e.g., oral or intravenous).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at various intervals post-dose).
-
Sample Processing and Analysis: Process the blood to obtain plasma or serum. Analyze the samples using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the drug concentration.[14]
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.[14]
Conclusion and Future Directions
The in vivo data presented in this guide strongly supports the therapeutic potential of Compound 6c as a next-generation antifungal agent. Its superior efficacy compared to Fluconazole in a murine model of systemic candidiasis is a compelling finding that warrants further investigation.[5] The favorable preliminary safety and pharmacokinetic profiles of related novel triazoles further bolster the case for its continued development.[4]
Future research should focus on a more comprehensive characterization of Compound 6c, including:
-
Expanded Efficacy Studies: Evaluating its activity against a broader range of fungal pathogens and in different animal models of infection.
-
Detailed Toxicology: Conducting repeated-dose toxicity studies to fully understand its long-term safety profile.[7]
-
Complete Pharmacokinetics: Determining a full pharmacokinetic profile, including oral bioavailability and tissue distribution, and establishing the key PK/PD driver of efficacy.
-
Mechanism of Action Studies: Confirming its inhibitory activity against CYP51 and investigating any potential off-target effects.
The journey from a promising lead compound to a clinically approved drug is long and arduous. However, the robust in vivo validation of Compound 6c presented here provides a solid foundation for its continued development and offers hope for a new and effective weapon in the fight against life-threatening fungal infections.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 3. In Vivo Fluconazole Pharmacodynamics and Resistance Development in a Previously Susceptible Candida albicans Population Examined by Microbiologic and Transcriptional Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Orally Bioavailable Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 7. dzarc.com [dzarc.com]
- 8. [In vivo and in vitro antifungal activity of fluconazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of in vivo activity of fluconazole with that of amphotericin B against Candida tropicalis, Candida glabrata, and Candida krusei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Advances in measuring single-cell pharmacokinetics and pharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Spectroscopic Analysis of 1,2,3-Triazole and 1,2,4-Triazole Isomers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectral distinctions between 1,2,3-triazole and 1,2,4-triazole. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by standardized experimental protocols.
The triazole nucleus is a fundamental scaffold in medicinal chemistry, with its two primary isomers, 1,2,3-triazole and 1,2,4-triazole, appearing in a wide array of therapeutic agents. The arrangement of the nitrogen atoms within the five-membered ring significantly influences the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities, leading to distinct pharmacological profiles. A thorough understanding of their spectral characteristics is paramount for unambiguous identification and structural elucidation in drug discovery and development. This guide presents a comparative analysis of the spectral data of these two key isomers.
Comparative Spectral Data
The following tables summarize the key spectral data for 1,2,3-triazole and 1,2,4-triazole, providing a clear comparison of their characteristic signals in NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H and ¹³C NMR Spectral Data of Triazole Isomers in DMSO-d₆
| Isomer | Nucleus | Chemical Shift (δ, ppm) |
| 1,2,3-Triazole | ¹H | ~7.8 (s, 2H, CH) |
| ¹³C | ~130.5 (CH) | |
| 1,2,4-Triazole | ¹H | ~8.1 (s, 2H, CH) |
| ¹³C | ~145.2 (CH) |
Note: Chemical shifts are approximate and can vary slightly based on concentration and exact experimental conditions.
Infrared (IR) Spectroscopy
Table 2: Key IR Absorption Bands of Triazole Isomers (KBr Pellet)
| Isomer | Functional Group | Wavenumber (cm⁻¹) | Intensity |
| 1,2,3-Triazole | N-H Stretch | 3120 - 3000 | Broad, Strong |
| C-H Stretch | ~3090 | Medium | |
| Ring Vibrations | ~1450, ~1180, ~1000 | Medium to Strong | |
| 1,2,4-Triazole | N-H Stretch | 3126 - 3000 | Broad, Strong |
| C-H Stretch | 3097, 3032 | Medium[1] | |
| Ring Vibrations | 1529, 1483 | Strong[1] |
Mass Spectrometry (MS)
Table 3: Electron Ionization Mass Spectrometry (EI-MS) Data of Triazole Isomers
| Isomer | Molecular Ion (M⁺) [m/z] | Major Fragment Ions [m/z] | Fragmentation Pathway |
| 1,2,3-Triazole | 69 | 41, 40 | Loss of N₂ followed by loss of HCN |
| 1,2,4-Triazole | 69[2] | 42, 41 | Loss of HCN[2] |
Experimental Protocols
Standardized protocols for the acquisition of spectral data are crucial for reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the triazole isomer in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved by gentle vortexing.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans will be necessary compared to ¹H NMR (e.g., 1024 or more) to obtain adequate signal intensity.
-
Set the spectral width to cover the expected range for aromatic carbons (e.g., 0-160 ppm).
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid triazole isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the mixture to a pellet-forming die.
-
Apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The data is usually collected over the mid-IR range (4000-400 cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the triazole isomer into the mass spectrometer, typically via a direct insertion probe for solid samples or a gas chromatograph (GC) inlet for volatile samples.
-
Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.
-
Data Acquisition:
-
Use a standard electron energy of 70 eV for ionization.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 10-200).
-
The instrument is typically operated in positive ion mode.
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and the major fragment ions. Propose fragmentation pathways based on the observed neutral losses.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comparative spectral analysis of triazole isomers.
This guide provides a foundational understanding of the key spectral differences between 1,2,3-triazole and 1,2,4-triazole. These distinctions are critical for the correct identification and characterization of novel triazole-containing compounds in pharmaceutical and chemical research.
References
Assessing the Selectivity of (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Selectivity of Structural Analogs
The selectivity of a compound is crucial for its therapeutic potential, as it minimizes off-target effects. Based on studies of structurally related 5-phenyl-1,2,4-triazole derivatives, the potential selectivity of (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid can be inferred against several key biological targets.
Endothelin Receptor Antagonism
Analogs of this compound have been investigated for their ability to antagonize endothelin (ET) receptors, which are implicated in vasoconstriction and cell proliferation. The selectivity between the ETA and ETB receptor subtypes is a critical factor in the development of ET receptor modulators.
Table 1: Binding Affinity of a Structural Analog at Endothelin Receptors
| Compound | Target Receptor | Binding Affinity (Ki in µM) |
|---|---|---|
| [3-(arylmethyl)thio-5-aryl-4H-[1][2][3]triazol-4-yl]acetic acid derivative | Human ETA | Micromolar range |
| [3-(arylmethyl)thio-5-aryl-4H-[1][2][3]triazol-4-yl]acetic acid derivative | Human ETB | Micromolar range |
Data from a study on a series of [3-(arylmethyl)thio-5-aryl-4H-[1][2][3]triazol-4-yl]acetic acids.
Serotonin and Adrenergic Receptor Modulation
Derivatives of 5-phenyl-1,2,4-triazole have also been evaluated for their interaction with neurotransmitter receptors, specifically the serotonin 5-HT1A receptor and the α1-adrenergic receptor. These receptors are involved in a wide range of physiological and pathological processes in the central nervous system and periphery.
Table 2: Binding Affinity of 5-Phenyl[1][2][3]triazole Derivatives at 5-HT1A and α1-Adrenergic Receptors
| Compound | Target Receptor | Binding Affinity (Ki in nM ± SD) | Selectivity (Ki α1 / Ki 5-HT1A) |
|---|---|---|---|
| 5a (R=H) | 5-HT1A | 10.53 ± 0.58 | 19.6 |
| α1-AR | 206.93 ± 17.56 | ||
| 5b (R=2-Cl) | 5-HT1A | 25.36 ± 1.56 | 5.6 |
| α1-AR | 143.35 ± 15.27 | ||
| 5c (R=4-CH3) | 5-HT1A | 24.97 ± 1.17 | 4.7 |
| α1-AR | 117.59 ± 10.59 | ||
| 5d (R=4-Cl) | 5-HT1A | 15.21 ± 1.20 | 6.7 |
| | α1-AR | 101.55 ± 14.50 | |
Data from a study on a series of 4-amino-3-[[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]thio]-5-(substituted phenyl)[1][2][3]triazoles.[4]
Potential for Kinase Inhibition
The 1,2,4-triazole scaffold is also a known pharmacophore in the design of kinase inhibitors. While specific data for this compound is not available, its potential to inhibit various kinases should be considered in a comprehensive selectivity assessment.
Experimental Protocols
To facilitate the direct evaluation of this compound, detailed methodologies for key selectivity assays are provided below.
Radioligand Binding Assay for Endothelin Receptors
This assay determines the affinity of a test compound for the ETA and ETB receptors by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing either human ETA or ETB receptors.
-
Harvest the cells and homogenize them in a lysis buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl₂, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membrane fraction by high-speed centrifugation (e.g., 40,000 x g) and resuspend in a binding buffer.
2. Competitive Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-ET-1), and varying concentrations of the unlabeled test compound.
-
Incubate the mixture at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
1. Kinase Reaction:
-
In a suitable assay plate, combine the kinase, a specific substrate peptide, and the test compound at various concentrations in a kinase assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.
2. Detection of Kinase Activity:
-
Quantify the kinase activity by measuring the amount of phosphorylated substrate or the amount of ADP produced. Several detection methods can be used, including:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays: Measuring the amount of ADP produced using a coupled enzyme system that generates a luminescent signal.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
3. Data Analysis:
-
Plot the kinase activity (or signal) against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value from the dose-response curve.
Signaling Pathway Visualizations
To provide a biological context for the potential targets of this compound, the following diagrams illustrate the key signaling pathways.
References
Safety Operating Guide
Proper Disposal of (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, dispose of (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid and its containers at an approved waste disposal plant.[1] This guide provides detailed procedures to ensure the safe handling and disposal of this compound in a laboratory setting.
Researchers and drug development professionals handling this compound must adhere to strict disposal protocols to mitigate personal and environmental risks. This document outlines the necessary steps for the proper disposal of this compound, in both solid and solution forms.
I. Hazard Identification and Personal Protective Equipment (PPE)
Before handling, it is crucial to be aware of the hazards associated with this compound. The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
Mandatory Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety goggles or face shield |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use only in a well-ventilated area or with a fume hood.[1] |
II. Waste Segregation and Collection
Proper segregation of chemical waste is the first step in a compliant disposal process.
-
Solid Waste:
-
Collect un- or lightly contaminated solid waste, such as gloves, weighing paper, and absorbent pads, in a designated, clearly labeled hazardous waste container.
-
For pure or grossly contaminated solid this compound, use a dedicated, sealed container.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless compatibility is confirmed.
-
All waste containers must be properly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant").
III. Disposal Procedures
The primary and recommended disposal method for this compound is through an approved waste disposal plant.[1]
Step-by-Step Disposal Protocol:
-
Containment: Ensure all waste is stored in compatible and tightly sealed containers to prevent leaks or spills.[1]
-
Labeling: Affix a completed hazardous waste label to each container.
-
Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[1][2]
-
Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.
dot
References
Personal protective equipment for handling (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid. The following procedures are based on the known hazards of structurally similar compounds and are intended to ensure the safety of all laboratory personnel.
Immediate Safety and Personal Protective Equipment (PPE)
Given the lack of specific safety data for this compound, it is imperative to handle this compound with the precautions required for hazardous substances. The primary hazards associated with structurally related triazole compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, the following personal protective equipment is mandatory at all times when handling this compound.
| PPE Category | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). A lab coat or chemical-resistant apron. | To prevent skin contact which may cause irritation.[1][3] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator. | To be used when handling the solid compound to prevent inhalation of dust, which may cause respiratory irritation.[4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.
-
Preparation:
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the required personal protective equipment as detailed in the table above.
-
-
Handling:
-
Handle the solid compound in a well-ventilated area, such as a chemical fume hood, to minimize dust inhalation.[1][3]
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Use appropriate tools (spatulas, weighing paper) to handle the solid.
-
If creating solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use.[1]
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must also be disposed of as hazardous waste.
-
Disposal Method: The waste must be disposed of through an approved waste disposal plant.[1][3] Do not allow the product to enter drains or waterways.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
